molecular formula C23H23N5O5S2 B606285 BMS-986120 CAS No. 1478712-37-6

BMS-986120

カタログ番号: B606285
CAS番号: 1478712-37-6
分子量: 513.6 g/mol
InChIキー: MINMDCMSHDBHKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-986120 is a first-in-class, highly selective, and reversible oral antagonist of Protease-Activated Receptor 4 (PAR4), representing a promising therapeutic strategy for antiplatelet therapy . Its mechanism of action involves targeting the PAR4 receptor on the platelet surface, which is responsible for sustaining irreversible platelet aggregation and thrombus propagation in response to the potent agonist thrombin . By selectively inhibiting PAR4-mediated thrombin signaling, this compound interferes with the late, sustained phase of platelet activation, a distinct pathway from those targeted by current standard antiplatelet agents like aspirin and P2Y12 antagonists . In a phase 1 clinical trial involving healthy volunteers, this compound demonstrated potent and selective antiplatelet effects, substantially reducing ex vivo platelet-rich thrombus formation under conditions of high shear stress by over 29% at 2 hours and 21% at 24 hours post-administration . Research indicates that PAR4 antagonism may provide protective effects against occlusive thrombus formation while potentially avoiding excessive interference with hemostatic platelet responses, a limitation of other antiplatelet drug classes . Pharmacokinetic studies show that this compound is rapidly absorbed and exhibits dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics . Its effects are reversible, and it has been shown to be well tolerated in human studies . Please note that the development of this compound for therapeutic purposes appears to have been discontinued . This product is intended for research applications only, enabling the investigation of PAR4 signaling, platelet biology, and novel antithrombotic mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-5-methyl-1,3-thiazol-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S2/c1-13-17(25-21(34-13)27-4-6-31-7-5-27)12-32-18-8-14(29-2)9-19-15(18)10-20(33-19)16-11-28-22(24-16)35-23(26-28)30-3/h8-11H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINMDCMSHDBHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478712-37-6
Record name BMS-986120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478712376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT28B7071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMS-986120: A Deep Dive into its Mechanism of Action in Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-986120, a first-in-class, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4). This compound has been investigated as a novel antiplatelet agent with the potential for a wider therapeutic window and reduced bleeding risk compared to existing therapies. This document details its interaction with the PAR4 signaling pathway, summarizes key quantitative data from preclinical and clinical studies, and outlines the methodologies of pivotal experiments.

Core Mechanism of Action: Selective PAR4 Antagonism

This compound functions as a potent and highly selective antagonist of the PAR4 receptor, a G-protein coupled receptor (GPCR) expressed on human platelets.[1][2] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal exodomain of PARs, unmasking a tethered ligand that self-activates the receptor. While both PAR1 and PAR4 are activated by thrombin, they elicit different signaling kinetics. PAR1 activation is rapid but transient, whereas PAR4 activation is slower but results in a sustained signal that is crucial for irreversible platelet aggregation.[3]

This compound selectively binds to the PAR4 receptor, preventing its activation by the tethered ligand exposed after thrombin cleavage.[4][5] This specific, reversible, and saturable binding competitively inhibits the downstream signaling cascade, thereby blocking platelet activation and aggregation mediated by PAR4.[4][5] A key characteristic of this compound is its high selectivity for PAR4 over other platelet receptors, including PAR1, which is responsible for the initial phase of thrombin-induced platelet activation.[4][6] This selectivity is thought to contribute to its favorable safety profile, particularly the reduced bleeding risk observed in preclinical models.[7]

Signaling Pathway of Thrombin-Mediated Platelet Activation via PAR1 and PAR4 and Inhibition by this compound

cluster_0 Thrombin-Mediated Platelet Activation Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Cleavage & Activation (Rapid, Transient) PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage & Activation (Slow, Sustained) Gq Gq PAR1->Gq PAR4->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Shape Change, Granule Release, Aggregation Ca_PKC->Platelet_Activation BMS986120 This compound BMS986120->PAR4 Antagonism

Caption: Thrombin activates PAR1 and PAR4, leading to platelet activation. This compound selectively blocks PAR4.

Quantitative Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro and Preclinical Efficacy
ParameterValueSpecies/ModelSource
IC50 (PAR4-induced Ca2+ mobilization) 0.56 nMHEK293 cells[5]
IC50 (PAR4-AP induced platelet activation) <10 nMHuman Platelet Rich Plasma[4][5]
Binding Affinity (Kd) 0.098 nMHuman PAR4[8]
Thrombus Weight Reduction 82%Cynomolgus Monkey (ECAT model)[6]
Dose for >80% Thrombus Reduction 1 mg/kg (oral)Cynomolgus Monkey[4]
Table 2: Phase I Clinical Trial Pharmacodynamic Data (Single 60 mg Oral Dose)
ParameterInhibition at 2 hoursInhibition at 24 hoursAgonistSource
P-selectin Expression 91.7%53.9%PAR4-AP (100 µM)[3][9]
Platelet-Monocyte Aggregates 80.6%41.1%PAR4-AP (100 µM)[3][9]
Platelet Aggregation 85.0%6.0%PAR4-AP (100 µM)[6][9]
Thrombus Formation (High Shear) 29.2%21.4%Ex vivo model[2][9]
Table 3: Phase I Clinical Trial Pharmacokinetic Data
DoseCmax (ng/mL)AUC (h*ng/mL)Half-life (hours)Study TypeSource
3.0 mg 27.316444.7Single Ascending Dose[10][11]
180 mg 153615,60384.1Single Ascending Dose[10][11]
60 mg N/AN/A~4 hoursSingle Dose[4][8]

Note: Discrepancies in reported half-life may be due to different study designs and methodologies.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Platelet Aggregation Assay
  • Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a specific PAR4 agonist.

  • Methodology:

    • Blood Collection: Whole blood was drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

    • Platelet-Rich Plasma (PRP) Preparation: The blood was centrifuged at a low speed to separate the PRP from red and white blood cells.

    • Incubation: PRP was incubated with varying concentrations of this compound or a vehicle control for a specified period.

    • Agonist Stimulation: Platelet aggregation was induced by adding a PAR4 agonist peptide (PAR4-AP), such as AYPGKF-NH2, at a concentration known to elicit a maximal or submaximal response (e.g., 12.5 µM to 100 µM).[9][12]

    • Measurement: Aggregation was measured using light transmission aggregometry, which records the increase in light transmission through the PRP sample as platelets aggregate.

    • Data Analysis: The percentage of inhibition was calculated by comparing the aggregation response in the presence of this compound to the control. The IC50 value was determined from the concentration-response curve.

Ex Vivo Thrombus Formation Assay (PROBE Trial)
  • Objective: To assess the effect of orally administered this compound on thrombus formation under arterial shear stress conditions.

  • Methodology:

    • Study Design: A Phase 1, parallel-group, Prospective Randomized Open-Label Blinded End Point (PROBE) trial was conducted in healthy volunteers.[2][3]

    • Dosing: Volunteers received a single oral dose of this compound (e.g., 60 mg).[6]

    • Blood Sampling: Blood samples were collected at baseline (pre-dose) and at various time points post-dose (e.g., 2 and 24 hours).[2]

    • Thrombosis Model: A perfusion chamber (e.g., Badimon chamber) containing a porcine arterial media substrate was used. Whole blood was perfused through the chamber at a high shear rate (e.g., 1690 s⁻¹) to simulate conditions in a stenosed coronary artery.[2]

    • Quantification: The resulting thrombus formation on the substrate was quantified using digital microscopy and image analysis software to measure the total thrombus area.

    • Blinded Endpoint Analysis: The analysis of thrombus formation was performed by investigators blinded to the treatment allocation.

Workflow for Ex Vivo Thrombus Formation Analysis

cluster_workflow Ex Vivo Thrombus Formation Assay Workflow Volunteer Healthy Volunteer Dosed with this compound (60 mg) Blood_Pre Pre-dose Blood Sample Volunteer->Blood_Pre Blood_Post Post-dose Blood Sample (2h, 24h) Volunteer->Blood_Post Perfusion Blood Perfusion over Arterial Substrate (High Shear Rate) Blood_Pre->Perfusion Blood_Post->Perfusion Thrombus Thrombus Formation Perfusion->Thrombus Imaging Microscopy & Imaging Thrombus->Imaging Analysis Blinded Quantitative Image Analysis Imaging->Analysis Result Thrombus Area (µm²/mm) Analysis->Result

Caption: Workflow for assessing the effect of this compound on ex vivo thrombus formation.

Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis (ECAT) Model
  • Objective: To evaluate the in vivo antithrombotic efficacy of this compound in a non-human primate model.

  • Methodology:

    • Animal Model: Anesthetized cynomolgus monkeys were used.

    • Surgical Preparation: The carotid artery was exposed, and a stimulating electrode was placed on the vessel surface.

    • Thrombus Induction: An electrical current was applied to the electrode to induce endothelial injury, leading to the formation of an occlusive thrombus.

    • Drug Administration: this compound was administered orally at various doses (e.g., 1 mg/kg) prior to thrombus induction.[6]

    • Efficacy Measurement: The primary endpoint was the weight of the resulting thrombus, which was excised and weighed at the end of the experiment.

    • Safety Assessment: Bleeding time was measured as a key safety endpoint to assess the therapeutic window.

Conclusion

This compound is a highly potent and selective PAR4 antagonist that demonstrates robust antiplatelet activity by inhibiting the sustained signaling phase of thrombin-induced platelet activation. Preclinical and early-phase clinical studies have shown that it effectively reduces platelet aggregation and thrombus formation with a potentially wider therapeutic window compared to standard antiplatelet agents like clopidogrel.[4][7] Although its clinical development was discontinued for undisclosed reasons, the data generated for this compound provide a strong rationale for PAR4 antagonism as a promising antiplatelet strategy.[6] The detailed mechanism and quantitative data presented in this guide offer valuable insights for researchers and professionals in the fields of thrombosis, hemostasis, and cardiovascular drug development.

References

The PAR4 Antagonism of BMS-986120: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a first-in-class, orally active, reversible, and highly selective small-molecule antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] PAR4 is a G-protein coupled receptor expressed on platelets and other cell types that, upon activation by thrombin, plays a crucial role in mediating sustained platelet aggregation and thrombus formation.[4][5] Unlike the high-affinity thrombin receptor PAR1 which mediates the initial, rapid phase of platelet activation, PAR4 is a lower-affinity receptor responsible for a more prolonged signaling response that sustains and stabilizes the thrombus.[1][4] This distinction has positioned PAR4 as a promising therapeutic target for antiplatelet therapy, with the hypothesis that its inhibition could reduce pathological thrombosis with a lower risk of bleeding compared to broader antiplatelet agents.[6][7] this compound was developed to selectively target this pathway, offering a potentially safer antithrombotic strategy.[2][6] This guide provides an in-depth technical overview of the PAR4 antagonism of this compound, summarizing key quantitative data, experimental methodologies, and signaling pathways.

Mechanism of Action

This compound functions as a direct antagonist of the PAR4 receptor. It exerts its effect by binding to PAR4, thereby preventing the conformational changes required for receptor activation by its endogenous ligand, which is typically initiated by thrombin cleavage of the receptor's N-terminus.[6][7] This blockade inhibits downstream signaling cascades, primarily the Gq-PLC-IP3 pathway, which leads to an increase in intracellular calcium concentrations and subsequent platelet activation and aggregation.[7] Studies have confirmed that this compound is a reversible inhibitor, and its effects diminish as the compound is cleared.[2][5] The antagonism is surmountable against PAR4 agonist peptides (PAR4-AP), indicating competitive binding at or near the ligand binding site.[8]

Quantitative Data on PAR4 Antagonism

The potency and selectivity of this compound have been characterized across a range of in vitro and ex vivo assays. The following tables summarize the key quantitative data.

Parameter Value Assay System Reference
Binding Affinity (Kd) 0.098 nMRadioligand binding assay with ³H-BMS-986120 in HEK293 cell membranes expressing PAR4.[1]

Table 1: Binding Affinity of this compound for PAR4

Assay Species IC₅₀ Value Reference
PAR4-induced Calcium MobilizationHuman0.56 nMHEK293 cells expressing PAR4, stimulated with PAR4 agonist peptide (PAR4-AP).
γ-Thrombin-induced Platelet AggregationHuman<10 nMPlatelet-rich plasma (PRP).
PAR4-AP-induced Platelet AggregationHuman7.3 nMPlatelet-rich plasma (PRP).
Inhibition of Platelet AggregationHuman9.5 nMHuman blood.
Inhibition of Platelet AggregationMonkey2.1 nMMonkey blood.

Table 2: In Vitro Inhibitory Potency (IC₅₀) of this compound

Study Type Dose Effect Timepoint Reference
Phase I, Single Ascending Dose (SAD)75 mg and 180 mg≥80% inhibition of 12.5 μM PAR4-AP-induced platelet aggregation.Through at least 24 hours post-dose.
Phase I, Multiple Ascending Dose (MAD)≥10 mg dailyComplete inhibition of platelet aggregation.For at least 24 hours after ~7 days of dosing.
Phase I, PROBE Trial60 mg (single dose)92% inhibition of PAR4-stimulated P-selectin expression.2 hours post-dose.
Phase I, PROBE Trial60 mg (single dose)85% inhibition of PAR4-stimulated platelet aggregation.2 hours post-dose.
Phase I, PROBE Trial60 mg (single dose)29.2% reduction in total thrombus area at high shear.2 hours post-dose.
Preclinical (Cynomolgus Monkeys)1 mg/kg (oral)82% reduction in thrombus weight.Not specified.

Table 3: In Vivo and Ex Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

PAR4 Signaling Pathway and this compound Inhibition

The following diagram illustrates the thrombin-mediated activation of PAR4 on platelets and the point of intervention for this compound.

PAR4_Signaling cluster_EC Extracellular Space cluster_Membrane Platelet Membrane cluster_IC Intracellular Space Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage BMS986120 This compound BMS986120->PAR4_inactive Antagonism (Blocks Activation) PAR4_active PAR4 (Active) Tethered Ligand Exposed PAR4_inactive->PAR4_active Activation Gq Gq PAR4_active->Gq Coupling PLC PLC Gq->PLC Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Stimulates Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation Leads to Platelet_Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) from whole blood start->prep_prp preincubate Pre-incubate PRP with This compound or Vehicle prep_prp->preincubate add_agonist Add PAR4 Agonist (e.g., γ-thrombin, PAR4-AP) preincubate->add_agonist measure Measure Platelet Aggregation (Light Transmission Aggregometry) add_agonist->measure analyze Analyze Data (Calculate % Inhibition, IC₅₀) measure->analyze end End analyze->end

References

An In-depth Technical Guide to BMS-986120 for Antithrombotic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-986120, a first-in-class, oral, reversible, and highly selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2][3] Developed as a novel antiplatelet agent, this compound has been investigated for its potential to provide robust antithrombotic efficacy with a lower bleeding risk compared to existing therapies.[2][4] Although its clinical development has been discontinued, the data from its preclinical and early clinical studies offer valuable insights into PAR4 antagonism as a therapeutic strategy.[5]

Core Mechanism of Action: Selective PAR4 Antagonism

Thrombin is a potent platelet activator that signals through two G protein-coupled receptors on human platelets: PAR1 and PAR4.[4] While PAR1 activation is rapid and transient, PAR4 is activated at higher thrombin concentrations and induces a slower, more sustained signal crucial for the formation of a stable thrombus.[1][6] It is hypothesized that the selective inhibition of PAR4 could target pathological thrombosis while preserving PAR1-mediated initial hemostasis, potentially offering a wider therapeutic window with reduced bleeding risk.[1][6]

This compound was identified through high-throughput screening and subsequent optimization.[2] It binds specifically, saturably, and reversibly to PAR4.[2][6] This selective blockade inhibits downstream signaling events, including calcium mobilization and ultimately platelet activation and aggregation, without affecting signaling from PAR1 or other platelet receptors like those for ADP and collagen.[2][3][6]

PAR4_Signaling_Pathway cluster_platelet Platelet Surface cluster_inhibition cluster_response Platelet Response Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Fast Kinetics PAR4 PAR4 Receptor Thrombin->PAR4 Slow Kinetics Activation_Transient Initial, Transient Activation (Hemostasis) PAR1->Activation_Transient Activation_Sustained Sustained Activation & Aggregation (Thrombosis) PAR4->Activation_Sustained BMS986120 This compound BMS986120->PAR4 Blocks

Caption: Mechanism of this compound selectively inhibiting the PAR4 signaling pathway on platelets.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and Phase 1 clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

Parameter Species/System Value Reference
IC₅₀ (PAR4-induced Ca²⁺ mobilization) HEK293 Cells 0.56 nM [2][3][7]
IC₅₀ (Platelet Aggregation) Human Platelet-Rich Plasma 7.3 - 9.5 nM [3][7]
IC₅₀ (Platelet Aggregation) Monkey Blood 2.1 nM [3]

| Selectivity | PAR1, PAR2, ADP, Collagen | No significant inhibition |[3][6][7] |

Table 2: Preclinical Antithrombotic Efficacy in Cynomolgus Monkeys

Oral Dose Thrombus Weight Reduction Bleeding Time Increase (Kidney) Bleeding Time Increase (Mesenteric) Reference
0.2 mg/kg 35 ± 5% - - [3]
0.5 mg/kg 49 ± 4% - - [3]
1.0 mg/kg 82 - 83% 2.2-fold 1.8-fold [3][5]

| Clopidogrel (for >80% efficacy) | >80% | >8-fold | - |[2] |

Table 3: Phase 1 Single Ascending Dose (SAD) Pharmacokinetics in Healthy Humans [8][9][10]

Dose Cmax (ng/mL) AUC (h*ng/mL) Half-life (hours)
3.0 mg 27.3 164 44.7

| 180 mg | 1536 | 15,603 | 84.1 |

Table 4: Phase 1 Pharmacodynamic Effects in Healthy Humans

Study Type & Dose Endpoint Inhibition Time Point Reference
SAD (75 mg & 180 mg) PAR4-AP (12.5 µM) Induced Platelet Aggregation ≥80% Through at least 24 hours [8][9][10]
MAD (≥10 mg/day for ~7 days) PAR4-AP (12.5 µM) Induced Platelet Aggregation Complete Inhibition Through 24 hours [8][9][10]
Phase 1 (60 mg single dose) PAR4-AP (100 µM) Induced P-selectin Expression 91.7% 2 hours post-dose [1][11]
Phase 1 (60 mg single dose) PAR4-AP (100 µM) Induced Platelet-Monocyte Aggregates 80.6% 2 hours post-dose [1][11]
Phase 1 (60 mg single dose) PAR4-AP (100 µM) Induced Platelet Aggregation 85.0% 2 hours post-dose [1][11]

| Phase 1 (60 mg single dose) | Ex Vivo Thrombus Formation (High Shear) | 29.2% | 2 hours post-dose |[1][12] |

Key Experimental Protocols and Methodologies

3.1 Preclinical Arterial Thrombosis Model in Cynomolgus Monkeys

This model was crucial for establishing in vivo efficacy and comparing the therapeutic window against standard-of-care agents like clopidogrel.[2][4]

  • Model: Electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.[5]

  • Procedure: Anesthetized monkeys were administered this compound orally (0.2, 0.5, or 1 mg/kg) or a vehicle control two hours before the experiment.[3] An electrical current is applied to the carotid artery to induce endothelial injury and thrombus formation.

  • Primary Endpoint: Thrombus weight (TW) was measured at the end of the experiment.[3]

  • Safety Endpoints: Bleeding time was assessed via incisions in the kidney (KBT) and mesenteric artery (MBT).[3]

  • Pharmacodynamic Endpoint: Ex vivo platelet aggregation in response to various agonists (PAR4-AP, PAR1-AP, ADP, collagen) was determined using whole blood aggregometry.[3]

Preclinical_Workflow cluster_prep Preparation cluster_procedure Thrombosis Induction & Measurement cluster_analysis Analysis Animal_Prep Anesthetize Cynomolgus Monkey Dosing Oral Administration: This compound or Vehicle Animal_Prep->Dosing 2h washout Thrombosis Induce Carotid Artery Thrombosis (ECAT) Dosing->Thrombosis Bleeding Measure Bleeding Time (Kidney, Mesenteric) Dosing->Bleeding Blood_Draw Collect Blood Samples Dosing->Blood_Draw TW_Analysis Measure Thrombus Weight Thrombosis->TW_Analysis PA_Analysis Ex Vivo Platelet Aggregation Assay Blood_Draw->PA_Analysis

Caption: Workflow for the preclinical evaluation of this compound in a monkey thrombosis model.

3.2 Human Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)

This Phase 1 study aimed to assess the antithrombotic effects of this compound in humans under physiologically relevant flow conditions.[1][11]

  • Study Design: A Prospective, Randomized, Open-Label, Blinded End Point (PROBE) trial with 40 healthy volunteers.[12]

  • Intervention: Subjects received a single oral dose of this compound (60 mg).[12]

  • Methodology: The Badimon perfusion chamber was used to model thrombus formation under conditions mimicking a stenosed coronary artery.

    • Blood Collection: Venous blood was drawn at baseline (0 hours) and at 2 and 24 hours post-dose.[12]

    • Perfusion: The blood was circulated through the chamber containing a porcine aortic strip at a high shear rate (1690 s⁻¹).

    • Endpoint Measurement: The total thrombus area on the aortic strip was quantified using digital microscopy.[12] Reductions were driven by a decrease in platelet-rich thrombus deposition.[1][12]

  • Additional Assays: Platelet activation (P-selectin expression), platelet-monocyte aggregates, and platelet aggregation in response to PAR4-AP (100 µM) were also measured at the same time points.[12]

3.3 Phase 1 SAD and MAD Clinical Trials

These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy participants.[8][9][10]

  • Design: Randomized, double-blind, placebo-controlled studies.

    • Single Ascending Dose (SAD): N = 56 participants.[8][9]

    • Multiple Ascending Dose (MAD): N = 32 participants.[8][9]

  • PK Assessment: Plasma concentrations of this compound were measured at various time points to determine parameters like Cmax, AUC, and half-life.[8]

  • PD Assessment: The primary pharmacodynamic endpoint was the inhibition of platelet aggregation induced by a PAR4 agonist peptide (PAR4-AP), typically at concentrations of 12.5 µM and 25 µM, which were found to be suitable surrogates for antithrombotic efficacy based on monkey studies.[8]

  • Genetic Sub-study: The studies also investigated whether the PAR4 A120T gene variant affected platelet response to this compound, with results showing no significant differences.[8][9][10]

Clinical_Trial_Logic cluster_phase1 Phase 1 Clinical Development cluster_endpoints Primary Endpoints SAD Single Ascending Dose (SAD Study) n=56 PK Pharmacokinetics (Cmax, AUC, T½) SAD->PK PD Pharmacodynamics (Platelet Aggregation) SAD->PD Safety Safety & Tolerability SAD->Safety MAD Multiple Ascending Dose (MAD Study) n=32 MAD->PK MAD->PD MAD->Safety PROBE Ex Vivo Thrombus (PROBE Study) n=40 PROBE->PD PROBE->Safety Efficacy Antithrombotic Effect (Thrombus Area) PROBE->Efficacy

References

An In-depth Technical Guide to the Chemical Structure and Properties of BMS-986120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986120 is a potent, selective, and orally bioavailable antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation. Developed by Bristol-Myers Squibb, this small molecule has been investigated for its potential as an antithrombotic agent with a favorable safety profile, particularly with regard to bleeding risk. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
Formal Name 2-methoxy-6-[6-methoxy-4-[[5-methyl-2-(4-morpholinyl)-4-thiazolyl]methoxy]-2-benzofuranyl]-imidazo[2,1-b]-1,3,4-thiadiazole
IUPAC Name 4-(4-(((6-methoxy-2-(2-methoxyimidazo[2,1-b][1][2][3]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine[4]
CAS Number 1478712-37-6[1]
Molecular Formula C₂₃H₂₃N₅O₅S₂[1]
SMILES String COC1=CC2=C(C=C(C3=CN4C(SC(OC)=N4)=N3)O2)C(OCC5=C(C)SC(N6CCOCC6)=N5)=C1[1]
InChI Key MINMDCMSHDBHKG-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 513.59 g/mol [4]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO[4]
Purity ≥98% by HPLC[4]
Storage Conditions Short term (0°C), Long term (-20°C), desiccated[4]

Mechanism of Action and Pharmacology

This compound is a selective and reversible antagonist of Protease-Activated Receptor 4 (PAR4).[5] PAR4 is a G protein-coupled receptor (GPCR) that, along with PAR1, is a primary receptor for thrombin on human platelets. Thrombin cleaves the N-terminal domain of PAR4, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and subsequent platelet aggregation.

This compound competitively inhibits the binding of the tethered ligand to the receptor, thereby blocking downstream signaling pathways. This leads to a potent antiplatelet effect.

Table 3: Pharmacological Profile of this compound
ParameterValueSpecies/System
PAR4 IC₅₀ 0.56 nMHEK293 cells (calcium mobilization)[1]
PAR4 IC₅₀ 7.3 nMHuman platelet-rich plasma (platelet aggregation)[1]
PAR4 IC₅₀ 9.5 nMHuman blood
PAR4 IC₅₀ 2.1 nMMonkey blood
Selectivity Selective for PAR4 over PAR1 and PAR2[1]

Pharmacokinetic Properties

Phase I clinical trials have demonstrated that this compound is orally bioavailable with predictable pharmacokinetics.

Table 4: Human Pharmacokinetic Parameters of this compound
ParameterValueStudy Population
Absorption Rapidly absorbedHealthy volunteers
Tₘₐₓ 1-3 hoursHealthy volunteers
**Half-life (t₁/₂) **~4 hours (plasma)Healthy volunteers
Exposure Dose-proportionalHealthy volunteers
Metabolism Information not widely available
Elimination Information not widely available

Signaling Pathways

This compound inhibits the PAR4 signaling cascade, which is crucial for thrombus formation. Upon activation by thrombin, PAR4 couples to G proteins Gαq and Gα12/13, initiating downstream signaling events that lead to platelet activation and aggregation.

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates BMS986120 This compound BMS986120->PAR4 Inhibits Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PlateletActivation Platelet Activation & Aggregation RhoA->PlateletActivation Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PlateletActivation PKC->PlateletActivation

Caption: PAR4 signaling pathway inhibited by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Methodology:

  • PRP Preparation: Whole blood from healthy human donors is collected into citrate-containing tubes. Platelet-rich plasma is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Compound Incubation: PRP is incubated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

  • Aggregation Measurement: Platelet aggregation is initiated by adding a PAR4 agonist peptide (PAR4-AP). The change in light transmission is monitored over time using a light transmission aggregometer.

  • Data Analysis: The percentage of platelet aggregation is calculated, and IC₅₀ values are determined by plotting the concentration of this compound against the percentage inhibition of aggregation.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Whole Blood Collection Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubate Incubate PRP with This compound or Vehicle PRP->Incubate AddAgonist Add PAR4 Agonist Incubate->AddAgonist Measure Measure Light Transmission (Aggregometer) AddAgonist->Measure Calculate Calculate % Aggregation & % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for a typical platelet aggregation assay.

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium mobilization in cells expressing the target receptor.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human PAR4 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for approximately 1 hour at 37°C.

  • Compound Addition: The dye-containing medium is removed, and cells are incubated with various concentrations of this compound or vehicle.

  • Fluorescence Measurement: A baseline fluorescence reading is taken. A PAR4 agonist is then added, and the change in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium concentration. IC₅₀ values are determined by analyzing the concentration-response curve of this compound.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Culture Culture PAR4-expressing HEK293 Cells Plate Seed Cells in 96-well Plate Culture->Plate LoadDye Load Cells with Calcium-Sensitive Dye Plate->LoadDye AddCompound Add this compound or Vehicle LoadDye->AddCompound ReadBaseline Read Baseline Fluorescence AddCompound->ReadBaseline AddAgonist Add PAR4 Agonist ReadBaseline->AddAgonist ReadSignal Measure Fluorescence Signal AddAgonist->ReadSignal CalcResponse Calculate Fluorescence Response ReadSignal->CalcResponse PlotCurve Plot Dose-Response Curve CalcResponse->PlotCurve DetermineIC50 Determine IC₅₀ PlotCurve->DetermineIC50

Caption: Workflow for a calcium mobilization assay.

Conclusion

This compound is a well-characterized, potent, and selective PAR4 antagonist with demonstrated antiplatelet activity. Its favorable pharmacokinetic profile and mechanism of action suggested its potential as a novel antithrombotic therapy with a reduced risk of bleeding compared to other antiplatelet agents. Although its clinical development has been discontinued for undisclosed reasons, it remains a valuable tool for researchers studying PAR4 biology and thrombosis.[2] This guide provides a foundational understanding of its chemical and pharmacological properties for professionals in the field of drug discovery and development.

References

BMS-986120: A Selective PAR4 Antagonist for Antithrombotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-986120 is a first-in-class, orally bioavailable, selective, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2] Developed by Bristol Myers Squibb, this compound has demonstrated potent antiplatelet effects with a promising safety profile, positioning it as a potential therapeutic agent for the prevention of thromboembolic diseases.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action: Selective PAR4 Antagonism

Thrombin, a key enzyme in the coagulation cascade, activates platelets through two G protein-coupled receptors: PAR1 and PAR4.[4] While PAR1 mediates the initial, rapid phase of platelet activation, PAR4 is responsible for a more sustained and prolonged signaling response, leading to stable thrombus formation.[4][5] this compound selectively inhibits the PAR4 receptor, thereby attenuating the latter phase of platelet aggregation without completely abolishing the initial hemostatic response mediated by PAR1. This selectivity is hypothesized to provide a wider therapeutic window with a reduced risk of bleeding compared to non-selective antiplatelet agents.[6][7]

Signaling Pathway of PAR4 and Inhibition by this compound

Thrombin cleaves the N-terminal domain of the PAR4 receptor, exposing a new N-terminus that acts as a tethered ligand, activating the receptor. This initiates a downstream signaling cascade involving Gq and G12/13 proteins, leading to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, platelet aggregation and secretion. This compound acts as a competitive antagonist, binding to the PAR4 receptor and preventing its activation by the tethered ligand.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq Activation BMS986120 This compound BMS986120->PAR4 Inhibition PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Aggregation & Secretion Ca2->Platelet_Activation PKC->Platelet_Activation

Caption: PAR4 signaling and this compound inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro, in vivo, and clinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/Cell LineValueReference
IC₅₀ (PAR4-induced Ca²⁺ mobilization) HEK293 cells0.56 nM[1][6][8]
IC₅₀ (PAR4-AP-induced platelet aggregation) Human Platelet-Rich Plasma<10 nM[5][6]
IC₅₀ (γ-thrombin-induced platelet aggregation) Human Platelet-Rich Plasma7.3 nM[8]
IC₅₀ (PAR4-AP-induced platelet aggregation) Human Blood9.5 nM[1]
IC₅₀ (PAR4-AP-induced platelet aggregation) Monkey Blood2.1 nM[1]
Selectivity PAR4 vs PAR1, PAR2, and other proteasesHigh[6][8]
Table 2: Preclinical Efficacy in Cynomolgus Monkeys
Dose (oral)Thrombus Weight Reduction (%)Bleeding Time Increase (Kidney)Bleeding Time Increase (Mesenteric)Reference
0.2 mg/kg 35 ± 5--[1]
0.5 mg/kg 49 ± 4--[1]
1 mg/kg 82 - 83 ± 42.2-fold (max)1.8-fold (max)[1][4]
Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers
DoseEffect on PAR4-AP Induced Platelet AggregationEffect on Thrombus Formation (High Shear)Reference
Single Oral Dose (0.5 - 180 mg) Dose-related inhibition-[4]
Multiple Doses (2.5 - 100 mg/day for 14 days) Robust inhibition-[4]
60 mg (single dose) 85% inhibition29% reduction at 2 hours[4][9]
≥10 mg/day (multiple doses) Complete inhibition after ~7 days-[10][11]
75 mg and 180 mg (single doses) ≥80% inhibition through at least 24 hours-[10][11]
Table 4: Pharmacokinetic Parameters in Healthy Volunteers
Dose (Single)Cmax (ng/mL)AUC (h*ng/mL)Half-life (hours)Reference
3.0 mg 27.316444.7[11][12]
180 mg 153615,60384.1[11][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

PAR4-Induced Calcium Mobilization Assay

Objective: To determine the in vitro potency of this compound in inhibiting PAR4-mediated intracellular calcium release.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human PAR4 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Incubation: Cells are washed to remove excess dye and then incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: A PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH₂) is added to the wells to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation in whole blood or platelet-rich plasma (PRP).

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors or cynomolgus monkeys into tubes containing an anticoagulant (e.g., sodium citrate).

  • PRP Preparation: For PRP assays, the whole blood is centrifuged at a low speed to separate the PRP.

  • Compound Incubation: Aliquots of whole blood or PRP are incubated with various concentrations of this compound or vehicle control at 37°C.

  • Agonist Addition: Platelet aggregation is induced by adding a PAR4 agonist (e.g., PAR4-AP or γ-thrombin). To assess selectivity, other agonists such as a PAR1-activating peptide (PAR1-AP), ADP, or collagen are used in separate experiments.[1]

  • Measurement: Platelet aggregation is measured using a whole-blood aggregometer, which detects changes in electrical impedance as platelets aggregate on electrodes.

  • Data Analysis: The percentage of inhibition of platelet aggregation is calculated relative to the vehicle control, and IC₅₀ values are determined.

Ex Vivo Thrombus Formation Assay (Badimon Chamber)

Objective: To evaluate the effect of this compound on thrombus formation under defined shear stress conditions.

Methodology:

  • Study Design: A prospective, randomized, open-label, blinded endpoint (PROBE) design is often employed in clinical studies.[5][9]

  • Dosing: Healthy volunteers or patients receive a single oral dose of this compound or placebo.

  • Blood Collection: Blood samples are drawn at baseline (pre-dose) and at specified time points post-dose.

  • Perfusion Chamber: The Badimon perfusion chamber, containing a strip of porcine aortic tunica media, is used to simulate arterial injury.

  • Blood Perfusion: The collected blood is perfused through the chamber at controlled flow rates to generate low and high arterial shear stress conditions.

  • Thrombus Quantification: After perfusion, the aortic strips are removed, and the thrombus area is quantified using morphometric analysis of digital images.

  • Data Analysis: The change in thrombus area from baseline is calculated for each treatment group and time point.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Cynomolgus Monkey) cluster_analysis Data Analysis & Candidate Selection Receptor_Binding Receptor Binding Assays (HEK293-PAR4) Ca_Mobilization Calcium Mobilization Assay (IC₅₀ Determination) Receptor_Binding->Ca_Mobilization Platelet_Agg_vitro Platelet Aggregation (Human & Monkey PRP/WB) Ca_Mobilization->Platelet_Agg_vitro Selectivity_Screen Selectivity Screening (vs. PAR1, other receptors) Platelet_Agg_vitro->Selectivity_Screen PK_PD_Modeling Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity_Screen->PK_PD_Modeling Thrombosis_Model Electrolytic Carotid Artery Thrombosis (ECAT) Model PK_PD_Modeling->Thrombosis_Model Bleeding_Time Hemostasis Assessment (Bleeding Time) Thrombosis_Model->Bleeding_Time Efficacy_Analysis Antithrombotic Efficacy Thrombosis_Model->Efficacy_Analysis Safety_Analysis Safety & Bleeding Risk Bleeding_Time->Safety_Analysis Therapeutic_Window Therapeutic Window Assessment Efficacy_Analysis->Therapeutic_Window Safety_Analysis->Therapeutic_Window Candidate_Selection Clinical Candidate Selection Therapeutic_Window->Candidate_Selection

Caption: Preclinical evaluation workflow for this compound.

Safety and Tolerability

In Phase 1 clinical trials, this compound was generally well-tolerated in healthy volunteers.[4][10] The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups, with no drug-related discontinuations.[4] Importantly, this compound did not have any clinically meaningful impacts on routine coagulation tests or template bleeding times at the doses tested.[4] One episode of minor bleeding was reported in a study where this compound was administered with aspirin and clopidogrel, but it was self-resolved.[9]

Conclusion and Future Directions

This compound is a potent and selective PAR4 antagonist that has shown promising antithrombotic efficacy with a favorable safety profile in preclinical and early clinical studies.[2] Its mechanism of action, which targets the sustained phase of platelet activation, suggests it may offer a safer alternative to existing antiplatelet therapies. Although Bristol Myers Squibb has discontinued the clinical development of this compound for undisclosed reasons, the compound remains a valuable tool for research into the role of PAR4 in thrombosis and hemostasis.[4] Further investigation into derivatives of this compound with improved pharmacokinetic properties is ongoing in academic laboratories.[4]

Logical Relationship in Drug Development

Drug_Development_Logic Target_ID Target Identification (PAR4 in Thrombosis) HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization (-> this compound) HTS->Lead_Opt Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Phase1 Phase 1 Clinical Trials (Safety & PK/PD) Preclinical->Phase1 Go_NoGo Go/No-Go Decision Phase1->Go_NoGo

Caption: Logical flow of this compound's development.

References

Preclinical Profile of BMS-986120: A Novel PAR4 Antagonist for Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of BMS-986120, a first-in-class, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4). The following sections detail the quantitative data from key in vivo thrombosis models, the experimental protocols utilized, and visualizations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The preclinical efficacy of this compound was primarily evaluated in cynomolgus monkeys using an electrolytic-induced carotid artery thrombosis (ECAT) model. The data consistently demonstrate a potent antithrombotic effect with a significantly wider therapeutic window compared to the standard-of-care antiplatelet agent, clopidogrel.

In Vitro Activity

This compound is a highly potent and selective inhibitor of PAR4-mediated platelet aggregation.

AssaySpeciesIC50 Value
PAR4-AP Induced Platelet AggregationHuman9.5 nM[1]
PAR4-AP Induced Platelet AggregationCynomolgus Monkey2.1 nM[1]
In Vivo Antithrombotic Efficacy in Cynomolgus Monkeys

Oral administration of this compound resulted in a dose-dependent reduction in thrombus weight in the ECAT model.

Dose (mg/kg, oral)Mean Thrombus Weight Reduction (%)
0.235%
0.549%
1.082%[2]
In Vivo Bleeding Risk Assessment in Cynomolgus Monkeys

This compound demonstrated a minimal impact on bleeding time compared to clopidogrel, highlighting its favorable safety profile.

TreatmentDose (mg/kg)Kidney Bleeding Time (Fold Increase vs. Vehicle)Mesenteric Artery Bleeding Time (Fold Increase vs. Vehicle)
This compound1.0~2.2~1.8
Clopidogrel0.3 (daily)~7.3~8.1

Note: Clopidogrel dose required to achieve a similar level of thrombus reduction as 1.0 mg/kg this compound resulted in a significantly greater increase in bleeding time.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the potency of this compound in inhibiting PAR4-mediated platelet aggregation.

Methodology:

  • Blood Collection: Whole blood was collected from healthy human donors or cynomolgus monkeys into citrate-containing tubes.

  • Platelet-Rich Plasma (PRP) Preparation: PRP was obtained by centrifugation of whole blood at a low speed.

  • Incubation: PRP was incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: Platelet aggregation was initiated by the addition of a PAR4-activating peptide (PAR4-AP).

  • Measurement: The change in light transmission, indicative of platelet aggregation, was measured using an aggregometer.

  • Data Analysis: IC50 values were calculated by plotting the percentage of inhibition of aggregation against the concentration of this compound.

Electrolytic-Induced Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

Objective: To evaluate the in vivo antithrombotic efficacy of orally administered this compound.

Methodology:

  • Animal Preparation: Cynomolgus monkeys were fasted overnight and anesthetized. Anesthesia was maintained throughout the surgical procedure.

  • Surgical Procedure: The carotid artery was surgically exposed. A specialized probe was placed around the artery to measure blood flow.

  • Drug Administration: this compound was administered orally two hours prior to the induction of thrombosis.

  • Thrombus Induction: A small, localized injury to the arterial wall was induced by applying a controlled electrical current to the external surface of the artery. This injury initiates a thrombotic response.

  • Monitoring: Carotid artery blood flow was continuously monitored to detect the formation of an occlusive thrombus.

  • Thrombus Excision and Measurement: After a defined period, the thrombosed segment of the carotid artery was excised, and the wet weight of the thrombus was determined.

  • Endpoint: The primary endpoint was the percentage reduction in thrombus weight in the this compound-treated groups compared to the vehicle-treated group.

Bleeding Time Assessment in Cynomolgus Monkeys

Objective: To assess the potential bleeding risk associated with this compound.

Methodology:

  • Kidney Bleeding Time: A standardized incision was made in the renal cortex, and the time until cessation of bleeding was recorded.

  • Mesenteric Artery Bleeding Time: A small mesenteric artery was punctured, and the duration of bleeding was measured.

  • Data Analysis: Bleeding times in the this compound-treated groups were compared to those of the vehicle-treated group to determine the fold increase.

Mandatory Visualizations

Signaling Pathway of PAR4 in Platelet Activation

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Couples to G1213 G12/13 PAR4->G1213 Couples to PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC Activation DAG->PKC Ca_Mobilization->PKC Granule_Secretion Granule Secretion PKC->Granule_Secretion Triggers ROCK ROCK RhoA->ROCK Activates Shape_Change Platelet Shape Change ROCK->Shape_Change Mediates Aggregation Platelet Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation BMS986120 This compound BMS986120->PAR4 Inhibits

Caption: PAR4 signaling cascade in platelets leading to aggregation.

Experimental Workflow for In Vivo Thrombosis Studies

Experimental_Workflow Start Start Animal_Prep Cynomolgus Monkey Fasting & Anesthesia Start->Animal_Prep Drug_Admin Oral Administration (this compound or Vehicle) Animal_Prep->Drug_Admin Wait 2-hour Absorption Period Drug_Admin->Wait Surgery Surgical Exposure of Carotid Artery Wait->Surgery Thrombosis_Induction Electrolytic Injury to Induce Thrombosis Surgery->Thrombosis_Induction Monitoring Continuous Blood Flow Monitoring Thrombosis_Induction->Monitoring Endpoint Thrombus Excision & Weight Measurement Monitoring->Endpoint Analysis Data Analysis: % Thrombus Reduction Endpoint->Analysis End End Analysis->End

Caption: Workflow of the cynomolgus monkey ECAT model.

Mechanism of Action of this compound

MoA_BMS986120 cluster_platelet Platelet Membrane PAR4 PAR4 Receptor Activation Platelet Activation & Aggregation PAR4->Activation No_Activation Inhibition of Platelet Activation PAR4->No_Activation Thrombin Thrombin Thrombin->PAR4 Binds & Activates BMS986120 This compound BMS986120->PAR4 Binds Reversibly & Competitively Inhibits

Caption: this compound competitively inhibits thrombin binding to PAR4.

References

An In-Depth Technical Guide to BMS-986120: A Novel PAR4 Antagonist in the Coagulation Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986120 is a first-in-class, orally active, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a key component in the thrombin-mediated signaling cascade that leads to platelet activation and aggregation.[1][2][3] Developed by Bristol Myers Squibb, this small molecule has demonstrated potent and selective antiplatelet effects with a promising safety profile, suggesting a potential for a wider therapeutic window compared to existing antiplatelet agents.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and pharmacokinetic data, detailed experimental protocols, and visualizations of its role in the coagulation cascade. Although clinical development has been discontinued for reasons not publicly disclosed, the data gathered from preclinical and Phase 1 clinical trials offer valuable insights for researchers in the field of thrombosis and hemostasis.[6]

Mechanism of Action: Targeting PAR4 in the Coagulation Cascade

Thrombin, a central enzyme in the coagulation cascade, activates platelets through the cleavage of Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets.[4][5] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained signaling, crucial for the formation of a stable thrombus.[5] this compound selectively binds to and inhibits PAR4, thereby blocking the downstream signaling pathways that lead to platelet activation, aggregation, and thrombus formation, without affecting the initial, PAR1-mediated platelet response.[3][5] This targeted approach is hypothesized to provide antithrombotic efficacy with a reduced risk of bleeding compared to agents that broadly inhibit platelet function.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Potency of this compound

ParameterSpecies/SystemValueReference(s)
IC50 (PAR4 Antagonism) Human Blood9.5 nM[1]
Monkey Blood2.1 nM[1]
IC50 (PAR4-induced Ca2+ mobilization) HEK293 cells expressing PAR40.56 nM[1][3]
IC50 (γ-thrombin-induced platelet aggregation) Human platelet-rich plasma<10 nM[3]
IC50 (PAR4-AP-induced platelet aggregation) Human platelet-rich plasma<10 nM[3]
Binding Affinity (Kd) Human PAR40.098 nM[7]

Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys

DoseParameterResultReference(s)
0.2 mg/kg Thrombus Weight Reduction35 ± 5%[1]
0.5 mg/kg Thrombus Weight Reduction49 ± 4%[1]
1 mg/kg Thrombus Weight Reduction82 - 83 ± 4%[1][6]
1 mg/kg Bleeding Time Increase~2-fold[3]

Table 3: Phase 1 Clinical Trial Data in Healthy Human Volunteers (Single Ascending Dose - SAD)

DoseCmax (ng/mL)AUC (h*ng/mL)t1/2 (hours)Inhibition of PAR4-AP-induced Platelet Aggregation (≥80%)Reference(s)
3.0 mg 27.316444.7Not sustained[8][9]
75 mg ---≥ 24 hours[8][9]
180 mg 153615,60384.1≥ 24 hours[8][9]

Table 4: Phase 1 Clinical Trial Data in Healthy Human Volunteers (Multiple Ascending Dose - MAD)

DoseEffect on PAR4-AP-induced Platelet AggregationTime to EffectReference(s)
≥10 mg/day Complete inhibition~7 days[8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro PAR4-Induced Calcium Mobilization Assay
  • Objective: To determine the potency of this compound in inhibiting PAR4-mediated intracellular calcium release.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells engineered to express human PAR4.[3]

  • Protocol:

    • HEK293-PAR4 cells are seeded in 96-well plates and cultured to confluence.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • A PAR4 activating peptide (PAR4-AP), such as A-Phe[4-F]-PGWLVKNG, is added to stimulate the cells.[6]

    • The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.[10]

    • The IC50 value is calculated from the concentration-response curve of this compound inhibition.

Whole Blood Aggregometry
  • Objective: To assess the effect of this compound on platelet aggregation in a more physiologically relevant environment.

  • Method:

    • Venous blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Whole blood is pre-incubated with this compound or vehicle.

    • Platelet aggregation is initiated by adding a PAR4-selective activation peptide (PAR4-AP; e.g., 12.5 µM). Other agonists like ADP and collagen can be used to assess selectivity.[1]

    • The change in light transmission or impedance is measured over time using an aggregometer to quantify the extent of platelet aggregation.[11]

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys
  • Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

  • Animal Model: Anesthetized cynomolgus monkeys.[1][6]

  • Protocol:

    • Monkeys are anesthetized, and the carotid artery is surgically exposed.

    • A needle electrode is inserted into the carotid artery.

    • An electrical current is applied to the artery to induce endothelial injury and initiate thrombus formation.

    • This compound or vehicle is administered orally prior to the procedure.[1]

    • After a set period, the thrombotic segment of the artery is excised, and the thrombus is weighed.

    • The percentage reduction in thrombus weight in the this compound-treated group is calculated relative to the vehicle-treated group.

Visualizations

Signaling Pathway of this compound in the Coagulation Cascade

coagulation_cascade cluster_thrombin Thrombin Generation cluster_platelet Platelet Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Coagulation Factors PAR1 PAR1 Thrombin->PAR1 PAR4 PAR4 Thrombin->PAR4 Rapid, Transient\nPlatelet Activation Rapid, Transient Platelet Activation PAR1->Rapid, Transient\nPlatelet Activation Sustained\nPlatelet Activation Sustained Platelet Activation PAR4->Sustained\nPlatelet Activation Platelet Aggregation\n& Thrombus Formation Platelet Aggregation & Thrombus Formation Rapid, Transient\nPlatelet Activation->Platelet Aggregation\n& Thrombus Formation Sustained\nPlatelet Activation->Platelet Aggregation\n& Thrombus Formation This compound This compound This compound->PAR4 Inhibition

Caption: Mechanism of this compound in inhibiting PAR4-mediated platelet activation.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow Start Start Animal Preparation Anesthetize Cynomolgus Monkey & Expose Carotid Artery Start->Animal Preparation Drug Administration Oral Administration of This compound or Vehicle Animal Preparation->Drug Administration Thrombosis Induction Induce Endothelial Injury (Electrolytic Model) Drug Administration->Thrombosis Induction Thrombus Formation Allow Thrombus to Form Thrombosis Induction->Thrombus Formation Measurement Excise Arterial Segment & Weigh Thrombus Thrombus Formation->Measurement Data Analysis Calculate % Reduction in Thrombus Weight Measurement->Data Analysis End End Data Analysis->End

References

The Pharmacodynamics of BMS-986120: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a first-in-class, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] Developed by Bristol Myers Squibb, it has been investigated for its potential as an antiplatelet agent with a potentially wider therapeutic window and lower bleeding risk compared to existing antithrombotic therapies.[4][5][6] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its antiplatelet effect by selectively inhibiting the PAR4 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in thrombus formation and propagation.[7][8] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PARs. While PAR1 is a high-affinity receptor responsible for the initial, transient platelet activation, PAR4 is a lower-affinity receptor that mediates a more sustained and prolonged signaling response, leading to stable thrombus formation.[4][9] By antagonizing PAR4, this compound is hypothesized to inhibit the later stages of thrombus growth while preserving the initial hemostatic functions mediated by PAR1, thereby potentially reducing bleeding risk.[5][9]

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, including Phase I clinical trials in healthy human subjects. The following tables summarize the key quantitative findings.

In Vitro Potency and Selectivity
ParameterSpecies/SystemValueReference
IC50 (PAR4 antagonism) Human Platelet-Rich Plasma (γ-thrombin induced)<10 nM[8][9]
IC50 (PAR4 antagonism) Human Platelet-Rich Plasma (PAR4-AP induced)<10 nM[8][9]
IC50 (PAR4 antagonism) Human Blood9.5 nM[2]
IC50 (PAR4 antagonism) Monkey Blood2.1 nM[2]
IC50 (Calcium Mobilization) HEK293 cells expressing PAR40.56 nM[8]
Clinical Pharmacodynamics in Healthy Volunteers
Study TypeDoseKey FindingReference
Single Ascending Dose (SAD) 0.5 - 180 mgDose-related inhibition of PAR4-induced platelet aggregation. Doses ≥75 mg produced ≥80% inhibition for at least 24 hours.[1][4][10]
Multiple Ascending Dose (MAD) 2.5 - 100 mg/day for 14 daysDoses ≥10 mg/day resulted in complete inhibition of PAR4-induced platelet aggregation for at least 24 hours.[4][7][10]
Ex Vivo Thrombus Formation 60 mg single doseReduced thrombus formation at high shear by 29.2% at 2 hours and 21.4% at 24 hours. No significant effect at low shear.[11][12]
Preclinical In Vivo Efficacy
Animal ModelDoseKey FindingReference
Electrolytic Carotid Artery Thrombosis (ECAT) in Cynomolgus Monkeys 1 mg/kgReduced thrombosis weight by 82-83%.[4][13]
Transient Middle Cerebral Artery Occlusion (tMCAO) in Humanized PAR4 Mice Pre-treatmentReduced infarct volume and improved neurological and motor function.[14]

Key Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the inhibitory activity of this compound on platelet function.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.

  • Incubation with Antagonist: PRP is incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a PAR4 agonist, such as γ-thrombin or a specific PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2).

  • Measurement: Aggregation is measured using a light transmission aggregometer, which detects the increase in light transmission as platelets aggregate.

  • Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined by plotting the concentration of this compound against the inhibition of aggregation.

Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)

This protocol assesses the effect of this compound on thrombus formation under defined shear stress conditions, mimicking arterial blood flow.

Methodology:

  • Subject Dosing: Healthy volunteers are administered a single oral dose of this compound (e.g., 60 mg) or placebo.

  • Blood Collection: Blood samples are drawn at baseline (pre-dose) and at various time points post-dose (e.g., 2 and 24 hours).

  • Perfusion Chamber Setup: The Badimon perfusion chamber is prepared with a thrombogenic substrate (e.g., porcine aortic media).

  • Blood Perfusion: The collected blood is perfused through the chamber at controlled flow rates to simulate high (arterial) and low (venous) shear stress.

  • Thrombus Quantification: After perfusion, the substrate is removed, and the formed thrombus is quantified using digital microscopy and image analysis software to measure the thrombus area.

  • Data Analysis: The change in thrombus area from baseline is calculated for each treatment group and time point.

Signaling Pathways and Workflows

PAR4 Signaling Pathway in Platelets

The following diagram illustrates the simplified signaling cascade initiated by thrombin activation of the PAR4 receptor on platelets and the point of inhibition by this compound.

PAR4_Signaling PAR4 Signaling Pathway in Platelets Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 BMS986120 This compound BMS986120->PAR4 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation Shape_change Shape Change RhoA->Shape_change Granule_secretion Granule Secretion Ca_mobilization->Granule_secretion PKC_activation->Granule_secretion Aggregation Aggregation Shape_change->Aggregation Granule_secretion->Aggregation

Caption: Simplified PAR4 signaling pathway in platelets and inhibition by this compound.

Experimental Workflow for Ex Vivo Thrombus Formation Analysis

This diagram outlines the key steps in the clinical study protocol to evaluate the effect of this compound on ex vivo thrombus formation.

ExVivo_Workflow Ex Vivo Thrombus Formation Analysis Workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis Analysis Recruitment Recruit Healthy Volunteers Randomization Randomize to this compound or Placebo Recruitment->Randomization Dosing Oral Administration Randomization->Dosing Baseline_Blood_Draw Baseline Blood Draw (0h) Dosing->Baseline_Blood_Draw PostDose_Blood_Draw_2h Post-Dose Blood Draw (2h) PostDose_Blood_Draw_24h Post-Dose Blood Draw (24h) Perfusion Badimon Perfusion Chamber PostDose_Blood_Draw_24h->Perfusion Imaging Microscopy & Image Analysis Perfusion->Imaging Quantification Quantify Thrombus Area Imaging->Quantification Comparison Compare Pre- and Post-Dose Quantification->Comparison

Caption: Workflow for the ex vivo analysis of thrombus formation.

Conclusion

This compound is a potent and selective PAR4 antagonist that has demonstrated significant antiplatelet effects in both preclinical models and human clinical trials.[1][2][3] Its mechanism of action, targeting the sustained signaling phase of platelet activation, holds the promise of effective antithrombotic therapy with a reduced risk of bleeding. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the pharmacodynamic properties of this compound, serving as a valuable resource for researchers and clinicians in the field of thrombosis and hemostasis. Although clinical development by Bristol Myers Squibb has been discontinued for undisclosed reasons, the compound remains a critical tool for investigating the role of PAR4 in health and disease.[4]

References

The Effect of BMS-986120 on Thrombin-Mediated Platelet Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-986120, a first-in-class oral antagonist of protease-activated receptor 4 (PAR4). It details the compound's mechanism of action in the context of thrombin-mediated platelet activation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: Thrombin and Platelet Activation

Thrombin is the most potent physiological platelet agonist, playing a critical role in both hemostasis and the development of arterial thrombosis. It exerts its effects on human platelets primarily through the activation of two G-protein coupled receptors: protease-activated receptor 1 (PAR1) and protease-activated receptor 4 (PAR4). While PAR1 activation leads to a rapid but transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that is crucial for the stabilization and growth of a thrombus.[1][2] This dual-receptor system makes the PAR pathway, and specifically PAR4, a compelling target for novel antiplatelet therapies aiming to reduce thrombotic events with a potentially wider therapeutic window and lower bleeding risk compared to existing agents.[3][4]

This compound is a reversible and highly selective oral antagonist of PAR4.[1][4] This document will explore its specific effects on the thrombin-platelet signaling axis.

Mechanism of Action: Thrombin Signaling and PAR4 Inhibition

Thrombin activates PAR1 and PAR4 by cleaving their N-terminal exodomains, which unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates intracellular signaling cascades, primarily through Gq and G12/13 proteins, leading to phospholipase C activation, increased intracellular calcium, and ultimately, platelet shape change, granule secretion, and aggregation.[5][6]

This compound acts by binding non-covalently to the PAR4 receptor, preventing the conformational changes required for its activation by the tethered ligand. This selectively blocks the sustained, pro-thrombotic signaling mediated by PAR4 without affecting the initial, rapid platelet activation mediated by PAR1.[2][4]

cluster_thrombin Thrombin cluster_platelet Platelet Membrane cluster_signaling Intracellular Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage PAR4 PAR4 Thrombin->PAR4 Cleavage Gq Gq PAR1->Gq Rapid, Transient PAR4->Gq Slow, Sustained BMS986120 This compound BMS986120->PAR4 Inhibition PLC PLC Gq->PLC Ca2 Ca²⁺ Mobilization PLC->Ca2 Activation Platelet Activation (Aggregation, Secretion) Ca2->Activation

Caption: Simplified signaling pathway of thrombin-mediated platelet activation and this compound inhibition.

Quantitative Efficacy of this compound

This compound has demonstrated potent and selective antiplatelet effects in both in vitro and ex vivo studies. It is a first-in-class oral and reversible PAR4 antagonist with IC50 values of 9.5 nM and 2.1 nM in human and monkey blood, respectively.[7] In preclinical studies using a monkey model of arterial thrombosis, this compound significantly reduced thrombus weight with a markedly lower impact on bleeding time compared to clopidogrel.[2][4]

In Vitro and Preclinical Efficacy
ParameterSpeciesValueReference
IC50 (PAR4 Antagonism) Human9.5 nM[7]
Monkey2.1 nM[7]
IC50 (PAR4-induced Ca²⁺ Mobilization) HEK293 Cells0.56 nM[4]
Thrombus Weight Reduction Cynomolgus Monkey82% (at 1 mg/kg)[3]
Ex Vivo Efficacy in Healthy Human Volunteers

Phase 1 clinical trials have confirmed the potent and selective inhibition of PAR4-mediated platelet responses in healthy individuals following oral administration of this compound.

ParameterDoseTime Point% Inhibition (Mean)Reference
PAR4-AP Induced P-Selectin Expression60 mg2 hours91.7%[1][8]
24 hours53.9%[1][8]
PAR4-AP Induced Platelet-Monocyte Aggregates60 mg2 hours80.6%[1][8]
24 hours41.1%[1][8]
PAR4-AP Induced Platelet Aggregation*60 mg2 hours85.0%[1][8]
24 hours6.0%[1][8]
PAR4-AP Induced Platelet Aggregation**≥10 mg (multiple doses)Day 7 (24h post-dose)~100% (complete)[9][10]
Total Thrombus Area (High Shear) 60 mg2 hours29.2% reduction[8][11]
24 hours21.4% reduction[8][11]
Platelet-Rich Thrombus Deposition (High Shear) 60 mg2 hours34.8% reduction[8][11]
24 hours23.3% reduction[8][11]

*PAR4 Agonist Peptide (AP) at 100 µM was used to specifically stimulate PAR4.

Importantly, this compound showed no significant effect on platelet activation induced by agonists for other pathways, such as PAR1-AP, ADP, or arachidonic acid, confirming its high selectivity for PAR4.[2][8]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Blood Collection: Whole blood is drawn from subjects into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

  • Assay Procedure:

    • A sample of PRP is placed in a cuvette with a stir bar inside an aggregometer.

    • The instrument is calibrated using PRP (0% aggregation) and PPP (100% aggregation).

    • A baseline light transmission is recorded.

    • An agonist (e.g., PAR4-AP at concentrations of 12.5-100 µM) is added to the PRP.

    • The change in light transmission is recorded over time as platelets aggregate.

    • To test inhibition, PRP is pre-incubated with this compound or a vehicle control before adding the agonist. The percentage of inhibition is calculated relative to the control.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell surface markers on individual platelets in whole blood, minimizing in vitro artifacts.[12]

  • Blood Collection: Whole blood is collected in sodium citrate tubes.

  • Agonist Stimulation: Aliquots of whole blood are stimulated with a specific agonist (e.g., 100 µM PAR4-AP) in the presence of this compound or a vehicle. The peptide Gly-Pro-Arg-Pro (GPRP) can be added to prevent fibrin polymerization when using thrombin as the agonist.[12]

  • Antibody Staining: The samples are incubated with fluorescently-labeled monoclonal antibodies specific for activation markers, such as anti-CD62P (P-selectin) and antibodies to identify platelets (e.g., anti-CD41) and monocytes (e.g., anti-CD14) for measuring platelet-monocyte aggregates.

  • Fixation: Samples are fixed with a reagent like 1% paraformaldehyde.

  • Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter properties and CD41 expression. The expression of activation markers is then quantified.

Ex Vivo Thrombus Formation Assay (Perfusion Chamber)

This assay simulates thrombus formation under arterial shear conditions.

  • Blood Collection: Whole blood is collected using a minimal-stasis technique into a tube containing a thrombin inhibitor (e.g., hirudin).

  • Perfusion Chamber Setup: A microfluidic chamber or coverslip coated with fibrillar collagen (to mimic a damaged vessel wall) is used.

  • Blood Perfusion: The anticoagulated whole blood is perfused through the chamber at a controlled flow rate to generate specific shear stress levels (e.g., high shear at 1800 s⁻¹ to simulate a stenotic artery).

  • Imaging and Quantification: Thrombus formation on the collagen surface is observed using real-time microscopy (e.g., differential interference contrast or fluorescence). Images are captured at set intervals.

  • Data Analysis: The total thrombus area and the composition (e.g., platelet-rich vs. fibrin-rich areas) are quantified using image analysis software. The effect of this compound is determined by comparing thrombus formation in blood from treated versus untreated subjects.

cluster_collection Sample Collection cluster_processing Sample Processing cluster_assays Platelet Function Assays cluster_analysis Data Analysis Blood Whole Blood Collection (Citrate or Hirudin) PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Flow Flow Cytometry (Activation Markers) Blood->Flow Perfusion Perfusion Chamber (Thrombus Formation) Blood->Perfusion Aggregometry Light Transmission Aggregometry PRP->Aggregometry Data Quantify Aggregation, Marker Expression, and Thrombus Area Aggregometry->Data Flow->Data Perfusion->Data

Caption: Generalized experimental workflow for assessing platelet function.

Conclusion

This compound is a potent, selective, and orally bioavailable PAR4 antagonist that effectively inhibits the sustained phase of thrombin-mediated platelet activation. By specifically targeting PAR4, it reduces platelet aggregation and thrombus formation, particularly under conditions of high arterial shear, which are relevant to atherothrombosis.[8][11] Preclinical and early clinical data suggest that this targeted inhibition may offer a significant antithrombotic effect with a reduced propensity for bleeding compared to broader-acting antiplatelet agents.[3][4] The continued investigation of PAR4 antagonism with compounds like this compound represents a promising strategy in the development of safer and more effective antiplatelet therapies.

References

Methodological & Application

Application Notes and Protocols: BMS-986120 in Cynomolgus Monkey Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of BMS-986120, a potent and selective PAR4 (Protease-Activated Receptor 4) antagonist, in cynomolgus monkey models of arterial thrombosis. The data presented is compiled from preclinical studies and is intended to guide the design and execution of similar non-human primate thrombosis experiments.

Introduction

This compound is an orally bioavailable, reversible, and highly selective antagonist of PAR4, a key thrombin receptor on platelets.[1][2][3][4] Thrombin is a potent platelet activator, and its signaling through PAR1 and PAR4 plays a crucial role in thrombus formation.[2][3] While PAR1 activation is rapid and transient, PAR4 activation leads to a more sustained signaling cascade, making it a compelling target for antithrombotic therapies with a potentially wider therapeutic window and lower bleeding risk compared to standard antiplatelet agents like clopidogrel.[1][2][4][5] Preclinical studies in cynomolgus monkeys have demonstrated the potent antithrombotic efficacy of this compound with a favorable safety profile.[1][5][6]

Mechanism of Action: PAR4 Antagonism

This compound exerts its antithrombotic effect by specifically blocking the interaction of thrombin with the PAR4 receptor on platelets. This inhibition prevents the downstream signaling events that lead to platelet activation, aggregation, and subsequent thrombus formation. The selectivity of this compound for PAR4 over PAR1 is a key feature, as it may leave the initial, rapid hemostatic response mediated by PAR1 partially intact, potentially contributing to a lower bleeding risk.[7]

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Signaling Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates G_Protein Gq/G12/13 PAR4->G_Protein Activates BMS986120 This compound BMS986120->PAR4 Inhibits PLC PLC G_Protein->PLC Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation Triggers

This compound Mechanism of Action.

Experimental Protocols

The following protocols are based on the widely cited electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.[8][9]

Animal Model
  • Species: Cynomolgus monkeys (Macaca fascicularis) are used due to the similarity of their platelet thrombin receptors to humans.[9]

  • Anesthesia: Animals are anesthetized for the duration of the experiment. The specific anesthetic regimen should be chosen to minimize effects on cardiovascular and coagulation parameters.

This compound Administration
  • Route of Administration: Oral gavage.[9]

  • Dosage: Doses ranging from 0.2 to 1 mg/kg have been reported.[9][10]

  • Dosing Schedule: A single oral dose is administered 2 hours prior to the induction of thrombosis.[9][10]

  • Vehicle: An appropriate vehicle should be used for oral administration.

Electrolytic Carotid Artery Thrombosis (ECAT) Model

This model induces the formation of an occlusive thrombus in the carotid artery through endothelial injury.

  • Surgical Preparation: The carotid artery is surgically exposed and isolated.

  • Flow Probe Placement: A Doppler flow probe is placed around the artery to monitor blood flow continuously.

  • Thrombus Induction: An electrode is placed on the adventitial surface of the artery. A controlled electrical current is applied to induce endothelial injury and initiate thrombus formation.

  • Monitoring: Carotid artery blood flow is monitored until complete occlusion (cessation of blood flow) occurs or for a predetermined duration.

  • Thrombus Harvesting: At the end of the experiment, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.

Bleeding Time Assessment

Bleeding time is a key safety endpoint to assess the impact of the antiplatelet agent on hemostasis.

  • Methods: Standardized template bleeding time assays can be performed on the kidney (KBT) and/or mesenteric artery (MBT).[9][10]

  • Procedure: A standardized incision is made, and the time until cessation of bleeding is recorded.

Ex Vivo Platelet Aggregation
  • Blood Collection: Blood samples are collected at baseline and at specified time points after this compound administration.

  • Platelet-Rich Plasma (PRP) Preparation: PRP is prepared by centrifugation of whole blood.

  • Agonists: Platelet aggregation is induced ex vivo using various agonists, including PAR4-activating peptide (PAR4-AP), ADP, and collagen, to assess the selectivity of this compound.[10]

  • Measurement: Light transmission aggregometry is a standard method to quantify platelet aggregation.

Experimental_Workflow Start Start Anesthetize_Monkey Anesthetize Cynomolgus Monkey Start->Anesthetize_Monkey Oral_Dose Administer this compound (0.2, 0.5, or 1 mg/kg) or Vehicle Anesthetize_Monkey->Oral_Dose Wait Wait 2 Hours Oral_Dose->Wait Surgical_Prep Surgical Preparation of Carotid Artery Wait->Surgical_Prep Bleeding_Time Measure Kidney & Mesenteric Bleeding Time Wait->Bleeding_Time Ex_Vivo_Aggregation Ex Vivo Platelet Aggregation Studies Wait->Ex_Vivo_Aggregation Thrombosis_Induction Induce Carotid Artery Thrombosis (ECAT) Surgical_Prep->Thrombosis_Induction Monitor_Flow Monitor Blood Flow Thrombosis_Induction->Monitor_Flow Harvest_Thrombus Harvest and Weigh Thrombus Monitor_Flow->Harvest_Thrombus End End Bleeding_Time->End Harvest_Thrombus->End Ex_Vivo_Aggregation->End

Experimental Workflow for this compound in Cynomolgus Monkeys.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in cynomolgus monkeys.

Table 1: Antithrombotic Efficacy of this compound
Dose (mg/kg, p.o.)Thrombus Weight Reduction (%)Reference(s)
0.235 ± 5[9][10]
0.549 ± 4[9][10]
1.083 ± 4[9][10]
1.082[5][8][11]

Data are presented as mean ± SEM where available.

Table 2: Effect of this compound on Bleeding Time
Dose (mg/kg, p.o.)Kidney Bleeding Time (Fold Increase)Mesenteric Bleeding Time (Fold Increase)Reference(s)
1.02.21.8[9][10]

Data represent the maximum fold increase over vehicle control.

Table 3: Comparison of this compound with Clopidogrel
AgentDose for >80% Thrombus Weight ReductionBleeding Time Increase at Efficacious DoseTherapeutic WindowReference(s)
This compound 1 mg/kg~2-foldWide[1][4]
Clopidogrel Not specified to achieve >80%>8-foldNarrow[4]

Conclusion

This compound demonstrates potent antithrombotic activity in a cynomolgus monkey model of arterial thrombosis.[1][9] The data indicates a dose-dependent reduction in thrombus weight with a modest impact on bleeding time, suggesting a wider therapeutic window compared to the standard-of-care antiplatelet agent, clopidogrel.[1][4][5] These application notes and protocols provide a framework for the continued investigation of PAR4 antagonists as a promising new class of antiplatelet agents.

References

Application Notes and Protocols: BMS-986120 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a potent, selective, and reversible oral antagonist of the protease-activated receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] In preclinical studies, this compound has demonstrated significant antithrombotic efficacy with a favorable safety profile, suggesting a lower risk of bleeding compared to standard antiplatelet agents.[2][3] These application notes provide a detailed overview of the dosage and administration of this compound in key preclinical models, along with comprehensive experimental protocols to guide researchers in their study design.

Mechanism of Action

Thrombin, a critical enzyme in the coagulation cascade, activates platelets through two G protein-coupled receptors: PAR1 and PAR2. While PAR1 activation leads to a rapid but transient platelet response, PAR4 activation results in a more sustained signaling, crucial for the formation and stabilization of a thrombus. This compound selectively inhibits PAR4, thereby attenuating the prothrombotic signaling of thrombin without completely abolishing platelet function, which may contribute to its reduced bleeding liability.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activation Gq Gq PAR4->Gq BMS986120 This compound BMS986120->PAR4 Inhibition PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_mobilization Ca²⁺ Mobilization IP3->Ca2_mobilization PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Shape Change, Granule Secretion) Ca2_mobilization->Platelet_Activation PKC_activation->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation

This compound inhibits the PAR4 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueReference
IC50 (PAR4 antagonist activity)Human9.5 nM[1]
IC50 (PAR4 antagonist activity)Monkey2.1 nM[1]

Table 2: Preclinical Efficacy of this compound in Cynomolgus Monkeys

Oral DoseThrombus Weight Reduction (%)Increase in Kidney Bleeding Time (Fold)Increase in Mesenteric Artery Bleeding Time (Fold)Reference
0.2 mg/kg35 ± 5Not ReportedNot Reported[1]
0.5 mg/kg49 ± 4Not ReportedNot Reported[1]
1 mg/kg82 - 83 ± 4~2.2~1.8[1][3][4]

Experimental Protocols

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This protocol describes the in vivo evaluation of the antithrombotic efficacy of this compound in a well-established primate model of arterial thrombosis.

ECAT_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Surgical Procedure cluster_post_procedure Post-Procedure & Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) BMS_Admin This compound Administration (Oral, 2 hours prior to thrombosis induction) Animal_Prep->BMS_Admin Carotid_Exposure Surgical Exposure of Carotid Artery BMS_Admin->Carotid_Exposure Flow_Probe Placement of Electromagnetic Flow Probe Carotid_Exposure->Flow_Probe Thrombosis_Induction Induction of Thrombosis (Electrolytic Injury) Flow_Probe->Thrombosis_Induction Blood_Flow_Monitoring Continuous Monitoring of Carotid Blood Flow Thrombosis_Induction->Blood_Flow_Monitoring Thrombus_Harvest Harvesting and Weighing of Thrombus Blood_Flow_Monitoring->Thrombus_Harvest Bleeding_Time Measurement of Bleeding Time (Kidney and Mesenteric Artery) Thrombus_Harvest->Bleeding_Time Platelet_Aggregation Ex Vivo Platelet Aggregation Assay Bleeding_Time->Platelet_Aggregation

Workflow for the ECAT model in cynomolgus monkeys.

Materials:

  • This compound

  • Vehicle control (e.g., 10% N,N-dimethylacetamide in 90% saline)

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Surgical instruments

  • Electromagnetic flow probe and meter

  • Bipolar electrode and constant current source

  • Whatman filter paper

  • Analytical balance

Procedure:

  • Animal Preparation:

    • Healthy, adult cynomolgus monkeys are fasted overnight.

    • Anesthetize the animals using an appropriate regimen (e.g., intramuscular injection of ketamine and xylazine). Maintain anesthesia throughout the experiment.

  • Drug Administration:

    • Administer this compound orally at the desired doses (e.g., 0.2, 0.5, 1 mg/kg) or vehicle control.[1]

    • The drug is typically administered 2 hours before the induction of thrombosis.[1]

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the left carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

    • Place an electromagnetic flow probe around the artery to monitor blood flow continuously.

  • Thrombosis Induction:

    • Place an external bipolar electrode in contact with the arterial wall, distal to the flow probe.

    • Induce thrombosis by applying a constant direct current (e.g., 4 mA for 3 minutes).

  • Monitoring and Endpoint Measurement:

    • Monitor carotid blood flow for a defined period (e.g., 90 minutes) to assess the extent of thrombotic occlusion.

    • At the end of the monitoring period, euthanize the animal.

    • Carefully excise the thrombosed segment of the carotid artery.

    • Remove the thrombus, blot it gently on filter paper to remove excess blood, and weigh it.

Bleeding Time Assessment

This protocol is performed in conjunction with the ECAT model to evaluate the effect of this compound on hemostasis.

Procedure:

  • Kidney Bleeding Time:

    • Make a small, standardized incision on the surface of the kidney.

    • Gently blot the incision with filter paper every 30 seconds until bleeding stops.

    • The bleeding time is the time from the incision until the cessation of bleeding.

  • Mesenteric Artery Bleeding Time:

    • Exteriorize a loop of the small intestine and select a small mesenteric artery.

    • Make a standardized transection of the artery.

    • Measure the time until bleeding ceases, as described for the kidney bleeding time.

Ex Vivo Platelet Aggregation Assay

This assay is used to confirm the pharmacological effect of this compound on platelet function.

Materials:

  • Whole blood collected in an appropriate anticoagulant (e.g., citrate).

  • PAR4 agonist peptide (PAR4-AP)

  • PAR1 agonist peptide (PAR1-AP)

  • ADP

  • Collagen

  • Whole blood aggregometer

Procedure:

  • Blood Collection:

    • Collect blood samples from the cynomolgus monkeys at baseline and at specified time points after this compound administration.

  • Platelet Aggregation Measurement:

    • Perform whole blood aggregometry according to the manufacturer's instructions.

    • Determine the peak platelet aggregation responses to a panel of agonists, including PAR4-AP, PAR1-AP, ADP, and collagen.[1]

    • The selective inhibition of PAR4-induced aggregation with no effect on aggregation induced by other agonists confirms the specific mechanism of action of this compound.[1]

Conclusion

This compound has demonstrated promising preclinical activity as a PAR4 antagonist, offering a potential new therapeutic strategy for the prevention and treatment of thrombotic diseases. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other PAR4 antagonists. Researchers should adapt these methodologies to their specific experimental needs and adhere to all relevant animal welfare guidelines.

References

Application Notes and Protocols: Measuring the In Vivo Efficacy of BMS-986120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2][3] Unlike broader antiplatelet agents, the targeted inhibition of PAR4 offers the potential for robust antithrombotic efficacy with a reduced risk of bleeding.[4][5][6] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical models, focusing on techniques to measure its antiplatelet and antithrombotic effects.

It is important to distinguish this compound from other compounds developed by Bristol Myers Squibb, such as BMS-986020 and BMS-986278. These latter compounds are antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1) and are investigated for their anti-fibrotic properties in conditions like idiopathic pulmonary fibrosis (IPF).[7][8][9][10] This document will focus exclusively on the techniques for evaluating the anti-thrombotic efficacy of this compound.

Signaling Pathway of PAR4 in Platelet Activation

Thrombin, a key enzyme in the coagulation cascade, activates platelets through the cleavage of PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade, crucial for the formation of a stable thrombus.[3][4] this compound selectively inhibits this PAR4-mediated signaling.

PAR4_Signaling_Pathway PAR4 Signaling Pathway in Platelet Activation Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleavage & activation Gq Gq PAR4->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Granule Secretion, Aggregation, Thrombus Formation) Ca_Mobilization->Platelet_Activation PKC->Platelet_Activation BMS986120 This compound BMS986120->PAR4 inhibits

Caption: Diagram of the PAR4 signaling pathway in platelet activation and the inhibitory action of this compound.

Experimental Protocols for In Vivo Efficacy Assessment

The following protocols are designed to evaluate the antiplatelet and antithrombotic effects of this compound in preclinical animal models, such as cynomolgus monkeys.

Arterial Thrombosis Model

This model assesses the ability of this compound to prevent the formation of an arterial thrombus at a site of vascular injury.

Experimental Workflow:

Arterial_Thrombosis_Workflow Arterial Thrombosis Model Workflow Animal_Prep 1. Anesthetize Animal (e.g., Cynomolgus Monkey) Dosing 2. Administer this compound (Oral Gavage) Animal_Prep->Dosing Vascular_Injury 3. Induce Vascular Injury (e.g., Electrolytic Injury of Carotid Artery) Dosing->Vascular_Injury Thrombus_Formation 4. Monitor Thrombus Formation (e.g., using a flow probe) Vascular_Injury->Thrombus_Formation Measurement 5. Excise and Weigh Thrombus Thrombus_Formation->Measurement Analysis 6. Compare Thrombus Weight between Treatment and Control Groups Measurement->Analysis

Caption: Workflow for the in vivo arterial thrombosis model to assess this compound efficacy.

Detailed Methodology:

  • Animal Model: Cynomolgus monkeys are a suitable model due to the similarity of their platelet physiology to humans.

  • Dosing: Administer this compound orally at various doses (e.g., 0.2, 0.5, 1 mg/kg) or a vehicle control.[1]

  • Vascular Injury: Surgically expose a major artery (e.g., carotid artery) and induce endothelial injury to initiate thrombus formation. This can be achieved through methods like electrolytic injury.

  • Monitoring: Continuously monitor blood flow using a Doppler flow probe placed distal to the injury site. A decrease in blood flow indicates thrombus formation.

  • Endpoint Measurement: After a defined period, excise the arterial segment containing the thrombus and weigh it.

  • Data Analysis: Compare the mean thrombus weight in the this compound treated groups to the vehicle control group.

Ex Vivo Platelet Aggregation Assay

This assay measures the inhibitory effect of this compound on platelet aggregation in response to a PAR4 agonist.

Detailed Methodology:

  • Blood Collection: Collect whole blood samples from animals at various time points after this compound administration.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain PRP.

  • Agonist Stimulation: Add a PAR4-activating peptide (PAR4-AP) to the PRP to induce platelet aggregation.[1][11]

  • Measurement: Use a whole blood aggregometer to measure the peak platelet aggregation response.

  • Data Analysis: Calculate the percent inhibition of platelet aggregation at each dose and time point relative to pre-dose baseline.

Bleeding Time Assessment

This protocol evaluates the potential for this compound to prolong bleeding, an important safety consideration for antiplatelet agents.

Detailed Methodology:

  • Procedure: After administration of this compound or control, make a standardized incision on a vascularized area (e.g., the cuticle in monkeys).

  • Measurement: Record the time until bleeding ceases.

  • Data Analysis: Compare the mean bleeding time in the treated groups to the control group. A significant increase indicates a potential bleeding liability.

Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and Ex Vivo Potency of this compound

ParameterSpeciesAssayIC50Citation
PAR4 Antagonism HumanCalcium Mobilization (HEK293 cells)0.56 nM[1][2]
HumanPlatelet Aggregation (in blood)9.5 nM[1]
MonkeyPlatelet Aggregation (in blood)2.1 nM[1]

Table 2: In Vivo Efficacy of this compound in a Monkey Arterial Thrombosis Model

Dose (mg/kg)Reduction in Thrombus Weight (%)Citation
0.235 ± 5[1]
0.549 ± 4[1]
1.083 ± 4[1]

Table 3: Phase I Clinical Trial Data on Platelet Inhibition

DoseInhibition of PAR4-AP Induced Platelet AggregationTime PointCitation
60 mg (single dose)91.7% (P-selectin expression)2 hours post-dose[11]
85.0% (platelet aggregation)2 hours post-dose[11]
≥10 mg (daily for ~7 days)Complete inhibition24 hours post-dose[12]

Conclusion

The techniques described provide a robust framework for evaluating the in vivo efficacy of the PAR4 antagonist this compound. The arterial thrombosis model in non-human primates is a key study for demonstrating antithrombotic potential, while ex vivo platelet aggregation assays confirm the mechanism of action and dose-response relationship. Bleeding time assessments are crucial for establishing the safety profile. The presented data indicates that this compound is a potent and selective PAR4 antagonist with significant antithrombotic activity and a potentially wide therapeutic window.[5][6]

References

Application Notes and Protocols: BMS-986120 Solution Preparation and Stability for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a potent and selective, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2] It is a first-in-class antiplatelet agent that has demonstrated robust antithrombotic activity with a low bleeding risk in preclinical studies.[2] PAR4 is a G-protein coupled receptor expressed on human platelets and is activated by thrombin.[2] Unlike PAR1, which mediates a rapid and transient platelet response, PAR4 activation leads to a more sustained signaling, making it a key target in the development of novel antithrombotic therapies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for various laboratory applications, ensuring consistent and reliable experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₃N₅O₅S₂[3]
Molecular Weight 513.6 g/mol [3]
Appearance Crystalline solid[3]
Purity ≥98%[3]
UV max (λmax) 305 nm[3]
CAS Number 1478712-37-6[3]

Solubility and Solution Preparation

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results. The compound exhibits limited solubility in aqueous solutions and requires an organic solvent for initial stock preparation.

Solubility Data
SolventConcentrationComments
Dimethyl Sulfoxide (DMSO) ≥ 3.33 mg/mL (6.48 mM)Requires sonication and warming to 80°C for complete dissolution. Use of hygroscopic DMSO can negatively impact solubility; it is recommended to use a fresh, unopened bottle.
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 80°C

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.14 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Initial Mixing: Briefly vortex the mixture to suspend the powder.

  • Heating and Sonication:

    • Place the tube in an 80°C water bath or heat block for 5-10 minutes to facilitate dissolution.

    • Following heating, sonicate the solution for 10-15 minutes.

    • Visually inspect the solution to ensure that all the solid has dissolved. If not, repeat the heating and sonication steps.

  • Aliquoting and Storage: Once the this compound is completely dissolved, allow the solution to cool to room temperature. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[1] Store the aliquots as recommended in the stability section.

G This compound Stock Solution Preparation Workflow cluster_start cluster_weigh cluster_add_solvent cluster_mix cluster_dissolve cluster_store cluster_end start Start weigh Accurately weigh This compound powder start->weigh add_solvent Add anhydrous DMSO weigh->add_solvent mix Vortex to suspend add_solvent->mix heat Heat to 80°C mix->heat sonicate Sonicate heat->sonicate check Visually inspect for complete dissolution sonicate->check check->heat If not dissolved aliquot Aliquot into single-use tubes check->aliquot If dissolved store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing a this compound stock solution.

Stability and Storage

The stability of this compound is dependent on the storage conditions. Following the recommended guidelines will ensure the integrity and activity of the compound.

Storage Recommendations
FormStorage TemperatureDurationNotes
Solid Powder -20°C≥ 4 yearsStore in a dry, dark place.
Stock Solution in DMSO -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Note on Freeze-Thaw Cycles: While specific data on the impact of multiple freeze-thaw cycles on this compound stability is not available, it is a general best practice for small molecule solutions to minimize these cycles. Aliquoting the stock solution into single-use volumes is strongly recommended.

Experimental Protocols

In Vitro Assays

For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. This requires a serial dilution of the high-concentration DMSO stock solution.

Protocol for Diluting this compound for Cell-Based Assays:

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, if your stock is 10 mM and your highest final concentration in the assay is 10 µM, you can make a 1 mM intermediate stock.

  • Aqueous Dilution: Further dilute the intermediate stock into your cell culture medium or assay buffer to achieve the final desired concentrations. It is crucial to add the DMSO solution to the aqueous buffer and mix immediately and thoroughly to prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control.

Typical In Vitro Concentrations:

Assay TypeCell TypeIC₅₀Reference
PAR4-induced Calcium MobilizationHEK293 cells0.56 nM[1]
Platelet Aggregation in Human Platelet-Rich PlasmaHuman Platelets7.3 nM[3]
Inhibition of γ-thrombin-induced platelet aggregationHuman Platelets<10 nM[2]
In Vivo Studies

For oral administration in animal models, this compound has been formulated in a vehicle suitable for gavage. While the exact composition of the vehicle used in published studies is not always detailed, a common practice for poorly water-soluble compounds is to use a suspension.

Example of an In Vivo Dosing Regimen (Cynomolgus Monkeys):

  • Doses: 0.2, 0.5, and 1 mg/kg.[1]

  • Administration: Oral gavage.[1]

  • Vehicle: A suitable vehicle for oral administration was used.[1] For laboratory preparations, a suspension in a vehicle such as 0.5% methylcellulose is a common starting point.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of PAR4. Thrombin cleaves the N-terminus of PAR4, exposing a new N-terminus that acts as a tethered ligand, activating the receptor. This activation leads to the coupling of G-proteins, primarily Gq and G12/13, initiating downstream signaling cascades that result in platelet activation and aggregation. This compound blocks this activation.

G Simplified PAR4 Signaling Pathway and Inhibition by this compound cluster_activation cluster_gprotein cluster_downstream cluster_response Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage and Activation Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 BMS986120 This compound BMS986120->PAR4 Inhibition PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G12_13->RhoA Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Platelet_activation Platelet Activation and Aggregation RhoA->Platelet_activation Ca_mobilization->Platelet_activation

Caption: PAR4 signaling and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for studying the role of PAR4 in thrombosis and hemostasis. Adherence to the protocols outlined in these application notes for solution preparation, storage, and handling will contribute to the generation of reliable and reproducible data. It is always recommended to consult the manufacturer's product information sheet for the most up-to-date information and to perform small-scale tests when adapting protocols for specific experimental needs.

References

Application Notes and Protocols for Assessing BMS-986120 Platelet Inhibition by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a first-in-class, orally available, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2][3][4][5][6][7][8][9][10][11] By selectively targeting PAR4, this compound offers a promising antiplatelet therapy with the potential for a wider therapeutic window and reduced bleeding risk compared to broader-acting antiplatelet agents.[2][3][5][6][11] These application notes provide detailed flow cytometry protocols to assess the pharmacodynamic effects of this compound on platelet function.

Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual cells in suspension.[12][13][14][15] It is an ideal platform for evaluating the efficacy of antiplatelet agents by measuring the expression of platelet activation markers on a cell-by-cell basis. The following protocols focus on two key markers of platelet activation: P-selectin (CD62P) expression and the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, detected by the PAC-1 antibody.

Mechanism of Action of this compound

Thrombin, a potent platelet agonist, activates platelets through two G-protein coupled receptors: PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained signaling, crucial for stable thrombus formation.[5] this compound selectively inhibits the PAR4 signaling pathway, thereby attenuating thrombin-induced platelet aggregation and activation without affecting the initial, PAR1-mediated response.[3][8][16] This selective inhibition is hypothesized to contribute to its antithrombotic efficacy with a potentially lower risk of bleeding.

PAR4 Signaling Pathway and this compound Inhibition Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 activates Gq Gq PAR4->Gq activates BMS986120 This compound BMS986120->PAR4 inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Granule Secretion, Shape Change, GPIIb/IIIa Activation) Ca_mobilization->Platelet_Activation PKC_activation->Platelet_Activation

Figure 1: Simplified PAR4 signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory effect of this compound on platelet activation can be quantified by measuring the reduction in the percentage of activated platelets or the decrease in the median fluorescence intensity (MFI) of activation markers. Clinical studies have demonstrated a dose-dependent inhibition of PAR4-agonist peptide (AP)-induced platelet aggregation by this compound.

This compound Dose Inhibition of PAR4-AP (12.5 µM) Induced Platelet Aggregation Time Point Reference
Single Dose 75 mg≥80%24 hours post-dose[2][4]
Single Dose 180 mg≥80%24 hours post-dose[2][4]
≥10 mg daily (multiple doses)Complete Inhibition24 hours post-dose[2][4][16]
This compound (60 mg, single dose) Reduction in PAR4-AP (100 µM) Stimulated Markers Time Point Reference
P-selectin Expression91.7%2 hours[3]
P-selectin Expression53.9%24 hours[3]
Platelet-Monocyte Aggregates80.6%2 hours[3]
Platelet-Monocyte Aggregates41.1%24 hours[3]
Platelet Aggregation85.0%2 hours[3]
Platelet Aggregation6.0%24 hours[3]

Experimental Protocols

The following protocols describe the use of flow cytometry to assess platelet activation and its inhibition by this compound.

Experimental Workflow for Platelet Inhibition Assay cluster_0 Sample Preparation cluster_1 Treatment and Staining cluster_2 Data Acquisition and Analysis Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_Isolation 2. Platelet-Rich Plasma (PRP) Isolation (Optional) Blood_Collection->PRP_Isolation Incubation 3. Pre-incubation with This compound or Vehicle PRP_Isolation->Incubation Activation 4. Platelet Activation (PAR4 Agonist Peptide) Incubation->Activation Staining 5. Staining with Fluorochrome- conjugated Antibodies (anti-CD62P, PAC-1, anti-CD41/CD61) Activation->Staining Fixation 6. Fixation (Optional) Staining->Fixation Flow_Cytometry 7. Acquisition on Flow Cytometer Fixation->Flow_Cytometry Data_Analysis 8. Data Analysis (% Positive Cells, MFI) Flow_Cytometry->Data_Analysis

Figure 2: General workflow for assessing platelet inhibition by this compound using flow cytometry.

Protocol 1: P-selectin (CD62P) Expression Assay

This assay measures the surface expression of P-selectin, a marker of alpha-granule secretion, upon platelet activation.[12][14][17][18][19][20][21][22]

Materials:

  • Whole blood collected in 3.2% sodium citrate.

  • This compound stock solution (in an appropriate solvent, e.g., DMSO).

  • PAR4 agonist peptide (PAR4-AP), e.g., AYPGKF-NH₂.

  • Phycoerythrin (PE)-conjugated anti-human CD62P antibody.

  • Fluorescein isothiocyanate (FITC)-conjugated anti-human CD41 or CD61 antibody (platelet-specific marker).

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Fixative solution (e.g., 1% paraformaldehyde in PBS), optional.

  • Flow cytometry tubes.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. Gently invert the tubes to mix. It is recommended to let the blood rest for at least 30 minutes at room temperature before proceeding to minimize pre-activation.[23]

  • Preparation: The assay can be performed on whole blood or platelet-rich plasma (PRP). For whole blood analysis, dilute the blood 1:10 with PBS.

  • Pre-incubation with Inhibitor: Aliquot the diluted whole blood or PRP into flow cytometry tubes. Add varying concentrations of this compound or vehicle control. Incubate for 15-30 minutes at 37°C.

  • Activation: Add the PAR4 agonist peptide to the tubes to induce platelet activation. A titration of the agonist is recommended to determine the optimal concentration. Include a resting (unstimulated) control. Incubate for 10-15 minutes at 37°C.

  • Staining: Add saturating concentrations of PE-conjugated anti-CD62P and FITC-conjugated anti-CD41/CD61 antibodies to each tube. Incubate for 20-30 minutes at room temperature in the dark.

  • Fixation (Optional): Add 500 µL of fixative solution to each tube and incubate for at least 30 minutes at 4°C. Fixation can help stabilize the samples for later analysis.[12][19]

  • Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41/CD61).

  • Data Analysis: Determine the percentage of CD62P-positive platelets and the median fluorescence intensity (MFI) of the CD62P signal for each sample.

Protocol 2: Activated GPIIb/IIIa (PAC-1 Binding) Assay

This assay measures the binding of the PAC-1 antibody to the activated conformation of the GPIIb/IIIa receptor, which is essential for platelet aggregation.[13][14][17][22][24][25][26]

Materials:

  • Same as for the P-selectin assay, but replace the anti-CD62P antibody with:

  • FITC-conjugated PAC-1 antibody.

  • PE-conjugated anti-human CD41 or CD61 antibody.

Procedure:

  • Blood Collection and Preparation: Follow steps 1 and 2 of the P-selectin assay protocol.

  • Pre-incubation with Inhibitor: Follow step 3 of the P-selectin assay protocol.

  • Staining and Activation: Add saturating concentrations of FITC-conjugated PAC-1 and PE-conjugated anti-CD41/CD61 antibodies to each tube. Immediately add the PAR4 agonist peptide to induce activation. The simultaneous addition of the antibody and agonist is crucial as the activated state of GPIIb/IIIa can be transient. Incubate for 15-20 minutes at room temperature in the dark.

  • Fixation (Optional): Follow step 6 of the P-selectin assay protocol.

  • Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population as described previously.

  • Data Analysis: Determine the percentage of PAC-1 positive platelets and the MFI of the PAC-1 signal.

Logical Relationship of this compound Action BMS986120 This compound PAR4_Inhibition PAR4 Inhibition BMS986120->PAR4_Inhibition Reduced_Signaling Reduced Downstream Signaling (e.g., Ca²⁺ mobilization, PKC activation) PAR4_Inhibition->Reduced_Signaling Reduced_PSelectin Decreased P-selectin (CD62P) Surface Expression Reduced_Signaling->Reduced_PSelectin Reduced_GPIIbIIIa Decreased GPIIb/IIIa Activation (Reduced PAC-1 Binding) Reduced_Signaling->Reduced_GPIIbIIIa Inhibited_Aggregation Inhibition of Platelet Aggregation Reduced_PSelectin->Inhibited_Aggregation Reduced_GPIIbIIIa->Inhibited_Aggregation

Figure 3: Logical flow demonstrating how this compound's inhibition of PAR4 leads to reduced platelet activation and aggregation.

Conclusion

The provided flow cytometry protocols offer robust and reproducible methods for assessing the inhibitory effects of this compound on platelet function. By quantifying changes in P-selectin expression and PAC-1 binding, researchers can effectively evaluate the pharmacodynamics of this novel PAR4 antagonist. These assays are valuable tools in the preclinical and clinical development of this compound and other antiplatelet therapies. Careful attention to sample handling and experimental controls is crucial for obtaining accurate and reliable data.

References

Application of BMS-986120 in Studying PAR4 Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-activated receptor 4 (PAR4), a G protein-coupled receptor, is a key mediator of thrombin-induced platelet activation. Alongside PAR1, it plays a critical role in hemostasis and thrombosis. The selective inhibition of PAR4 presents a promising therapeutic avenue for developing antiplatelet agents with an improved safety profile, potentially reducing bleeding risks associated with broader antiplatelet therapies. BMS-986120 is a first-in-class, orally bioavailable, potent, and selective reversible antagonist of PAR4. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate PAR4 signaling pathways, complete with detailed experimental protocols.

Mechanism of Action

This compound functions by selectively and reversibly binding to PAR4, thereby preventing its activation by thrombin or PAR4-specific agonist peptides (PAR4-AP). This blockade inhibits downstream Gq-mediated signaling cascades, most notably the mobilization of intracellular calcium, which is a critical step in platelet activation, granule secretion, and aggregation.[1] The high selectivity of this compound for PAR4 over other protease-activated receptors, such as PAR1, allows for the precise dissection of PAR4-specific contributions to platelet function.[2]

Data Presentation: Quantitative Summary of this compound Activity

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro and Ex Vivo Potency of this compound

ParameterSpeciesAssay ConditionValue
IC50 HumanPAR4-induced calcium mobilization in HEK293 cells0.56 nM[3]
IC50 Humanγ-thrombin-induced platelet aggregation in Platelet-Rich Plasma (PRP)7.3 nM[1]
IC50 HumanPAR4-AP-induced platelet aggregation in whole blood9.5 nM[4]
IC50 MonkeyPAR4-AP-induced platelet aggregation in whole blood2.1 nM[4]
Inhibition of P-selectin Expression Human60 mg oral dose, stimulated with 100 µM PAR4-AP91.7% reduction at 2 hours
Inhibition of Platelet-Monocyte Aggregates Human60 mg oral dose, stimulated with 100 µM PAR4-AP80.6% reduction at 2 hours
Inhibition of Platelet Aggregation Human60 mg oral dose, stimulated with 100 µM PAR4-AP85.0% reduction at 2 hours

Table 2: Pharmacokinetic Profile of this compound in Humans (Single 60 mg Oral Dose)

ParameterValue
Time to Peak Plasma Concentration (Tmax) 2 hours
Peak Plasma Concentration (Cmax) 255 ± 136 ng/mL
Plasma Half-life (t1/2) Approximately 4 hours[5]

Table 3: Impact of this compound on Ex Vivo Thrombus Formation (Single 60 mg Oral Dose)

Shear ConditionParameter MeasuredInhibition at 2 hoursInhibition at 24 hours
High Shear Total Thrombus Area29.2% reduction21.4% reduction
High Shear Platelet-Rich Thrombus Deposition34.8% reduction23.3% reduction
Low Shear Total Thrombus AreaNo significant effectNo significant effect

Experimental Protocols

Detailed methodologies for key experiments to probe PAR4 signaling using this compound are provided below.

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

This assay measures the increase in light transmission through a platelet suspension as they aggregate in response to an agonist.

  • Materials:

    • Human whole blood collected in 3.2% sodium citrate.

    • PAR4 agonist peptide (PAR4-AP), e.g., AYPGKF-NH₂ or the more potent A-Phe(4-F)-PGWLVKNG.[6]

    • This compound stock solution (in DMSO).

    • Vehicle control (DMSO).

    • Light Transmission Aggregometer.

    • Centrifuge.

  • Protocol:

    • Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature without brake. Carefully collect the upper PRP layer.

    • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet the cells. Collect the supernatant (PPP), which will serve as the 100% aggregation reference.

    • Adjust Platelet Count: If necessary, adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Incubation: Pre-incubate aliquots of PRP with desired concentrations of this compound or vehicle for 15-30 minutes at 37°C.

    • Aggregation Measurement:

      • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

      • Place the pre-incubated PRP sample in the aggregometer cuvette with a stir bar (stirring at ~1000 rpm) at 37°C.

      • Add the PAR4-AP to initiate aggregation. Typical final concentrations are 50-200 µM for AYPGKF-NH₂ or 12.5-100 µM for A-Phe(4-F)-PGWLVKNG.[6]

      • Record the percentage of light transmission for at least 5 minutes.

    • Data Analysis: Determine the maximal percentage of aggregation for each condition. Plot the this compound concentration versus aggregation to calculate the IC₅₀ value.

P-selectin (CD62P) Expression by Flow Cytometry

This method quantifies platelet activation by measuring the surface expression of P-selectin, a marker of α-granule release.

  • Materials:

    • Whole blood or PRP.

    • PAR4-AP.

    • This compound stock solution.

    • Fluorochrome-conjugated antibodies: anti-CD61 (platelet identification) and anti-CD62P (P-selectin).

    • Isotype-matched control antibody.

    • Phosphate-buffered saline (PBS).

    • Fixation solution (e.g., 1% paraformaldehyde).

    • Flow cytometer.

  • Protocol:

    • Incubation: In a microtiter plate or flow cytometry tubes, mix whole blood or PRP with this compound or vehicle and incubate for 15-30 minutes at 37°C.

    • Stimulation: Add PAR4-AP and incubate for 15 minutes at room temperature.

    • Staining: Add saturating concentrations of anti-CD61 and anti-CD62P antibodies (or isotype control) and incubate for 20 minutes in the dark.

    • Fixation: Add paraformaldehyde solution to fix the cells.

    • Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population using CD61 positivity and forward/side scatter characteristics. Determine the percentage of platelets positive for CD62P.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following platelet activation using a fluorescent calcium indicator.

  • Materials:

    • Washed human platelets.

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM).

    • PAR4-AP.

    • This compound stock solution.

    • Tyrode's buffer (with and without Ca²⁺).

    • Fluorometer or plate reader with fluorescence capabilities.

  • Protocol:

    • Prepare Washed Platelets: Isolate platelets from PRP by centrifugation in the presence of an anti-aggregating agent (e.g., prostacyclin) and resuspend in a Ca²⁺-free buffer.

    • Dye Loading: Incubate the washed platelets with Fura-2 AM (e.g., 2-5 µM) for 30-45 minutes at 37°C in the dark.

    • Wash and Resuspend: Centrifuge the loaded platelets to remove excess dye and resuspend them in Tyrode's buffer containing physiological Ca²⁺ (1-2 mM).

    • Incubation with Inhibitor: Pre-incubate the Fura-2 loaded platelets with this compound or vehicle.

    • Measurement:

      • Place the platelet suspension in the fluorometer.

      • Record a stable baseline fluorescence (ratiometric measurement for Fura-2: excitation at 340/380 nm, emission at 510 nm).

      • Add PAR4-AP and record the change in fluorescence intensity over time.

    • Data Analysis: The change in fluorescence ratio corresponds to the change in [Ca²⁺]i. Compare the peak response in this compound-treated samples to the vehicle control.

Ex Vivo Thrombus Formation in a Perfusion Chamber

This model assesses thrombus formation on a thrombogenic surface under defined hemodynamic conditions, providing a translational link between in vitro findings and in vivo thrombosis.

  • Materials:

    • Badimon perfusion chamber.[2]

    • Thrombogenic substrate (e.g., collagen-coated surface, porcine aortic media).

    • Peristaltic pump.

    • Whole blood from subjects administered with this compound or placebo.

    • Microscope with digital imaging capabilities.

    • Image analysis software.

  • Protocol:

    • Subject Dosing: Administer a single oral dose of this compound (e.g., 60 mg) or placebo to healthy volunteers.

    • Blood Perfusion: At specified time points post-dosing (e.g., 2 and 24 hours), draw native whole blood directly from an antecubital vein through the perfusion chamber containing the thrombogenic substrate. The flow rate is controlled by the peristaltic pump to simulate arterial (high) or venous (low) shear rates.

    • Thrombus Formation: Perfuse blood for a set duration (e.g., 5 minutes).

    • Sample Processing: After perfusion, carefully remove the substrate, rinse, and fix in formalin or paraformaldehyde.

    • Quantification: Embed the substrate, perform histological sectioning, and stain (e.g., with Hematoxylin and Eosin). Digitize the slides and use image analysis software to measure the cross-sectional area of the thrombus.

Visualizations

The following diagrams illustrate the key pathways and workflows described.

PAR4_Signaling_and_Inhibition cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq_protein Gq PAR4->Gq_protein Couples to BMS986120 This compound BMS986120->PAR4 Inhibits PLC Phospholipase C Gq_protein->PLC Activates Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Platelet_Response Platelet Activation & Aggregation Ca_mobilization->Platelet_Response Triggers

Caption: PAR4 signaling cascade and the inhibitory site of this compound.

Experimental_Workflow Start Start Prepare_Platelets Prepare Platelet Sample (PRP, Washed, or Whole Blood) Start->Prepare_Platelets Incubate_Inhibitor Incubate with this compound or Vehicle Control Prepare_Platelets->Incubate_Inhibitor Stimulate_Platelets Stimulate with PAR4 Agonist Incubate_Inhibitor->Stimulate_Platelets Acquire_Data Acquire Data (e.g., Aggregometry, Flow Cytometry) Stimulate_Platelets->Acquire_Data Analyze_Results Analyze and Quantify Inhibitory Effect Acquire_Data->Analyze_Results End End Analyze_Results->End

Caption: General experimental workflow for studying PAR4 inhibition.

Logical_Relationships BMS_Inhibition This compound Inhibition of PAR4 Reduced_Ca Decreased Intracellular Ca²⁺ Mobilization BMS_Inhibition->Reduced_Ca Reduced_Activation Decreased Platelet Activation Markers (e.g., P-selectin) Reduced_Ca->Reduced_Activation Reduced_Aggregation Decreased Platelet Aggregation Reduced_Activation->Reduced_Aggregation Reduced_Thrombosis Decreased Ex Vivo Thrombus Formation Reduced_Aggregation->Reduced_Thrombosis

Caption: Logical flow from PAR4 inhibition to antithrombotic effect.

References

Application Notes and Protocols: Utilizing BMS-986120 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a potent, selective, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor that plays a critical role in thrombin-mediated platelet activation and aggregation.[1][2][3] The discovery of this compound was the result of a high-throughput screening (HTS) campaign of 1.1 million compounds, identifying it as a promising candidate for antithrombotic therapy with a potentially wider therapeutic window and lower bleeding risk compared to other antiplatelet agents.[4][5][6] These application notes provide detailed protocols for utilizing this compound in high-throughput screening assays to identify and characterize novel PAR4 antagonists.

Mechanism of Action and Signaling Pathway

Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1 and PAR4. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation initiates downstream signaling through Gq and G12/13 pathways, leading to an increase in intracellular calcium, platelet shape change, granule secretion, and ultimately, aggregation.[4] this compound selectively binds to PAR4, preventing its activation by thrombin and thereby inhibiting the sustained signaling required for stable thrombus formation.[4][7]

PAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) Tethered Ligand PAR4_inactive->PAR4_active Activation BMS986120 This compound BMS986120->PAR4_inactive Inhibition Gq Gq PAR4_active->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation

Caption: Simplified PAR4 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro and ex vivo assays.

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/SystemAgonistIC50 (nM)Reference
Calcium MobilizationHEK293 cells expressing PAR4PAR4-AP0.56[3][7]
Platelet AggregationHuman Platelet-Rich Plasmaγ-thrombin<10[7]
Platelet AggregationHuman Platelet-Rich PlasmaPAR4-AP<10[7]
Platelet AggregationHuman Blood-9.5[1][3]
Platelet AggregationMonkey Blood-2.1[1][3]

PAR4-AP: PAR4 Agonist Peptide

Table 2: Ex Vivo Effects of this compound on Platelet Function

ParameterTreatmentTime Point% Inhibition/ReductionReference
PAR4-AP Stimulated P-selectin Expression60 mg this compound2 hours91.7%[2]
PAR4-AP Stimulated Platelet-Monocyte Aggregates60 mg this compound2 hours80.6%[2]
PAR4-AP Stimulated Platelet Aggregation60 mg this compound2 hours85.0%[2]
Thrombus Formation (High Shear)60 mg this compound2 hours29.2%[2][6]
Thrombus Formation (High Shear)60 mg this compound24 hours21.4%[2][6]

Experimental Protocols

High-Throughput Calcium Flux Assay for PAR4 Antagonists

This protocol describes a homogeneous, no-wash calcium flux assay suitable for high-throughput screening of PAR4 antagonists using a cell line stably expressing human PAR4 (e.g., HEK293-PAR4).

Materials:

  • HEK293 cells stably expressing human PAR4

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (optional, to prevent dye leakage)

  • PAR4 Agonist Peptide (PAR4-AP, e.g., AYPGKF-NH2)

  • This compound (as a control inhibitor)

  • 384-well black, clear-bottom microplates

  • A fluorescence imaging plate reader (e.g., FLIPR®, FlexStation®)

Protocol:

  • Cell Plating:

    • Culture HEK293-PAR4 cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 10,000-20,000 cells per 25 µL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the dye-loading solution containing the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the cell plate.

    • Add 25 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in assay buffer.

    • Add a small volume (e.g., 5 µL) of the compound solutions to the corresponding wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the PAR4-AP solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate into the fluorescence imaging plate reader.

    • Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Add the PAR4-AP solution (e.g., 12.5 µL) to all wells simultaneously using the instrument's integrated pipettor.

    • Continue recording the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the positive (agonist only) and negative (no agonist) controls.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating 1. Cell Plating (HEK293-PAR4) Dye_Loading 2. Dye Loading (e.g., Fluo-4) Cell_Plating->Dye_Loading Compound_Addition 3. Compound Addition (this compound / Test Compounds) Dye_Loading->Compound_Addition Agonist_Addition 4. Agonist Addition (PAR4-AP) Compound_Addition->Agonist_Addition Signal_Detection 5. Signal Detection (Fluorescence) Agonist_Addition->Signal_Detection Data_Analysis 6. Data Analysis (IC50 Determination) Signal_Detection->Data_Analysis

Caption: High-throughput calcium flux assay workflow.
High-Throughput Platelet Aggregation Assay

This protocol outlines a method for measuring platelet aggregation in a 384-well plate format, suitable for screening inhibitors like this compound.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate tubes

  • Tyrode's buffer

  • PAR4 agonist (e.g., γ-thrombin or PAR4-AP)

  • This compound (as a control inhibitor)

  • 384-well clear microplates

  • A microplate reader with shaking capability

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2-3 x 10^8 platelets/mL) with platelet-poor plasma (PPP) or Tyrode's buffer.

  • Compound Incubation:

    • Add a small volume of serially diluted this compound or test compounds to the wells of a 384-well plate.

    • Add the standardized PRP to each well.

    • Incubate the plate for 5-15 minutes at 37°C with gentle shaking.

  • Initiation of Aggregation and Measurement:

    • Add the PAR4 agonist to each well to induce platelet aggregation.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in light transmittance (or absorbance) over time (e.g., every 30 seconds for 15-30 minutes) with continuous shaking.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each well.

    • Normalize the data to positive (agonist only) and negative (vehicle) controls.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 values.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PRP_Prep 1. Prepare Platelet-Rich Plasma (PRP) Compound_Incubation 2. Compound Incubation (this compound / Test Compounds) PRP_Prep->Compound_Incubation Agonist_Addition 3. Agonist Addition (Thrombin / PAR4-AP) Compound_Incubation->Agonist_Addition Measurement 4. Measure Light Transmittance Agonist_Addition->Measurement Data_Analysis 5. Data Analysis (IC50 Determination) Measurement->Data_Analysis

Caption: High-throughput platelet aggregation assay workflow.

Conclusion

This compound serves as an invaluable tool for the study of PAR4 signaling and as a reference compound in high-throughput screening campaigns aimed at discovering novel antiplatelet therapies. The protocols provided herein offer robust and scalable methods for identifying and characterizing PAR4 antagonists. Careful optimization of assay conditions, including cell density, agonist concentration, and incubation times, is recommended to ensure high-quality, reproducible data.

References

Application Notes and Protocols for Studying Bleeding Risk of BMS-986120 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a potent, selective, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a key thrombin receptor on human platelets.[1][2] Thrombin is a powerful platelet agonist, and its interaction with PARs, particularly PAR1 and PAR4, is central to thrombus formation.[1][3] While PAR1 antagonists have been developed, their clinical use has been limited by a significant bleeding risk.[1][3] this compound represents a promising alternative antiplatelet strategy, with preclinical studies suggesting robust antithrombotic efficacy and a wider therapeutic window compared to standard antiplatelet agents like clopidogrel, primarily due to a lower bleeding liability.[1][3][4]

These application notes provide detailed protocols for assessing the bleeding risk of this compound in established animal models, namely the cynomolgus monkey and the guinea pig. The provided methodologies and data will aid researchers in designing and executing preclinical safety studies for PAR4 antagonists.

Mechanism of Action: PAR4 Antagonism

This compound functions by specifically blocking the interaction of thrombin with the PAR4 receptor on platelets. This inhibition prevents downstream signaling events that lead to platelet activation and aggregation.[5][6] The selectivity for PAR4 over PAR1 is hypothesized to contribute to its favorable safety profile, as PAR1 is thought to play a more critical role in hemostasis.[5]

PAR4_Signaling_Pathway cluster_thrombin Thrombin cluster_platelet Platelet Membrane Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates BMS986120 This compound BMS986120->PAR4 Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC PKC DAG->PKC Activation Platelet Activation & Aggregation Ca2->Activation PKC->Activation

Caption: Simplified signaling pathway of PAR4 antagonism by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in animal models.

Table 1: In Vitro Potency of this compound

SpeciesAssayIC50Reference
HumanPAR4-AP Induced Platelet Aggregation9.5 nM[2]
MonkeyPAR4-AP Induced Platelet Aggregation2.1 nM[2]
HumanPAR4-induced Calcium Mobilization (HEK293 cells)0.56 nM[7]

Table 2: Antithrombotic Efficacy and Bleeding Risk of this compound in Cynomolgus Monkeys

TreatmentDose (mg/kg, oral)Thrombus Weight Reduction (%)Kidney Bleeding Time (Fold Increase)Mesenteric Artery Bleeding Time (Fold Increase)Reference
This compound0.235 ± 5--[2][7]
This compound0.549 ± 4--[2][7]
This compound1.083 ± 4~2.2~1.8[2][4][7]
Clopidogrel0.3 (daily)49 ± 6~7.3~8.1[2]

Experimental Protocols

Protocol 1: Electrically-Induced Carotid Artery Thrombosis Model in Cynomolgus Monkeys

This protocol is designed to assess the antithrombotic efficacy of this compound.

thrombosis_workflow cluster_pre Pre-Procedure cluster_proc Surgical Procedure cluster_post Post-Procedure Analysis A1 Anesthetize Monkey A2 Administer this compound (0.2, 0.5, or 1 mg/kg, oral) or Vehicle A1->A2 A3 Wait 2 hours A2->A3 B1 Expose Carotid Artery A3->B1 B2 Place Doppler Flow Probe B1->B2 B3 Apply Electrical Current to Induce Thrombosis B2->B3 C1 Monitor Blood Flow B3->C1 C2 Excise and Weigh Thrombus C1->C2 C3 Collect Blood for Ex Vivo Platelet Aggregation C2->C3

Caption: Experimental workflow for the thrombosis model.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., ketamine, isoflurane)

  • Surgical instruments

  • Doppler flow probe

  • Constant current stimulator

  • Analytical balance

Procedure:

  • Animal Preparation: Anesthetize male or female cynomolgus monkeys.

  • Drug Administration: Administer this compound orally at doses of 0.2, 0.5, or 1 mg/kg, or vehicle control, 2 hours prior to the induction of thrombosis.[2]

  • Surgical Procedure:

    • Expose a section of the carotid artery.

    • Place a Doppler flow probe to monitor blood flow.

    • Induce thrombosis by applying a constant electrical current to the arterial wall.

  • Data Collection:

    • Continuously monitor carotid artery blood flow to determine the time to occlusion.

    • After a set period, excise the thrombotic segment and weigh the thrombus.

  • Ex Vivo Analysis: Collect blood samples for platelet aggregation studies to confirm the pharmacodynamic effect of this compound.[2]

Protocol 2: Bleeding Time Assessment in Cynomolgus Monkeys

This protocol is used to evaluate the bleeding risk associated with this compound.

Materials:

  • Anesthetic

  • Surgical instruments

  • Automated bleeding time device (e.g., Surgicutt®)

  • Filter paper

  • Stopwatch

Procedure:

  • Animal Preparation: The bleeding time assessment can be performed on the same anesthetized animals used for the thrombosis model.

  • Kidney Bleeding Time (KBT):

    • Make a small incision on the surface of the kidney.

    • Use a standardized template to make two parallel incisions.

    • Gently blot the blood at regular intervals (e.g., every 15 seconds) with filter paper without touching the wound.

    • Record the time until bleeding ceases.

  • Mesenteric Artery Bleeding Time (MBT):

    • Exteriorize a section of the small intestine.

    • Select a small mesenteric artery.

    • Puncture the artery with a fine needle.

    • Record the time until bleeding stops.

Protocol 3: Bleeding Risk Assessment in Guinea Pigs

This model provides an alternative to non-human primates for assessing bleeding risk.

Materials:

  • This compound

  • Vehicle control

  • Anesthetic (if required for restraint)

  • Scalpel or lancet

  • Filter paper

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound or vehicle control to guinea pigs via the appropriate route and at the desired dose.

  • Tail Bleeding Time:

    • If necessary, warm the tail to increase blood flow.

    • Make a small, standardized incision or transection of the tail tip.

    • Allow the blood to drop freely onto a piece of filter paper.

    • Record the time until bleeding stops for a defined period (e.g., 30 seconds).

    • Alternatively, measure the total blood loss by weighing the filter paper before and after the procedure.

  • Saphenous Vein Bleeding Time:

    • Shave the area around the lateral saphenous vein.

    • Puncture the vein with a needle or lancet.

    • Blot the blood at regular intervals and record the time to cessation of bleeding.[6][8]

Conclusion

The provided protocols and data offer a comprehensive framework for evaluating the bleeding risk of this compound and other PAR4 antagonists in preclinical animal models. The evidence strongly suggests that this compound possesses a favorable safety profile with a significantly lower bleeding liability compared to clopidogrel at doses that achieve comparable or superior antithrombotic efficacy.[2][4] These findings underscore the potential of PAR4 antagonism as a promising antiplatelet therapy with an improved therapeutic window. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Troubleshooting & Optimization

Overcoming BMS-986120 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR4 antagonist, BMS-986120. The information provided is intended to address common challenges, particularly concerning its solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G-protein coupled receptor expressed on human platelets and is activated by thrombin. By inhibiting PAR4, this compound blocks thrombin-mediated platelet activation and aggregation, which is a key process in thrombosis.[2]

Q2: What are the main challenges when working with this compound in the lab?

A2: A primary challenge when working with this compound is its low solubility in aqueous solutions. The compound is a crystalline solid and has been described as having poor aqueous solubility, which can lead to difficulties in preparing solutions for in vitro and in vivo experiments.

Q3: What is the known solubility of this compound in common laboratory solvents?

A3: Quantitative solubility data for this compound is available for some organic solvents. Information regarding its solubility in aqueous buffers is limited, with sources consistently stating it has low aqueous solubility.

SolventSolubilityNotes
DMSO ≥ 3.33 mg/mL (≥ 6.48 mM)Heating to 80°C and ultrasonication may be required.[1]
≤ 120 mM
Ethanol ≤ 30 mM
Aqueous Media Low solubilityDirect dissolution in aqueous buffers like PBS is challenging.

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to preparing and using this compound solutions in typical experimental settings, with a focus on preventing precipitation and ensuring accurate concentrations.

Issue 1: Preparing a Stock Solution

Problem: Difficulty dissolving this compound powder.

Solution:

  • Recommended Solvent: Use high-purity, anhydrous DMSO as the primary solvent for preparing a concentrated stock solution.

  • Protocol:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, you can gently warm the solution to 80°C and use an ultrasonic bath.[1]

    • Visually inspect the solution to ensure complete dissolution before storing it at -80°C or -20°C.

Issue 2: Precipitation When Diluting in Aqueous Buffers

Problem: this compound precipitates out of solution when the DMSO stock is diluted into aqueous media (e.g., cell culture medium, PBS).

Solution:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup does not exceed 0.1% to minimize solvent-induced artifacts and toxicity.

  • Dilution Protocol:

    • Before your experiment, prepare an intermediate dilution of your this compound stock solution in your aqueous buffer.

    • Add the diluted this compound solution to your experimental system (e.g., cell culture well, platelet suspension) dropwise while gently vortexing or mixing.

    • Always prepare the final working solution fresh before use.

  • Solubility Enhancers: For challenging applications, consider the use of solubility enhancers like cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes with hydrophobic drugs and increase their aqueous solubility.[3][4][5][6][7]

Issue 3: Inconsistent Experimental Results

Problem: High variability in experimental results, potentially due to inaccurate drug concentration.

Solution:

  • Fresh Preparations: Always prepare fresh working solutions from your frozen stock on the day of the experiment. The stability of this compound in aqueous solutions for extended periods has not been widely reported.

  • Vortexing: Before taking an aliquot from your stock solution, bring it to room temperature and vortex it briefly to ensure homogeneity.

  • Solvent Control: Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Platelet Aggregation Assay

This protocol is adapted from a study investigating the effects of various agents on platelet aggregation.[8]

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Appropriate aqueous buffer for platelet studies (e.g., Tyrode's buffer)
  • Washed platelet suspension

2. Procedure:

  • Stock Solution Preparation:
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Working Solution Preparation:
  • On the day of the experiment, dilute the 10 mM stock solution in the appropriate aqueous buffer to a working concentration. For example, to achieve a final concentration of 1 µM in the platelet aggregation assay, you can prepare a 10X working solution (10 µM) in the assay buffer.
  • Platelet Aggregation Assay:
  • Pre-incubate the washed platelet suspension with the this compound working solution (e.g., for 10 minutes at 37°C). The final concentration in the example would be 1 µM.
  • Initiate platelet aggregation by adding a PAR4 agonist (e.g., PAR4-AP).
  • Measure platelet aggregation using a light transmission aggregometer.

Signaling Pathway and Experimental Workflow Diagrams

PAR4 Signaling Pathway

This compound acts as an antagonist at the PAR4 receptor, thereby inhibiting downstream signaling cascades. PAR4 activation by thrombin typically leads to the activation of Gq and G12/13 G-proteins, which in turn activate downstream effectors leading to platelet activation and aggregation.

PAR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates G1213 G12/13 PAR4->G1213 Activates BMS986120 This compound BMS986120->PAR4 Inhibits PLC PLC Gq->PLC PI3K PI3K Gq->PI3K RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation Ca2->Platelet_Activation PKC->Platelet_Activation RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ROCK->Platelet_Activation Akt Akt PI3K->Akt Akt->Platelet_Activation

Caption: Simplified PAR4 signaling pathway leading to platelet activation.

Experimental Workflow for this compound Solubility Troubleshooting

This workflow outlines the logical steps a researcher should take when encountering solubility issues with this compound.

Solubility_Workflow Start Start: Need to prepare This compound solution Prep_Stock Prepare concentrated stock solution in anhydrous DMSO (e.g., 10-20 mM) Start->Prep_Stock Dissolution_Check Does the powder fully dissolve? Prep_Stock->Dissolution_Check Aid_Dissolution Gently warm (to 80°C) and/or sonicate Dissolution_Check->Aid_Dissolution No Store_Stock Aliquot and store stock solution at -80°C Dissolution_Check->Store_Stock Yes Aid_Dissolution->Dissolution_Check Prep_Working Prepare fresh working solution by diluting stock in aqueous buffer Store_Stock->Prep_Working Precipitation_Check Does precipitation occur upon dilution? Prep_Working->Precipitation_Check Troubleshoot_Dilution Troubleshooting Steps: - Decrease final concentration - Add dropwise with mixing - Consider solubility enhancers (e.g., cyclodextrins) Precipitation_Check->Troubleshoot_Dilution Yes Check_DMSO Is the final DMSO concentration ≤ 0.1%? Precipitation_Check->Check_DMSO No Use_Solution Use the final solution in the experiment Troubleshoot_Dilution->Prep_Working Check_DMSO->Use_Solution Yes Adjust_DMSO Adjust dilution strategy Check_DMSO->Adjust_DMSO No Adjust_DMSO->Prep_Working

Caption: Logical workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: Optimizing BMS-986120 for Effective PAR4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986120. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for effective Protease-Activated Receptor 4 (PAR4) inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
No or low inhibition of PAR4-mediated platelet aggregation. 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit PAR4. 2. Inactive Compound: The compound may have degraded due to improper storage or handling. 3. High Agonist Concentration: The concentration of the PAR4 agonist peptide (PAR4-AP) may be too high, overcoming the inhibitory effect of this compound. 4. Platelet Viability Issues: Platelets may have been activated during preparation or are no longer viable.1. Concentration Optimization: Perform a dose-response curve with this compound to determine the optimal inhibitory concentration. Based on in vitro studies, IC50 values are in the low nanomolar range (e.g., 0.56 nM in HEK293 cells for calcium mobilization and 9.5 nM in human blood for platelet aggregation)[1]. 2. Compound Integrity Check: Ensure this compound is stored correctly (typically at -20°C or -80°C) and prepare fresh stock solutions in a suitable solvent like DMSO. 3. Agonist Concentration Titration: Titrate the PAR4-AP concentration to find the EC50 or EC80 (the concentration that gives 50% or 80% of the maximal response). This will provide a suitable window to observe inhibition. Common PAR4-AP concentrations used in studies with this compound range from 12.5 µM to 100 µM[2][3]. 4. Quality Control of Platelets: Follow best practices for platelet-rich plasma (PRP) preparation to minimize premature activation. Ensure blood is drawn from healthy donors who have not taken antiplatelet medication[2].
High variability in results between replicates or experiments. 1. Inconsistent Cell/Platelet Seeding Density: Variations in the number of cells or platelets per well can lead to inconsistent results. 2. Pipetting Errors: Inaccurate pipetting of this compound, agonist, or cells/platelets. 3. Edge Effects in Microplates: Evaporation and temperature gradients at the edges of the plate can affect cell health and assay performance. 4. Donor-to-Donor Variability: Platelets from different donors can exhibit varying responses.1. Standardize Seeding: Use a hemocytometer or automated cell counter to ensure consistent cell or platelet numbers in each experiment. 2. Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outer wells of the microplate for experiments. Fill them with sterile water or media to maintain humidity. 4. Acknowledge Biological Variability: When possible, use platelets from the same donor for a set of experiments. If using multiple donors, analyze the data to account for inter-individual differences.
Observed cytotoxicity at effective inhibitory concentrations. 1. Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cell death. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Determine Therapeutic Window: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range where this compound is effective without being toxic. 2. Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO).
This compound appears less potent in cellular assays compared to biochemical assays. 1. Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its target. 2. Protein Binding: this compound is highly protein-bound (>99.9% in human serum), which can reduce its free concentration in culture media containing serum[2]. 3. Drug Efflux: Cells may be actively pumping the compound out.1. Increase Incubation Time: Allow more time for the compound to penetrate the cells before adding the agonist. 2. Reduce Serum Concentration: If your assay allows, reduce the serum concentration in the media during the experiment to increase the free fraction of this compound. Be mindful of how this might affect cell health. 3. Use Efflux Pump Inhibitors: If drug efflux is suspected, consider using known inhibitors of common efflux pumps, although this can introduce other confounding factors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, oral, and reversible antagonist of Protease-Activated Receptor 4 (PAR4). PAR4 is a G protein-coupled receptor expressed on platelets and other cells. When activated by proteases like thrombin, PAR4 initiates a signaling cascade that leads to platelet activation and aggregation. This compound selectively binds to PAR4, preventing its activation and subsequent downstream signaling, thereby exerting antiplatelet effects[1][4].

Q2: What is a good starting concentration for this compound in an in vitro assay?

A2: A good starting point for a dose-response experiment would be to test a range of concentrations spanning from low nanomolar (nM) to micromolar (µM). Based on published data, the IC50 of this compound for inhibiting PAR4-induced calcium mobilization in HEK293 cells is 0.56 nM, and for inhibiting γ-thrombin-induced platelet aggregation in human platelet-rich plasma is 7.6 nM. Therefore, a concentration range from 0.1 nM to 1 µM would be appropriate for initial experiments.

Q3: Is this compound selective for PAR4 over other PARs?

A3: Yes, this compound is highly selective for PAR4. Studies have shown that it does not inhibit platelet aggregation induced by PAR1-activating peptide (PAR1-AP), ADP, or collagen, demonstrating its specificity for the PAR4 pathway[2].

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in the appropriate assay buffer or cell culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles.

Q5: What PAR4 agonist should I use to test the inhibitory activity of this compound?

A5: A common approach is to use a specific PAR4 agonist peptide (PAR4-AP). A novel and potent PAR4-AP, A-Phe(4-F)-PGWLVKNG, has been developed and used in a validated platelet aggregation assay with this compound[2]. The native PAR4-AP, AYPGKF-NH2, is also frequently used. The concentration of the PAR4-AP should be optimized to elicit a submaximal response (EC80) to provide a suitable window for observing inhibition by this compound[2].

Data Presentation

In Vitro Potency of this compound
AssayCell Type/SystemAgonistIC50Reference
Calcium MobilizationHEK293 cells expressing PAR4PAR4-AP0.56 nM[1]
Platelet AggregationHuman Platelet-Rich Plasmaγ-thrombin7.6 nM
Platelet AggregationHuman BloodPAR4-AP9.5 nM
Platelet AggregationMonkey BloodPAR4-AP2.1 nM
In Vivo Efficacy of this compound in Monkeys
Dose (oral)Thrombus Weight ReductionReference
0.2 mg/kg35 ± 5%
0.5 mg/kg49 ± 4%
1 mg/kg83 ± 4%

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is designed to measure the effect of this compound on PAR4-AP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • This compound

  • PAR4 Agonist Peptide (PAR4-AP), e.g., A-Phe(4-F)-PGWLVKNG

  • DMSO (for dissolving compounds)

  • Human whole blood from healthy, consenting donors (drug-free for at least 2 weeks)

  • 3.2% Sodium Citrate

  • Phosphate-Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Pipettes and tips

Methodology:

  • PRP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Carefully aspirate the PRP and transfer it to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Allow the PRP to rest for at least 30 minutes at room temperature.

  • Assay Procedure:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Add 450 µL of the adjusted PRP to a cuvette with a stir bar.

    • Add 5 µL of the desired concentration of this compound (or vehicle control, e.g., DMSO) to the PRP.

    • Incubate for 5-10 minutes at 37°C with stirring.

    • Add 50 µL of PAR4-AP (at a pre-determined EC80 concentration) to initiate aggregation.

    • Record the change in light transmission for at least 10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay

This protocol describes how to measure the effect of this compound on PAR4-AP-induced intracellular calcium mobilization in a cell line expressing PAR4 (e.g., HEK293-PAR4).

Materials:

  • HEK293 cells stably expressing human PAR4

  • This compound

  • PAR4 Agonist Peptide (PAR4-AP)

  • Fura-2 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating:

    • Seed HEK293-PAR4 cells into the microplate at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells gently with HBSS to remove excess dye.

  • Assay Procedure:

    • Add HBSS containing various concentrations of this compound (or vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add PAR4-AP (at a pre-determined EC80 concentration) to all wells simultaneously using the instrument's injection system.

    • Immediately begin kinetic reading of fluorescence changes (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (e.g., peak fluorescence - baseline fluorescence) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 BMS986120 This compound BMS986120->PAR4 Inhibits PLCb PLCβ Gq->PLCb Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC Activation DAG->PKC Activates Shape_Change Platelet Shape Change RhoA->Shape_Change Induces Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation PKC->Platelet_Activation Shape_Change->Platelet_Activation

Caption: PAR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Prep 2. PRP Preparation (Centrifugation at 200g) Blood_Collection->PRP_Prep Platelet_Count 3. Platelet Count Adjustment PRP_Prep->Platelet_Count Incubation 4. Incubate PRP with This compound or Vehicle Platelet_Count->Incubation Agonist_Addition 5. Add PAR4-AP to induce aggregation Incubation->Agonist_Addition Data_Acquisition 6. Record Aggregation (Light Transmission) Agonist_Addition->Data_Acquisition Inhibition_Calc 7. Calculate % Inhibition Data_Acquisition->Inhibition_Calc IC50_Calc 8. Determine IC50 Inhibition_Calc->IC50_Calc

Caption: Workflow for Platelet Aggregation Assay with this compound.

Troubleshooting_Logic Start Low/No Inhibition Observed Check_Conc Is this compound concentration optimal? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Agonist Is PAR4-AP concentration too high? Check_Conc->Check_Agonist Yes Dose_Response->Check_Agonist Titrate_Agonist Titrate PAR4-AP to EC80 Check_Agonist->Titrate_Agonist Yes Check_Platelets Are platelets viable? Check_Agonist->Check_Platelets No Titrate_Agonist->Check_Platelets Review_Prep Review Platelet Preparation Protocol Check_Platelets->Review_Prep No Success Problem Resolved Check_Platelets->Success Yes Review_Prep->Success

Caption: Troubleshooting Logic for Low PAR4 Inhibition.

References

Troubleshooting unexpected results in BMS-986120 platelet function tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-986120 in platelet function tests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and reversible oral antagonist of the Protease-Activated Receptor 4 (PAR4) on platelets.[1][2][3] Thrombin, a key platelet agonist, activates platelets through two receptors: PAR1 and PAR4.[4][5] While PAR1 mediates a rapid, transient signaling response, PAR4 is responsible for a more sustained, prolonged signal that is crucial for the stabilization of a thrombus.[4][5] this compound selectively inhibits the PAR4 signaling pathway, thereby reducing thrombus growth and stability.[1][6]

Q2: What are the expected results of this compound in standard platelet function tests?

A2: In vitro and ex vivo studies have shown that this compound selectively inhibits platelet activation and aggregation induced by PAR4 agonists (e.g., PAR4-AP, γ-thrombin).[1][6] It is not expected to inhibit platelet aggregation stimulated by agonists that act on other pathways, such as ADP, collagen, or PAR1-activating peptide (PAR1-AP).[2][4][7] In healthy volunteers, oral administration of this compound resulted in a dose-dependent inhibition of PAR4-mediated platelet aggregation, with higher doses achieving near-complete inhibition.[8][9]

Q3: Is this compound's inhibition of PAR4 reversible?

A3: Yes, this compound is a reversible antagonist.[1][7] This means its inhibitory effect on platelets diminishes as the drug is cleared from the circulation. This is in contrast to irreversible antagonists like clopidogrel. The reversibility of this compound has been demonstrated in clinical trials where platelet aggregation in response to PAR4 agonists returned to near baseline levels after a certain period following dosing.[9]

Q4: Are there any known genetic variants that might affect the response to this compound?

A4: A common single nucleotide polymorphism (SNP) in the PAR4 gene (rs773902) results in an Ala120Thr amino acid change. Platelets from individuals with the Thr120 variant have shown hyper-responsiveness to PAR4 agonists.[10] However, a Phase I clinical trial found no significant difference in the inhibitory effect of this compound on PAR4-mediated platelet responses between individuals with different PAR4 genotypes.[8]

Troubleshooting Unexpected Results

Issue 1: Weaker than expected inhibition of PAR4-agonist induced platelet aggregation.

Question: We are using a PAR4 activating peptide (PAR4-AP) to stimulate platelet-rich plasma (PRP) in a light transmission aggregometry (LTA) experiment. We expected to see significant inhibition with this compound, but the effect is minimal. What could be the cause?

Answer: Several factors, ranging from reagent handling to experimental setup, could lead to weaker-than-expected inhibition. Consider the following possibilities:

  • This compound Preparation and Storage:

    • Degradation: Ensure that the this compound stock solution is fresh and has been stored correctly (e.g., at -80°C for long-term storage).[2] Repeated freeze-thaw cycles should be avoided.

    • Incorrect Concentration: Double-check all calculations for dilutions of the stock solution. An error in calculating the final concentration in the assay will directly impact the observed inhibition.

  • PAR4 Agonist Concentration:

    • Agonist Potency: The potency of PAR4-AP can vary. Using a concentration that is too high can overcome the inhibitory effect of this compound, making the inhibition appear weaker. It is recommended to perform a dose-response curve for your specific batch of PAR4-AP to determine the EC50 (the concentration that gives a half-maximal response) and use a submaximal concentration for inhibition studies.[11][12]

  • Pre-analytical Variables:

    • Blood Collection: Improper blood collection can pre-activate platelets, making them less responsive to inhibitors. Use a 21-gauge needle or larger, discard the first few milliliters of blood, and avoid excessive venous stasis.[13][14]

    • Anticoagulant: The standard anticoagulant for platelet function tests is 3.2% sodium citrate.[15] Using a different anticoagulant or an incorrect blood-to-anticoagulant ratio can affect results.

    • Sample Handling: Platelet samples are sensitive to temperature changes. Blood should be kept at room temperature and processed promptly (ideally within 4 hours of collection).[15][16] Chilling of samples can activate platelets.

  • Assay Conditions:

    • Incubation Time: Ensure that this compound is pre-incubated with the platelets for a sufficient amount of time before adding the agonist to allow for receptor binding.

    • Platelet Count: A very low platelet count in the PRP can lead to diminished aggregation responses overall.[15]

Issue 2: Apparent inhibition of non-PAR4 pathways (e.g., PAR1-AP or ADP-induced aggregation).

Question: Our results show that this compound is inhibiting platelet aggregation induced by a PAR1-activating peptide. Since this compound is supposed to be highly selective for PAR4, how can we explain this?

Answer: This is an unexpected result, as this compound has demonstrated high selectivity for PAR4 over other platelet activation pathways, including PAR1.[1][4][7] Here are some potential reasons for this observation:

  • High Concentration of this compound: At very high, non-physiological concentrations, some degree of off-target effects might be observed. Verify that the final concentration of this compound used in the assay is within the recommended range for selective PAR4 inhibition (typically in the nanomolar range).[1][6] The IC50 for PAR4 inhibition is reported to be less than 10 nM.[1][6]

  • Reagent Contamination or Misidentification:

    • Agonist Cross-Contamination: Ensure that your PAR1-AP agonist is not contaminated with a PAR4 agonist.

    • Incorrect Agonist: Verify that the vial labeled as PAR1-AP is indeed the correct reagent.

  • Experimental Artifacts:

    • Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in the assay is low (typically <0.5%) and that a vehicle control (PRP with the solvent alone) is included. High concentrations of some solvents can non-specifically inhibit platelet function.

Issue 3: High variability in results between different blood donors.

Question: We are seeing a lot of donor-to-donor variability in the level of inhibition with this compound. Is this normal?

Answer: A certain degree of inter-individual variability in platelet function is normal.[17] However, if the variability is excessive, it can mask the true effect of the compound. Here’s what to consider:

  • Biological Variability: As mentioned, the PAR4 Ala120Thr genetic variant can influence platelet reactivity to PAR4 agonists, although studies suggest it may not significantly alter the efficacy of this compound.[8][10] Other genetic and physiological factors can also contribute to differences in platelet responses.

  • Pre-analytical Factors: Inconsistent application of pre-analytical procedures across donors is a major source of variability.[16][18][19] Ensure strict standardization of:

    • Donor Status: Donors should be healthy and have abstained from medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10-14 days.[14] Factors like recent exercise, caffeine intake, or smoking can also influence platelet aggregation.[20]

    • Blood Collection and Handling: Standardize every step of the blood collection and processing for all donors.

  • Data Normalization: To reduce inter-donor variability, results can be normalized. For example, express the inhibition as a percentage of the maximal aggregation observed in the vehicle-treated control for each donor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies. These values can serve as a benchmark for expected experimental outcomes.

Table 1: In Vitro Potency of this compound

ParameterSpeciesAssayAgonistIC50Reference
Binding Affinity (Kd)HumanRadioligand Binding-0.098 nM[5]
Ca2+ MobilizationHuman (HEK293 cells)Fluorometric AssayPAR4-AP0.56 nM[2]
Platelet AggregationHumanLight Transmission Aggregometryγ-thrombin / PAR4-AP<10 nM[1][6]
Platelet AggregationHumanWhole Blood Aggregometry-9.5 nM[2]
Platelet AggregationMonkeyWhole Blood Aggregometry-2.1 nM[2]

Table 2: Ex Vivo Inhibition of Platelet Function with Oral this compound in Humans

DoseAssayAgonistTime Point% Inhibition (approx.)Reference
60 mg (single dose)P-selectin ExpressionPAR4-AP (100 µM)2 hours92%[7]
60 mg (single dose)Platelet AggregationPAR4-AP (100 µM)2 hours85%[7]
75 mg (single dose)Platelet AggregationPAR4-AP (12.5 µM)24 hours≥80%[8][9]
≥10 mg (daily for ~7 days)Platelet AggregationPAR4-AP (12.5 µM)24 hours100%[8][9]

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

This protocol is for assessing the effect of this compound on PAR4-AP-induced platelet aggregation in platelet-rich plasma (PRP).

1. Blood Collection and PRP Preparation: a. Collect whole blood from healthy, fasting donors (who have not taken antiplatelet drugs for at least 2 weeks) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[14] b. Keep the blood at room temperature. Process within 1-2 hours of collection.[16] c. Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.[14] d. Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube. e. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which will be used as a blank. f. Allow the PRP to rest for at least 30 minutes at room temperature before use.[14]

2. Aggregometer Setup: a. Turn on the aggregometer and allow it to warm to 37°C. b. Calibrate the instrument using PPP for 100% aggregation (or 100% light transmission) and PRP for 0% aggregation (0% light transmission).

3. Aggregation Assay: a. Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer. b. Add the desired concentration of this compound or vehicle control (e.g., 5 µL) to the PRP. Incubate for a predetermined time (e.g., 5-10 minutes) with stirring (e.g., 1000 rpm). c. Add the PAR4 agonist (e.g., PAR4-AP at a final concentration of 25-50 µM) to the cuvette to initiate aggregation.[9][21] d. Record the change in light transmission for at least 5-10 minutes. e. The primary endpoint is the maximum percentage of aggregation achieved.

Protocol 2: Flow Cytometry for P-selectin (CD62P) Expression

This protocol measures the expression of P-selectin on the platelet surface, a marker of alpha-granule secretion and platelet activation.

1. Blood Collection and Preparation: a. Collect whole blood into a tube containing 3.2% sodium citrate. b. The assay can be performed using diluted whole blood or PRP. For whole blood analysis, dilute the blood (e.g., 1:10) in a suitable buffer like Tyrode's buffer.

2. Stimulation and Staining: a. Aliquot the diluted whole blood or PRP (e.g., 50 µL) into flow cytometry tubes. b. Add this compound or vehicle control and incubate at room temperature for 10-15 minutes. c. Add the PAR4 agonist (e.g., PAR4-AP) to the tubes. A tube without an agonist serves as a negative control. d. Immediately add a saturating concentration of a fluorochrome-conjugated anti-CD62P antibody (e.g., PE-conjugated) and a platelet-specific marker (e.g., FITC-conjugated anti-CD41). e. Incubate for 20 minutes at room temperature in the dark.

3. Fixation and Analysis: a. (Optional) Add 500 µL of 1% paraformaldehyde to each tube to fix the platelets. Incubate for at least 30 minutes at 4°C. b. Analyze the samples on a flow cytometer. c. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD41. d. Within the platelet gate, determine the percentage of P-selectin positive platelets and the median fluorescence intensity (MFI).

Protocol 3: Dense Granule Secretion (ATP Release) Assay

This protocol uses a luciferin-luciferase bioluminescence assay to measure ATP released from dense granules upon platelet activation.[17][22]

1. Platelet Preparation: a. Prepare washed platelets or use PRP as described in the LTA protocol.

2. Luminescence Assay: a. The assay is typically performed in a white, opaque 96-well plate suitable for luminescence readings. b. In each well, add the platelet suspension (e.g., 70 µL of washed platelets at 20 x 10^7/ml).[22] c. Add this compound or vehicle control (e.g., 10 µL) and incubate for 15 minutes at 37°C. d. Add the PAR4 agonist (e.g., 10 µL) and incubate for an additional 10 minutes.[22] e. Add the luciferin-luciferase reagent (e.g., Chrono-Lume, 10 µL) to each well.[22] f. Immediately measure the luminescence using a plate reader capable of kinetic reads. g. Data can be reported as the peak relative luminescence units (RLU) or quantified using an ATP standard curve.

Visualizations

cluster_0 Thrombin Signaling in Platelets Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 High Affinity Rapid Signal PAR4 PAR4 Thrombin->PAR4 Low Affinity Sustained Signal Gq Gq PAR1->Gq PAR4->Gq PLC PLC Gq->PLC Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Aggregation Platelet Aggregation Ca_mobilization->Aggregation BMS986120 This compound BMS986120->PAR4 Inhibition

Caption: Thrombin signaling pathway in platelets and the inhibitory action of this compound on PAR4.

cluster_workflow LTA Experimental Workflow A 1. Blood Collection (3.2% Sodium Citrate) B 2. Prepare PRP & PPP (Centrifugation) A->B C 3. Calibrate Aggregometer (PRP=0%, PPP=100%) B->C D 4. Incubate PRP with This compound or Vehicle C->D E 5. Add PAR4 Agonist D->E F 6. Record Aggregation (% Light Transmission) E->F G 7. Analyze Data (Max % Aggregation) F->G

Caption: A typical experimental workflow for Light Transmission Aggregometry (LTA).

cluster_troubleshooting Troubleshooting Decision Tree Start Unexpected Result: Weak PAR4 Inhibition Check_Drug Check this compound Prep & Storage Start->Check_Drug Check_Agonist Verify PAR4 Agonist Concentration & Potency Start->Check_Agonist Check_Sample Review Pre-analytical Variables (Blood Draw, etc.) Start->Check_Sample Check_Assay Confirm Assay Conditions (Incubation, etc.) Start->Check_Assay Result_OK Result Improved Check_Drug->Result_OK Result_Bad Problem Persists Check_Drug->Result_Bad Check_Agonist->Result_OK Check_Agonist->Result_Bad Check_Sample->Result_OK Check_Sample->Result_Bad Check_Assay->Result_OK Check_Assay->Result_Bad

References

Technical Support Center: Improving the Bioavailability of BMS-986120 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of BMS-986120 in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral exposure of this compound in our rat/monkey studies. What could be the primary reason?

A1: Low and variable oral exposure of this compound is most likely attributable to its poor aqueous solubility. Non-linearity in pharmacokinetic data for this compound has been linked to its low solubility and high protein binding. For poorly soluble compounds, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption, leading to incomplete and erratic drug uptake.

Q2: What formulation strategies are recommended to improve the oral bioavailability of this compound?

A2: Given the challenges with poorly soluble drugs, creating an amorphous solid dispersion is a highly recommended strategy. In clinical trials, this compound was administered as an oral spray-dried dispersion (SDD)[1]. This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly enhance its dissolution rate and, consequently, its oral absorption. Other potential strategies for poorly soluble compounds include micronization, nanosuspensions, and lipid-based formulations[2].

Q3: What is a spray-dried dispersion (SDD) and how does it improve bioavailability?

A3: A spray-dried dispersion is a solid product obtained by dissolving the drug and a polymer carrier in a solvent and then rapidly drying the solution by spraying it into a hot gas stream[3]. This rapid drying process "freezes" the drug in an amorphous, or non-crystalline, state within the polymer matrix. The amorphous form of a drug has higher kinetic solubility and dissolves more rapidly than its stable crystalline form, leading to a temporary state of supersaturation in the gastrointestinal fluids, which can drive enhanced absorption across the gut wall[4].

Q4: Which polymers are commonly used for creating spray-dried dispersions?

A4: A common choice of polymer for formulating poorly soluble drugs as spray-dried dispersions is hydroxypropyl methylcellulose acetate succinate (HPMC-AS)[5]. This polymer is particularly useful because it can maintain a supersaturated state of the drug in the intestine, thereby enhancing absorption[5]. The selection of the polymer and the drug-to-polymer ratio are critical parameters that need to be optimized for each specific compound.

Q5: Are there any specific analytical methods we should use to characterize our this compound formulation?

A5: Yes, it is crucial to characterize the solid-state properties of your formulation to ensure it is amorphous. Key analytical techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous dispersion and to check for any crystalline melting points.

  • In vitro dissolution testing: Using biorelevant media (e.g., FaSSIF, FeSSIF) to assess the dissolution rate and the extent of supersaturation achieved with the formulation compared to the unformulated drug.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low oral exposure (AUC) in rats or monkeys. Poor aqueous solubility of this compound leading to dissolution-rate-limited absorption.Formulate this compound as an amorphous solid dispersion, such as a spray-dried dispersion with HPMC-AS. (See Experimental Protocol 1)
High variability in plasma concentrations between animals. Inconsistent dissolution of the crystalline compound in the GI tract. Food effects can also contribute to variability.An enabling formulation like an SDD can reduce variability by improving the dissolution profile. Standardize feeding protocols for animal studies (e.g., fasted or fed state).
Dose-dependent decrease in bioavailability (less than proportional increase in exposure with increasing dose). Saturation of solubility in the gastrointestinal lumen. At higher doses, a larger fraction of the drug may not dissolve and is therefore not absorbed.The use of a spray-dried dispersion can help maintain dose proportionality to higher doses by improving the solubility and dissolution rate of the drug[5].
Precipitation of the compound in aqueous-based dosing vehicles prior to administration. The compound is likely exceeding its solubility limit in the vehicle.Prepare a suspension with micronized drug substance and a suitable suspending agent. For oral gavage, ensure the suspension is homogenous before dosing each animal. For solution-based dosing, consider using a co-solvent system, but be aware that this may precipitate upon contact with aqueous GI fluids. An aqueous suspension of an SDD is often the preferred approach.

Quantitative Data Summary

While specific oral bioavailability data for this compound in preclinical species is not publicly available, the following table summarizes the reported effects of a spray-dried dispersion formulation on the exposure of another poorly soluble Bristol-Myers Squibb compound (BMS-B) in rats and monkeys, which serves as a relevant case study[5].

Species Formulation Dose Mean AUC (ng*h/mL)
RatCo-solvent Solution5 mg/kg~2000
RatSpray-Dried Dispersion (SDD)5 mg/kg~2500
MonkeyCo-solvent Solution5 mg/kg~1500
MonkeySpray-Dried Dispersion (SDD)5 mg/kg~1500
RatCo-solvent Solution200 mg/kg~5000 (non-linear increase)
RatSpray-Dried Dispersion (SDD)200 mg/kg~80000 (dose-proportional increase)
RatSpray-Dried Dispersion (SDD)400 mg/kg~160000 (dose-proportional increase)

Data is estimated from figures in the cited reference and illustrates the principle of SDD effectiveness.[5]

Experimental Protocols

Experimental Protocol 1: Preparation of a this compound Spray-Dried Dispersion (SDD)

Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and oral bioavailability.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

  • Acetone (or other suitable solvent)

  • Spray dryer apparatus

  • Milli-Q water

Methodology:

  • Prepare a spray solution by dissolving this compound and HPMC-AS in acetone. A common starting point is a 25% drug loading (by weight) in the final solid dispersion. The total solids concentration in the solution will depend on the spray dryer's capabilities.

  • Optimize the spray-drying parameters, including inlet temperature, spray rate, and gas flow rate, to ensure efficient solvent evaporation and the formation of a fine powder.

  • Collect the resulting powder from the cyclone.

  • Characterize the physical form of the SDD using PXRD and DSC to confirm that the drug is in an amorphous state.

  • Store the SDD in a desiccator to prevent moisture-induced recrystallization.

Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a this compound formulation.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation (e.g., SDD suspended in water with a suspending agent like 0.5% methylcellulose)

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the rats overnight prior to dosing, with free access to water.

  • Divide the animals into groups (e.g., n=3-5 per group). One group will receive the this compound formulation intravenously (e.g., in a co-solvent system) to determine the absolute bioavailability, and other groups will receive the oral formulation at different dose levels.

  • Administer the formulation via oral gavage. For the IV group, administer via a tail vein injection.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into EDTA tubes.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Signaling Pathway of PAR4 Antagonism

PAR4_Signaling_Pathway thrombin Thrombin par4 PAR4 Receptor thrombin->par4 Activates gq Gq par4->gq Activates bms986120 This compound bms986120->par4 Inhibits plc PLC gq->plc ip3_dag IP3 / DAG plc->ip3_dag ca_mobilization Ca²⁺ Mobilization ip3_dag->ca_mobilization platelet_activation Platelet Activation (Aggregation, Secretion) ca_mobilization->platelet_activation

Caption: Mechanism of action for this compound in inhibiting PAR4-mediated platelet activation.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_testing Preclinical Testing start Poorly Soluble This compound sdd Prepare Spray-Dried Dispersion (SDD) start->sdd characterize Characterize Solid State (PXRD, DSC) sdd->characterize dissolution In Vitro Dissolution Testing characterize->dissolution pk_study In Vivo PK Study (Rat/Monkey) dissolution->pk_study analysis LC-MS/MS Analysis pk_study->analysis pk_data Calculate PK Parameters (AUC, F%) analysis->pk_data

Caption: Workflow for developing and testing an enhanced bioavailability formulation of this compound.

Troubleshooting Logic for Low Oral Exposure

Troubleshooting_Logic start Low Oral Exposure Observed? check_solubility Is the compound poorly soluble? start->check_solubility Yes success Bioavailability Improved start->success No formulation Implement Enabling Formulation (e.g., SDD) check_solubility->formulation Yes other_issues Investigate Other Causes (e.g., high metabolism, efflux) check_solubility->other_issues No retest Re-evaluate in vivo PK formulation->retest retest->formulation No, optimize formulation retest->success Yes

Caption: A logical approach to troubleshooting low oral bioavailability of this compound.

References

BMS-986120 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BMS-986120.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class, orally active, potent, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2] It selectively binds to PAR4, preventing its activation by thrombin and other agonists.[2] This inhibition of PAR4 blocks downstream signaling pathways that lead to platelet activation and aggregation.[2][3]

Q2: Is this compound selective for PAR4?

Yes, extensive studies have demonstrated that this compound is highly selective for PAR4. It shows minimal to no inhibitory activity against PAR1, another major thrombin receptor on platelets.[2][4] In functional assays, this compound does not inhibit platelet aggregation induced by PAR1-activating peptide (PAR1-AP), ADP, or collagen.[1][3]

Q3: What are the known off-target effects of this compound?

Preclinical and Phase 1 clinical studies have shown this compound to be well-tolerated with a favorable safety profile.[4][5][6] The incidence of adverse events in clinical trials was similar between the this compound and placebo groups.[4] Due to its high selectivity, direct off-target binding to other receptors at typical experimental concentrations is not a commonly reported issue. The most relevant "off-target" consideration in a clinical sense is the potential for increased bleeding risk, which is inherent to all antiplatelet agents. However, this compound has been shown to have a lower bleeding liability compared to other antithrombotic agents like clopidogrel in preclinical models.[2][7]

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during their experiments with this compound.

Issue 1: Incomplete or no inhibition of platelet aggregation in my in vitro assay.

  • Possible Cause 1: Inappropriate agonist used.

    • Troubleshooting Step: Confirm that you are using a PAR4-specific agonist, such as a PAR4-activating peptide (PAR4-AP), to induce platelet aggregation. This compound will not inhibit aggregation induced by agonists for other pathways, such as PAR1-AP, ADP, or collagen.[1][3]

  • Possible Cause 2: Incorrect concentration of this compound.

    • Troubleshooting Step: Verify the final concentration of this compound in your assay. The IC50 for inhibition of PAR4-induced platelet aggregation in human platelet-rich plasma is in the low nanomolar range (around 7.6 nM to 9.5 nM).[1] Prepare fresh dilutions from your stock solution and perform a dose-response curve to determine the optimal concentration for your experimental conditions.

  • Possible Cause 3: Reagent degradation.

    • Troubleshooting Step: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.

Issue 2: I am observing unexpected cellular effects that don't seem related to PAR4 antagonism.

  • Possible Cause 1: High concentration leading to non-specific effects.

    • Troubleshooting Step: High concentrations of any small molecule can sometimes lead to off-target effects. Reduce the concentration of this compound to the lowest effective concentration that still provides significant PAR4 inhibition. Compare the cellular phenotype with a well-characterized, structurally different PAR4 antagonist if available.

  • Possible Cause 2: Vehicle control issues.

    • Troubleshooting Step: Ensure you are using an appropriate vehicle control (e.g., DMSO at the same final concentration as in your experimental samples). Some cell types can be sensitive to the solvent.

  • Possible Cause 3: Contamination of the compound.

    • Troubleshooting Step: If possible, verify the purity of your this compound sample using analytical methods like HPLC-MS.

Issue 3: Variability in results between experiments.

  • Possible Cause 1: Differences in platelet donor populations.

    • Troubleshooting Step: Platelet responsiveness can vary between individuals. If using donor platelets, try to source them from a consistent pool or increase the number of donors to account for biological variability. Note that while a common PAR4 variant (A120T) exists, studies have not shown it to impact the pharmacodynamics of this compound.[5][6]

  • Possible Cause 2: Inconsistent experimental conditions.

    • Troubleshooting Step: Standardize all experimental parameters, including incubation times, temperatures, cell densities, and agonist concentrations.

Data Presentation

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50Reference
PAR4-induced Calcium Mobilization (HEK293 cells)Human0.56 nM[1][2]
PAR4-AP-induced Platelet AggregationHuman7.6 - 9.5 nM[1]
PAR4-AP-induced Platelet AggregationMonkey2.1 nM[1]

Table 2: Ex Vivo Inhibition of Platelet Function (Human Healthy Volunteers)

Parameter (60 mg oral dose)Inhibition at 2 hoursInhibition at 24 hoursReference
PAR4-stimulated P-selectin expression92%-[4]
PAR4-stimulated Platelet Aggregation85%-[4]
Platelet-monocyte aggregates81%-[4]
Thrombus formation (high shear)29%21.4%[4][8]

Experimental Protocols

Key Experiment: In Vitro Platelet Aggregation Assay

  • Objective: To determine the potency of this compound in inhibiting PAR4-mediated platelet aggregation.

  • Materials:

    • Human platelet-rich plasma (PRP)

    • This compound stock solution (in DMSO)

    • PAR4-activating peptide (PAR4-AP)

    • Vehicle control (DMSO)

    • Platelet aggregometer

  • Methodology:

    • Prepare serial dilutions of this compound in a suitable buffer.

    • Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate platelet aggregation by adding a fixed concentration of PAR4-AP.

    • Monitor the change in light transmission using a platelet aggregometer for a defined period.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

PAR4_Signaling_Pathway PAR4 Signaling Pathway and Inhibition by this compound Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates G_protein G-protein Coupling (Gq, G12/13) PAR4->G_protein BMS986120 This compound BMS986120->PAR4 Inhibits PLC PLC Activation G_protein->PLC Rho_GEF RhoGEF Activation G_protein->Rho_GEF IP3_DAG IP3 & DAG Production PLC->IP3_DAG RhoA RhoA Activation Rho_GEF->RhoA Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_change Shape Change RhoA->Shape_change Aggregation Platelet Aggregation Ca_mobilization->Aggregation Shape_change->Aggregation

Caption: Inhibition of PAR4 signaling by this compound.

Experimental_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Observed Check_Agonist Is the agonist PAR4-specific? Start->Check_Agonist Use_PAR4_AP Action: Use PAR4-AP Check_Agonist->Use_PAR4_AP No Check_Concentration Is this compound concentration within effective range? Check_Agonist->Check_Concentration Yes Use_PAR4_AP->Check_Concentration Dose_Response Action: Perform dose-response curve (1-100 nM) Check_Concentration->Dose_Response No Check_Controls Are vehicle controls included and showing no effect? Check_Concentration->Check_Controls Yes Dose_Response->Check_Controls Implement_Controls Action: Implement proper vehicle controls Check_Controls->Implement_Controls No Consider_Other Investigate other causes: - Reagent stability - Donor variability - Assay conditions Check_Controls->Consider_Other Yes Implement_Controls->Consider_Other Resolved Issue Resolved Consider_Other->Resolved

Caption: A logical workflow for troubleshooting experiments.

References

Addressing variability in BMS-986120 response across different species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986120. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common questions regarding the use of this compound in experimental settings. The following information is curated to help troubleshoot potential issues, particularly concerning the observed variability in response across different species. Although Bristol Myers Squibb has discontinued the clinical development of this compound, the compound remains available from commercial suppliers for research use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally active, potent, and selective reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[2][3][4][5] PAR4 is a G-protein coupled receptor expressed on human platelets that is activated by thrombin. Upon activation, PAR4 initiates a signaling cascade that leads to platelet activation and aggregation, which are crucial for thrombus formation.[4][6] By selectively blocking PAR4, this compound inhibits platelet aggregation and thrombus formation.[2][7][8]

Q2: We are not observing the expected antiplatelet effect of this compound in our animal model. Why could this be?

A2: A lack of response to this compound is highly dependent on the animal species being used. Pharmacological characterization has revealed significant species-specific differences in the activity of this compound. It shows high potency in humans and cynomolgus monkeys.[2][3] In contrast, it has a weak effect on mouse platelets and no effect on platelet aggregation in guinea pigs or rats.[3] Therefore, if your experiments are being conducted in mice, rats, or guinea pigs, the lack of an antiplatelet effect is the expected outcome. For in vivo studies of antithrombotic effects, cynomolgus monkeys have been shown to be a suitable preclinical model.[4][5][6][9]

Q3: Does the common PAR4 genetic variant A120T affect the response to this compound in human platelets?

A3: The PAR4 A120T variant, which is more prevalent in individuals of African descent and is associated with platelet hyperresponsiveness, does not appear to significantly alter the inhibitory effect of this compound.[9][10] Studies in healthy human participants have shown no differences in the PAR4-mediated platelet response to this compound between individuals with the AA120 and TT120 PAR4 variants.[9][10][11]

Q4: What are the key differences in potency of this compound between species?

A4: this compound exhibits different potencies in inhibiting PAR4 across various species. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the PAR4 activity, highlight this variability. For detailed quantitative data, please refer to the data tables below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No inhibition of platelet aggregation observed in an in vitro assay. Species-specific inactivity: The platelets being used are from a non-responsive species (e.g., mouse, rat, guinea pig).[3]Confirm the species of the platelets. For positive control, use human or monkey platelets.[2][3]
Incorrect agonist: The agonist used to stimulate platelet aggregation is not PAR4-specific. This compound is highly selective for PAR4 and will not inhibit platelet activation induced by PAR1-AP, ADP, or collagen.[2][7]Use a PAR4-specific agonist peptide (PAR4-AP) to induce platelet aggregation.[2][9]
Variability in results between experimental batches. Compound stability: Improper storage of the this compound stock solution may lead to degradation.Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Unexpected bleeding in animal models. High dosage: Although this compound has a wide therapeutic window and low bleeding liability compared to other antiplatelet agents like clopidogrel, high doses may still increase bleeding risk.[4][5][6][9]Titrate the dose of this compound to find the optimal balance between antithrombotic efficacy and bleeding. In cynomolgus monkeys, a dose of 1 mg/kg has been shown to be effective with only a modest increase in bleeding time.[3][12]

Data Presentation

Table 1: In Vitro Potency of this compound Across Species
SpeciesAssayIC50Reference
HumanPAR4-induced calcium mobilization in HEK293 cells0.56 nM[2][3]
HumanPAR4-AP induced platelet aggregation in whole blood9.5 nM[2]
MonkeyPAR4-AP induced platelet aggregation in whole blood2.1 nM[2]
MousePlatelet aggregationWeak effect[3]
RatPAR4-AP induced platelet aggregationNo effect[3]
Guinea PigPAR4-AP induced platelet aggregationNo effect[3]
Table 2: Pharmacokinetics of this compound in Humans (Single Ascending Dose Study)
DoseCmax (ng/mL)AUC (h*ng/mL)Half-life (hours)
3.0 mg27.316444.7
180 mg153615,60384.1
Data from a Phase I, randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy participants.[9][10]

Experimental Protocols

Whole Blood Aggregometry

This protocol is used to determine the effect of this compound on platelet aggregation in response to various agonists.

  • Blood Collection: Collect whole blood from the subject species into tubes containing an appropriate anticoagulant.

  • Incubation with Antagonist: Aliquots of whole blood are incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Agonist Stimulation: Platelet aggregation is initiated by adding a PAR4-specific activating peptide (PAR4-AP, e.g., 12.5 µM).[2][9] Other agonists such as PAR1-AP, ADP, and collagen can be used as controls to assess the selectivity of this compound.[2]

  • Measurement: Platelet aggregation is measured using a whole blood aggregometer, which detects the change in electrical impedance as platelets aggregate on electrodes.

  • Data Analysis: The extent of platelet aggregation is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.

Cynomolgus Monkey Arterial Thrombosis Model

This in vivo model is used to assess the antithrombotic efficacy of this compound.

  • Animal Preparation: Anesthetized cynomolgus monkeys are prepared for the experiment.

  • Drug Administration: this compound (e.g., 0.2, 0.5, 1 mg/kg) or vehicle is administered orally 2 hours before the induction of thrombosis.[2]

  • Thrombosis Induction: An electrolytic injury model is used to induce thrombus formation in a carotid artery.

  • Measurement of Thrombus Weight: After a set period, the thrombotic segment of the artery is excised, and the thrombus is weighed.

  • Assessment of Bleeding: Bleeding time is measured from standardized incisions in the kidney and mesenteric artery to assess the hemostatic impact of the drug.[2]

  • Data Analysis: The reduction in thrombus weight and the increase in bleeding time are compared between the this compound-treated groups and the vehicle control group.

Visualizations

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleaves & activates Gq Gq PAR4->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG generates Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization induces Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation leads to This compound This compound This compound->PAR4 inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Cynomolgus Monkey) Blood_Sample Whole Blood Sample (Human or Monkey) Incubation Incubate with this compound or Vehicle Blood_Sample->Incubation Agonist Add PAR4-AP Agonist Incubation->Agonist Aggregation Measure Platelet Aggregation Agonist->Aggregation IC50 Calculate IC50 Aggregation->IC50 Oral_Dosing Oral Administration of This compound or Vehicle Thrombosis_Induction Induce Arterial Thrombosis Oral_Dosing->Thrombosis_Induction Measure_Bleeding Measure Bleeding Time Oral_Dosing->Measure_Bleeding Measure_Thrombus Measure Thrombus Weight Thrombosis_Induction->Measure_Thrombus Efficacy_Safety Assess Efficacy & Safety Profile Measure_Thrombus->Efficacy_Safety Measure_Bleeding->Efficacy_Safety Species_Variability cluster_responsive Responsive Species cluster_nonresponsive Non-Responsive/Weakly Responsive Species This compound This compound Human Human This compound->Human Monkey Monkey This compound->Monkey Mouse Mouse This compound->Mouse Rat Rat This compound->Rat Guinea_Pig Guinea_Pig This compound->Guinea_Pig Responsive_Outcome Potent PAR4 Antagonism & Antiplatelet Effect Human->Responsive_Outcome Monkey->Responsive_Outcome Nonresponsive_Outcome Weak or No Effect on Platelet Aggregation Mouse->Nonresponsive_Outcome Rat->Nonresponsive_Outcome Guinea_Pig->Nonresponsive_Outcome

References

Minimizing BMS-986120 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of BMS-986120 during long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

This section addresses specific problems users might encounter, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Actions
Inconsistent or reduced compound activity in multi-day cellular assays. Degradation of this compound in aqueous cell culture medium at 37°C. Binding of the compound to serum proteins or plasticware.1. Frequent Media Changes: Replace the cell culture medium containing this compound every 24 hours to maintain its effective concentration. 2. Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use. 3. Control Experiments: Include a positive control with a freshly prepared solution in each experiment to monitor for loss of activity. 4. Serum Concentration: If possible, reduce the serum concentration in your culture medium, or use serum-free medium, to minimize protein binding. 5. Material Check: Test for compound adsorption to plastic by comparing the activity of solutions incubated in different types of labware (e.g., polypropylene vs. polystyrene vs. glass).
Precipitation of this compound upon dilution of DMSO stock in aqueous buffer or media. Low aqueous solubility of this compound. High concentration of the DMSO stock solution.1. Two-Step Dilution: First, dilute the concentrated DMSO stock solution with a smaller volume of DMSO to an intermediate concentration before adding it to the aqueous medium.[1] 2. Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to maintain cell health and improve compound solubility.[1] 3. Vortexing/Sonication: After dilution, vortex or sonicate the solution to aid in dissolving any precipitate.[2] 4. Warming: Gently warm the solution in a 37°C water bath to help dissolve the compound.[2]
Loss of potency of this compound stock solution over time. Improper storage of the stock solution. Frequent freeze-thaw cycles. Contamination of DMSO with water.1. Correct Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials.[2][3] 2. Aliquoting: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Anhydrous DMSO: Use high-quality, anhydrous DMSO to prepare stock solutions to prevent hydrolysis.[1] 4. Inert Gas: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing.
Variability between experimental replicates. Inconsistent pipetting of viscous DMSO stock. Incomplete dissolution of the compound. Degradation of the compound during the experiment.1. Pipetting Technique: Use positive displacement pipettes or reverse pipetting for accurate handling of viscous DMSO solutions. 2. Ensure Complete Dissolution: Visually inspect the solution to ensure no precipitate is present before adding it to your experiment. 3. Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions (see Experimental Protocols).

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.

2. How should I prepare and store stock solutions of this compound?

It is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C for up to 3 months or -80°C for up to 6 months.[2][3]

3. What is the stability of this compound in aqueous solutions like cell culture media?

The stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively reported in publicly available literature. However, like many small molecules, it is susceptible to degradation over time in cell culture media.[4] For long-term experiments, it is crucial to minimize the time the compound spends in aqueous solution before use and to replenish it regularly.

4. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, small molecules with similar functional groups can be susceptible to hydrolysis and oxidation, particularly at non-neutral pH and in the presence of reactive oxygen species.

5. How can I check for this compound degradation?

The most reliable method to assess the degradation of this compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for quantification.

6. Is this compound compatible with common laboratory plastics?

While specific compatibility studies for this compound are not available, most high-quality laboratory plastics like polypropylene and polystyrene are generally compatible with DMSO and a wide range of small molecules. However, for sensitive experiments or long-term storage, using glass vials for stock solutions is a safer option to avoid potential leaching from or adsorption to plastics.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Dispense the stock solution into small, single-use aliquots in tightly sealed, amber or opaque vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Prepare a fresh working solution of this compound by diluting the DMSO stock solution into your specific cell culture medium to the final experimental concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium containing this compound.

  • Immediately analyze the concentration of the remaining this compound in the aliquot using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound as a function of time to determine its degradation rate under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use solid Solid this compound (Store at -20°C) dissolve Dissolve in anhydrous DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into single-use vials stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot dilute Dilute in cell culture medium thaw->dilute experiment Add to long-term experiment dilute->experiment replenish Replenish medium with fresh compound every 24h experiment->replenish troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results? degradation Compound Degradation issue->degradation precipitation Precipitation issue->precipitation storage Improper Storage issue->storage fresh_prep Prepare Fresh Solutions degradation->fresh_prep media_change Frequent Media Changes degradation->media_change dilution_tech Optimize Dilution Technique precipitation->dilution_tech proper_storage Aliquot & Store Correctly storage->proper_storage

References

Technical Support Center: BMS-986120 and PAR4 Gene Variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BMS-986120, a selective PAR4 antagonist, particularly in the context of PAR4 gene variants. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally active, reversible, and highly selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2] PAR4 is a G-protein coupled receptor expressed on platelets and other cells that, when activated by thrombin, plays a crucial role in platelet aggregation and thrombus formation.[3][4] this compound works by binding to PAR4 and preventing its activation by thrombin, thereby inhibiting downstream signaling pathways that lead to platelet activation and aggregation.[5][6] This selective inhibition of PAR4 is being investigated as an antiplatelet therapy with a potentially lower bleeding risk compared to other antiplatelet agents.[7][8]

Q2: What are the known common variants of the PAR4 gene (F2RL3) and how do they affect receptor function?

A2: A common and functionally significant variant in the F2RL3 gene is a single nucleotide polymorphism (rs773902) that results in an alanine (Ala) to threonine (Thr) substitution at amino acid position 120 (A120T) in the second transmembrane domain.[9] The PAR4-Thr120 variant is more common in individuals of African ancestry, while the Ala120 variant is more frequent in those of European ancestry.[9][10] Functionally, the Thr120 variant is associated with heightened PAR4-mediated platelet aggregation, increased calcium flux, and enhanced Gq and G13 signaling in response to PAR4 activation compared to the Ala120 variant.[9][11][12] This can lead to a state of hyper-reactivity and potential resistance to some antiplatelet therapies.[11][12]

Q3: Do I need to adjust this compound dosage or experimental protocols for the PAR4 A120T variant?

A3: Based on current clinical trial data, dose adjustment for this compound based on the PAR4 A120T genotype is not considered necessary.[13] Phase I studies have shown no significant differences in the pharmacodynamic response to this compound between individuals with the AA120 and TT120 genotypes.[13][14] In both healthy participants and in-vitro cell-based assays, this compound effectively inhibited PAR4-mediated platelet aggregation regardless of the A120T variant.[13][15]

Q4: What is the bleeding risk associated with this compound?

A4: Preclinical and early-phase clinical studies suggest that this compound has a low bleeding risk.[7][13] In studies with healthy volunteers, this compound was not associated with a significant increase in bleeding times.[13][16] The proposed reason for the lower bleeding risk is its selective action on PAR4, which is involved in the later, sustained phase of platelet activation, while leaving the initial, rapid activation mediated by the PAR1 receptor intact.[1][3][6] This is in contrast to broader antiplatelet agents that can impact initial hemostasis more significantly.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in platelet aggregation response to PAR4 agonist peptide (PAR4-AP) between donor samples. PAR4 A120T genotype. The Thr120 variant is associated with a hyper-responsive phenotype.[9][11]Genotype donor samples for the F2RL3 rs773902 SNP to stratify results. While this compound efficacy appears unaffected, understanding the baseline reactivity is crucial for data interpretation.
Differences in PAR4 receptor expression levels.[10]Quantify PAR4 surface expression on platelets using flow cytometry to assess if expression levels correlate with functional responses.
Inconsistent inhibition of platelet aggregation by this compound. Issues with this compound solubility or stability in the assay medium.Ensure this compound is fully solubilized according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
Suboptimal concentration of PAR4-AP used for stimulation.Titrate the PAR4-AP concentration to determine the EC50 and use a concentration that elicits a robust but not maximal response (e.g., EC80) to better resolve inhibitory effects.
Unexpected off-target effects observed. This compound is highly selective for PAR4.[2] Off-target effects are unlikely but should be ruled out.Perform control experiments using agonists for other platelet receptors (e.g., PAR1-AP for PAR1, ADP for P2Y12) to confirm the specificity of this compound's effect in your assay system.[6][17]

Quantitative Data Summary

Table 1: Pharmacokinetics of this compound in Healthy Participants (Single Ascending Dose) [13][14]

Dose (mg)Cmax (ng/mL)AUCinf (h*ng/mL)T1/2 (hours)
3.027.316444.7
180153615,60384.1

Table 2: In Vitro Potency of this compound [2][17]

AssayCell/SystemIC50
PAR4-induced Calcium MobilizationHEK293 cells0.56 nM
Platelet Aggregation (human)Platelet-Rich Plasma7.3 nM
Platelet Aggregation (monkey)Whole Blood2.1 nM

Table 3: Effect of PAR4 A120T Variant on PAR4-AP Induced Platelet Aggregation [10]

GenotypeMaximum Aggregation (%)
Ala/Ala (AA)Lowest
Ala/Thr (AT)Intermediate
Thr/Thr (TT)Highest

Experimental Protocols

Protocol 1: Ex Vivo Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from standard methods for assessing platelet function.[18][19]

1. Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO).

  • PAR4 agonist peptide (PAR4-AP), e.g., AYPGKF-NH2.

  • Saline or appropriate buffer.

  • Light Transmission Aggregometer.

2. Method:

  • Prepare PRP by centrifuging whole blood at 150-200 x g for 15-20 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Pre-warm PRP samples to 37°C for 10 minutes.

  • Add the desired concentration of this compound or vehicle control to the PRP and incubate for the desired time (e.g., 15-30 minutes).

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Place the PRP sample in the aggregometer and start stirring.

  • Add the PAR4-AP at a pre-determined concentration to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Analyze the aggregation curves to determine parameters such as maximum aggregation (%), slope, and lag time.

Protocol 2: Calcium Mobilization Assay in HEK293 Cells

This protocol is a standard method for assessing Gq-coupled GPCR activation.[5][20]

1. Materials:

  • HEK293 cells stably expressing the human PAR4 receptor (either Ala120 or Thr120 variant).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • PAR4-AP.

  • Fluorescence plate reader or microscope with calcium imaging capabilities.

2. Method:

  • Plate the PAR4-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).

  • Wash the cells with a buffered salt solution (e.g., HBSS) to remove extracellular dye.

  • Add this compound at various concentrations to the wells and incubate for the desired time.

  • Place the plate in the fluorescence reader and begin recording baseline fluorescence.

  • Inject PAR4-AP into the wells to stimulate the cells.

  • Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

  • Analyze the data to determine the inhibitory effect of this compound on PAR4-mediated calcium mobilization.

Visualizations

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 activates Gq Gq PAR4->Gq activates BMS986120 This compound BMS986120->PAR4 inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: PAR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Platelet_Aggregation cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation (150g, 20 min) Blood_Collection->PRP_Preparation PRP Platelet-Rich Plasma (PRP) PRP_Preparation->PRP Incubation 3. Incubate PRP with This compound or Vehicle PRP->Incubation Aggregation_Induction 4. Add PAR4 Agonist Incubation->Aggregation_Induction Data_Acquisition 5. Record Light Transmission Aggregation_Induction->Data_Acquisition Analysis 6. Analyze Aggregation Curves (Max Aggregation, Slope) Data_Acquisition->Analysis

Caption: Workflow for ex vivo platelet aggregation analysis using LTA.

Logical_Relationship_Variant_Impact cluster_phenotype Functional Phenotype cluster_bms_effect This compound Efficacy PAR4_Variant PAR4 A120T Variant (rs773902) Ala120 Ala120 Allele (More common in Whites) PAR4_Variant->Ala120 Thr120 Thr120 Allele (More common in Blacks) PAR4_Variant->Thr120 Normal_Reactivity Normal Platelet Reactivity Ala120->Normal_Reactivity Hyper_Reactivity Hyper-reactive Platelets Thr120->Hyper_Reactivity BMS_Efficacy Effective Inhibition of PAR4 by this compound Normal_Reactivity->BMS_Efficacy Hyper_Reactivity->BMS_Efficacy No significant difference in inhibition

Caption: Impact of PAR4 A120T variant on platelet function and this compound efficacy.

References

Validation & Comparative

A Comparative Analysis of BMS-986120 and Clopidogrel in Preclinical Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapies, the quest for agents with potent antithrombotic efficacy and a favorable safety profile remains a critical endeavor. This guide provides a detailed comparison of BMS-986120, a novel PAR4 (Protease-Activated Receptor 4) antagonist, and clopidogrel, a well-established P2Y12 inhibitor, based on preclinical data from thrombosis models.

Executive Summary

Preclinical evidence strongly suggests that this compound offers a significant advantage over clopidogrel by providing robust antithrombotic effects with a markedly lower risk of bleeding. In a key cynomolgus monkey model of arterial thrombosis, this compound demonstrated a superior therapeutic window, achieving potent thrombus inhibition at doses that induced minimal bleeding compared to clopidogrel. This suggests that targeting the PAR4 pathway may represent a safer and more effective strategy for the prevention of arterial thrombosis.

Data Presentation: Efficacy and Safety in a Primate Thrombosis Model

The following tables summarize the quantitative data from a head-to-head comparison of this compound and clopidogrel in an electrolytic-induced carotid artery thrombosis model in cynomolgus monkeys.

Table 1: Antithrombotic Efficacy

CompoundDose (mg/kg, p.o.)Thrombus Weight Reduction (%)
This compound0.350
1>80
Clopidogrel0.150
1>80

Table 2: Bleeding Risk Assessment

CompoundDose (mg/kg, p.o.)Bleeding Time Increase (fold)
This compound1~2
Clopidogrel1>8

Signaling Pathways and Mechanisms of Action

This compound and clopidogrel inhibit platelet aggregation through distinct signaling pathways.

This compound: PAR4 Antagonism

This compound is a reversible antagonist of the PAR4 receptor. Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the N-terminal of PAR1 and PAR4, exposing a tethered ligand that initiates intracellular signaling. PAR4 activation leads to a sustained calcium signal, contributing to robust platelet aggregation and thrombus stabilization. By blocking this receptor, this compound effectively inhibits thrombin-mediated platelet activation.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates BMS_986120 This compound BMS_986120->PAR4 Inhibits PLC PLC Gq->PLC Activates Ca_Mobilization Sustained Ca²⁺ Mobilization PLC->Ca_Mobilization Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation

This compound inhibits thrombin-induced platelet activation by blocking the PAR4 receptor.

Clopidogrel: P2Y12 Inhibition

Clopidogrel is a prodrug that is metabolized in the liver to its active form, which then irreversibly binds to the P2Y12 receptor on the platelet surface. The P2Y12 receptor is a chemoreceptor for adenosine diphosphate (ADP). ADP binding to P2Y12 initiates a signaling cascade that leads to platelet activation and aggregation. By irreversibly blocking this receptor, clopidogrel prevents ADP-mediated platelet activation for the lifespan of the platelet.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 ADP->P2Y12 Binds Gi Gi P2Y12->Gi Activates Clopidogrel_Active_Metabolite Clopidogrel (Active Metabolite) Clopidogrel_Active_Metabolite->P2Y12 Irreversibly Inhibits Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP_Reduction Reduced cAMP Adenylyl_Cyclase->cAMP_Reduction Platelet_Aggregation Platelet Aggregation cAMP_Reduction->Platelet_Aggregation Promotes

Clopidogrel's active metabolite irreversibly inhibits the P2Y12 receptor, preventing ADP-mediated platelet aggregation.

Experimental Protocols

The primary preclinical comparison was conducted using an electrolytic-induced carotid artery thrombosis model in cynomolgus monkeys. While the full, detailed protocol from the pivotal study by Wong et al. (2017) is proprietary, the general methodology for this established model is as follows:

Objective: To induce the formation of an occlusive thrombus in the carotid artery to evaluate the efficacy of antithrombotic agents.

Animal Model: Male or female cynomolgus monkeys.

General Procedure:

  • Anesthesia and Surgical Preparation:

    • Animals are anesthetized.

    • A surgical cut-down is performed to expose a segment of the common carotid artery.

    • A flow probe is placed around the artery to monitor blood flow.

  • Thrombus Induction:

    • An electrode (e.g., a fine needle) is inserted into the arterial wall, downstream from the flow probe.

    • A controlled anodal direct current is applied to the electrode for a specified duration. This electrical injury damages the endothelium, initiating a thrombotic response.

  • Monitoring and Data Collection:

    • Carotid artery blood flow is continuously monitored. The formation of an occlusive thrombus is indicated by a decline in blood flow to zero.

    • The time to occlusion is recorded as a primary efficacy endpoint.

  • Thrombus Excision and Analysis:

    • After a defined period, the thrombosed arterial segment is excised.

    • The thrombus is carefully removed and its wet weight is measured.

  • Bleeding Time Assessment:

    • A standardized template bleeding time assay is performed on a non-critical area (e.g., the forearm) before and after drug administration to assess the effect on hemostasis.

Experimental Workflow Diagram:

Experimental_Workflow Anesthetize_Monkey Anesthetize Cynomolgus Monkey Expose_Carotid Surgically Expose Carotid Artery Anesthetize_Monkey->Expose_Carotid Place_Flow_Probe Place Flow Probe on Artery Expose_Carotid->Place_Flow_Probe Administer_Drug Administer this compound or Clopidogrel (p.o.) Place_Flow_Probe->Administer_Drug Induce_Injury Induce Endothelial Injury (Electrolytic Method) Administer_Drug->Induce_Injury Assess_Bleeding Assess Template Bleeding Time Administer_Drug->Assess_Bleeding Monitor_Flow Monitor Blood Flow & Time to Occlusion Induce_Injury->Monitor_Flow Excise_Thrombus Excise Thrombosed Artery Segment Monitor_Flow->Excise_Thrombus Measure_Weight Measure Thrombus Wet Weight Excise_Thrombus->Measure_Weight

Workflow for the electrolytic-induced carotid artery thrombosis model in cynomolgus monkeys.

Conclusion

The preclinical data strongly support the potential of this compound as a novel antiplatelet agent with a significantly improved safety profile compared to clopidogrel. The ability to achieve potent antithrombotic efficacy with a substantially lower bleeding risk highlights the therapeutic promise of targeting the PAR4 signaling pathway. These findings warrant further clinical investigation to translate these preclinical advantages into improved outcomes for patients at risk of thrombotic events.

Unveiling the Selectivity of BMS-986120: A Comparative Guide to PAR4 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BMS-986120's selectivity for Protease-Activated Receptor 4 (PAR4) over PAR1. We delve into the supporting experimental data, detail the methodologies of key assays, and present a clear visual representation of the relevant biological pathways and experimental workflows.

This compound is a first-in-class, oral, and reversible antagonist of PAR4, a G-protein coupled receptor crucial for thrombin-induced platelet activation and aggregation.[1][2] Its development has been driven by the hypothesis that selectively targeting PAR4 could offer a potent antithrombotic effect with a reduced bleeding risk compared to broader antiplatelet agents.[3] This guide will explore the experimental evidence validating this selectivity.

Quantitative Comparison of PAR4 Antagonists

While direct head-to-head studies are limited, the following table summarizes the available quantitative data for this compound and other notable PAR4 antagonists. The data underscores the potent and selective nature of this compound.

CompoundTarget(s)Assay TypeSpeciesIC50 ValueReference
This compound PAR4 Calcium Mobilization (HEK293 cells) Human 0.56 nM [1][2]
PAR4 γ-thrombin-induced Platelet Aggregation Human <10 nM [1][3]
PAR4 Platelet Aggregation (in blood) Human 9.5 nM [2]
PAR4 Platelet Aggregation (in blood) Monkey 2.1 nM [2]
YD-3PAR4PAR4-AP-induced Platelet AggregationHuman0.13 µM[4]
ML354PAR4Not specifiedNot specifiedNot specified[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Validation of Selectivity

The selectivity of this compound for PAR4 over PAR1 has been demonstrated through a series of key experiments. Ex vivo studies on healthy human subjects have shown that this compound robustly inhibits PAR4-induced platelet aggregation and activation, while having no effect on PAR1-induced platelet activation.[5]

In a Phase 1 clinical trial, a single 60 mg oral dose of this compound resulted in a 92% inhibition of ex vivo PAR4-stimulated P-selectin expression and an 85% inhibition of platelet aggregation.[5] Importantly, this compound did not inhibit platelet responses to agonists for other receptors, including a PAR1 activation peptide (PAR1-AP), ADP, or collagen, further supporting its high selectivity.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity of this compound.

Calcium Mobilization Assay

This assay is fundamental in the initial screening and characterization of receptor antagonists. It measures the antagonist's ability to block the increase in intracellular calcium that occurs upon receptor activation.

Principle: Gq-coupled receptors, like PAR4, upon activation, trigger the release of intracellular calcium stores. This change in calcium concentration can be measured using fluorescent calcium indicators.

Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human PAR4 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. This compound or other test compounds at various concentrations are added to the wells.

  • Agonist Stimulation: After a short incubation with the antagonist, a PAR4-activating peptide (PAR4-AP) is added to stimulate the receptor.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of the calcium response against the concentration of the antagonist.

Platelet Aggregation Assay

This assay directly assesses the functional consequence of PAR4 inhibition on platelet function.

Principle: Platelet aggregation, the clumping together of platelets, is a key event in thrombus formation. Light transmission aggregometry measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.

Protocol:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma (PRP) from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a reference.

  • Incubation: A sample of PRP is placed in a cuvette in the aggregometer and incubated at 37°C. The test compound (this compound) or vehicle is added and incubated for a specified time.

  • Agonist Addition: A PAR4 agonist (e.g., PAR4-AP or γ-thrombin) or a PAR1 agonist (e.g., PAR1-AP) is added to induce platelet aggregation.

  • Measurement: The change in light transmission is recorded over time.

  • Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of the compound is determined.

Ex Vivo Thrombus Formation Assay

This assay provides a more physiologically relevant model to study the effect of an antiplatelet agent on thrombus formation under flow conditions.

Principle: Whole blood is perfused over a surface coated with a thrombogenic substrate (e.g., collagen) at a defined shear rate, mimicking blood flow in an artery. The formation of thrombi on the surface is visualized and quantified.

Protocol:

  • Blood Collection: Whole blood is drawn from subjects who have been administered this compound or a placebo.

  • Chamber Preparation: A parallel-plate flow chamber is coated with fibrillar collagen.

  • Perfusion: The whole blood is perfused through the flow chamber at a specific shear rate (e.g., high shear to mimic arterial conditions).

  • Imaging: Thrombus formation is observed and recorded in real-time using fluorescence microscopy (platelets are often pre-labeled with a fluorescent dye).

  • Quantification: The surface area covered by thrombi and the volume of the thrombi are quantified using image analysis software.

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental setups, the following diagrams have been generated using the DOT language.

PAR_Signaling_Pathway cluster_thrombin Thrombin cluster_platelet Platelet Membrane Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR1->Gq PAR4->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Aggregation Platelet Aggregation Ca_release->Aggregation BMS986120 This compound BMS986120->PAR4 Inhibits Calcium_Mobilization_Workflow A Seed PAR4-expressing HEK293 cells B Load cells with Fluo-4 AM dye A->B C Add this compound B->C D Add PAR4 agonist C->D E Measure fluorescence change D->E F Calculate IC50 E->F Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) B Incubate PRP with This compound A->B C Add PAR4 or PAR1 agonist B->C D Measure light transmission C->D E Quantify aggregation D->E

References

Cross-Validation of BMS-986120: A Comparative Guide to its Antithrombotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antithrombotic effects of BMS-986120, a first-in-class, oral, and reversible protease-activated receptor 4 (PAR4) antagonist. The data presented is collated from various preclinical and Phase I clinical studies to offer researchers, scientists, and drug development professionals a clear overview of its performance, often in comparison with other antiplatelet agents like clopidogrel and aspirin.

This compound has been developed as a potent and selective antiplatelet agent with the potential for a wider therapeutic window and a lower bleeding risk compared to existing therapies.[1][2] Clinical development of this compound has been discontinued for undisclosed reasons, though research into its derivatives and the broader class of PAR4 antagonists is ongoing in academic labs.[1]

Mechanism of Action: Targeting PAR4-Mediated Platelet Activation

Thrombin is a potent activator of platelets, primarily through two protease-activated receptors: PAR1 and PAR4.[3] While PAR1 inhibition has been a therapeutic target, it is associated with a significant bleeding risk.[3] this compound selectively targets PAR4, which is believed to play a crucial role in the later stages of thrombus growth and stabilization, potentially preserving initial hemostatic responses mediated by PAR1.[4] This selective action is hypothesized to provide a safer antithrombotic profile.

cluster_platelet Platelet thrombin Thrombin par1 PAR1 thrombin->par1 Cleavage par4 PAR4 thrombin->par4 Cleavage gq Gq par1->gq gbg Gβγ par1->gbg par4->gq par4->gbg bms This compound bms->par4 plc PLC gq->plc gbg->plc pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca Ca2+ Mobilization ip3->ca granule Granule Release pkc->granule ca->granule aggregation Platelet Aggregation & Thrombus Formation granule->aggregation start Anesthetized Cynomolgus Monkey dosing Oral administration of This compound or Vehicle start->dosing surgery Surgical exposure of carotid artery dosing->surgery thrombosis Induction of thrombosis via electrical current surgery->thrombosis occlusion Monitoring of blood flow until occlusion thrombosis->occlusion harvest Harvesting and weighing of the thrombus occlusion->harvest analysis Comparison of thrombus weight between groups harvest->analysis

References

Comparative Analysis of Bleeding Risk: BMS-986120 Versus Other Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bleeding risk associated with the novel antiplatelet agent BMS-986120, a PAR4 (Protease-Activated Receptor 4) antagonist, against established antiplatelet therapies, including clopidogrel, prasugrel, and ticagrelor. This comparison is based on available preclinical and clinical data.

Executive Summary

This compound is a first-in-class, oral, reversible antagonist of the platelet PAR4 receptor.[1] Preclinical studies and early-phase clinical trials suggest that this compound may offer a favorable safety profile with a potentially lower bleeding risk compared to other antiplatelet agents.[2][3] While direct head-to-head clinical trial data against prasugrel and ticagrelor are not yet available, initial findings indicate a wider therapeutic window for this compound compared to clopidogrel in nonhuman primate models.[2] This guide summarizes the current evidence, details the experimental methodologies used in key studies, and visualizes the relevant signaling pathways.

Data Presentation: Comparative Bleeding Risk

The following table summarizes the available quantitative data on the bleeding risk of this compound and other antiplatelet agents. It is crucial to note that the data for this compound are from preclinical and Phase I studies in healthy volunteers, while the data for clopidogrel, prasugrel, and ticagrelor are from large-scale Phase III clinical trials in patients with acute coronary syndrome (ACS). This difference in study populations and designs should be considered when interpreting the data.

DrugMechanism of ActionKey StudyStudy PopulationBleeding EndpointBleeding Rate
This compound PAR4 AntagonistPreclinical (Monkey)Cynomolgus MonkeysKidney and Mesenteric Bleeding Time~2-fold increase at doses with 50-80% antithrombotic activity[4]
Phase I (Human)Healthy VolunteersTreatment-Emergent Adverse EventsNo bleeding-related adverse events reported[3][5][6]
Clopidogrel P2Y12 Antagonist (irreversible)Preclinical (Monkey)Cynomolgus MonkeysKidney and Mesenteric Bleeding Time~8- to 9-fold increase at doses with 50-80% antithrombotic activity[4]
PLATO TrialACS PatientsPLATO Major Bleeding11.2%[7]
TRITON-TIMI 38 TrialACS Patients undergoing PCITIMI Major Bleeding (non-CABG)1.8%[8]
Prasugrel P2Y12 Antagonist (irreversible)TRITON-TIMI 38 TrialACS Patients undergoing PCITIMI Major Bleeding (non-CABG)2.4%[8]
Ticagrelor P2Y12 Antagonist (reversible)PLATO TrialACS PatientsPLATO Major Bleeding11.6%[7]

Experimental Protocols

This compound: Preclinical Bleeding Time Assay in Cynomolgus Monkeys
  • Objective: To assess the bleeding liability of this compound compared to clopidogrel.

  • Methodology: Anesthetized cynomolgus monkeys were administered oral doses of this compound or clopidogrel. Bleeding time was measured at the kidney and mesenteric artery. A standardized incision was made, and the time until cessation of bleeding was recorded. The fold increase in bleeding time was calculated relative to a vehicle control group.[4] This model was used to establish a therapeutic window by comparing the antithrombotic efficacy with the bleeding liability.[2]

This compound: Phase I Human Clinical Trial
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.

  • Methodology: This was a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study. Participants received oral doses of this compound or a placebo. Safety assessments included monitoring for all adverse events, with a specific focus on any bleeding-related events. Laboratory tests, including routine coagulation tests and template bleeding times, were also performed.[3]

PLATO (Platelet Inhibition and Patient Outcomes) Trial
  • Objective: To compare the efficacy and safety of ticagrelor with clopidogrel in patients with ACS.

  • Methodology: A randomized, double-blind, multicenter trial involving 18,624 patients with ACS. Patients were randomized to receive either ticagrelor or clopidogrel in addition to aspirin. The primary safety endpoint was major bleeding, as defined by the PLATO criteria.[7]

TRITON-TIMI 38 (Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with Prasugrel–Thrombolysis in Myocardial Infarction 38)
  • Objective: To compare the efficacy and safety of prasugrel with clopidogrel in patients with ACS undergoing percutaneous coronary intervention (PCI).

  • Methodology: A randomized, double-blind, multicenter trial involving 13,608 patients. Patients were randomized to receive either prasugrel or clopidogrel. The key safety endpoint was major bleeding according to the TIMI (Thrombolysis in Myocardial Infarction) criteria, both related and unrelated to coronary artery bypass grafting (CABG).[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (PAR4 Antagonist)

This compound acts by selectively and reversibly inhibiting the Protease-Activated Receptor 4 (PAR4) on platelets. Thrombin, a potent platelet activator, cleaves and activates PAR1 and PAR4. While PAR1 mediates a rapid and transient platelet activation, PAR4 is responsible for a more sustained and prolonged signaling response that is crucial for thrombus stabilization. By blocking PAR4, this compound aims to reduce thrombosis with a potentially lower impact on hemostasis compared to agents that broadly inhibit platelet function.[9]

G cluster_platelet Platelet Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq_G12_13 Gq / G12/13 Signaling PAR4->Gq_G12_13 This compound This compound This compound->PAR4 Inhibits Platelet_Activation Sustained Platelet Activation & Aggregation Gq_G12_13->Platelet_Activation G cluster_platelet Platelet ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Activates Gi_Signaling Gi Signaling P2Y12_Receptor->Gi_Signaling P2Y12_Antagonists Clopidogrel Prasugrel Ticagrelor P2Y12_Antagonists->P2Y12_Receptor Inhibit Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Signaling->Adenylyl_Cyclase cAMP_decrease ↓ cAMP Adenylyl_Cyclase->cAMP_decrease GPIIb_IIIa_Activation GPIIb/IIIa Activation cAMP_decrease->GPIIb_IIIa_Activation Leads to Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation G Animal_Model Select Animal Model (e.g., Cynomolgus Monkey) Drug_Administration Administer Test Compound (e.g., this compound) and Comparator (e.g., Clopidogrel) Animal_Model->Drug_Administration Bleeding_Time_Assay Perform Bleeding Time Assay (e.g., Kidney, Mesenteric Artery) Drug_Administration->Bleeding_Time_Assay Data_Collection Record Time to Cessation of Bleeding Bleeding_Time_Assay->Data_Collection Data_Analysis Analyze and Compare Fold Increase in Bleeding Time Data_Collection->Data_Analysis

References

A Head-to-Head Showdown: BMS-986120 and the Landscape of PAR4 Antagonists in Thrombus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of BMS-986120, a first-in-class oral PAR4 antagonist, with other key players in the field. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to offer a clear perspective on their performance and potential as antiplatelet therapies.

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor on human platelets, has emerged as a compelling target for antithrombotic therapies. Unlike PAR1, which mediates the initial, transient phase of platelet activation by thrombin, PAR4 is responsible for the sustained signaling that leads to stable thrombus formation.[1] This distinction has fueled the development of PAR4 antagonists with the hypothesis that they could offer a wider therapeutic window, providing robust antithrombotic efficacy with a reduced risk of bleeding compared to existing antiplatelet agents.[2][3][4][5]

Leading the charge in this new class of antiplatelet agents is this compound, developed by Bristol Myers Squibb. This orally active, reversible antagonist has shown potent and selective inhibition of PAR4-mediated platelet aggregation in both preclinical and early-stage clinical studies.[2][6] This guide will compare the available data for this compound against its backup compound, BMS-986141, and other notable PAR4 antagonists, YD-3 and ML354, which have been instrumental as research tools in elucidating the role of PAR4.

Quantitative Data Summary

The following tables provide a structured overview of the available pharmacokinetic, pharmacodynamic, and preclinical efficacy data for this compound and other selected PAR4 antagonists.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Investigational PAR4 Antagonists

ParameterThis compoundBMS-986141YD-3ML354
Route of Administration OralOral--
Half-life (human) ~4 hours[7]33.7 - 44.7 hours[6]--
IC50 (PAR4-mediated platelet aggregation, human) <10 nM (vs γ-thrombin)[1]-0.13 µM (vs GYPGKF)[8]140 nM[3]
IC50 (PAR4-induced Ca2+ mobilization, human) 0.56 nM[6]-Selectively prevented GYPGKF-induced Ca2+ mobilization[8]-
Selectivity Highly selective over PAR1, ADP, and collagen receptors[6][9]Highly selective over PAR1[6]Selective for PAR4 over PAR1, collagen, and U46619 induced aggregation[8]~70-fold selective for PAR4 over PAR1[3]

Table 2: Preclinical Antithrombotic Efficacy and Bleeding Risk

ParameterThis compoundBMS-986141YD-3ML354
Animal Model Cynomolgus Monkey (Electrolytic Carotid Artery Thrombosis)Cynomolgus MonkeyMouseMouse (tMCAO)
Dose 1 mg/kg (oral)0.5 mg/kg--
Thrombus Weight Reduction 82%[10]88%[10]-Reduced infarct size
Bleeding Time Increase Minimal impact1.2-fold (mesenteric artery)--
Comparison to Clopidogrel Markedly wider therapeutic window[2][4][5]Lower bleeding risk[10]--

Experimental Protocols

Understanding the methodologies behind the data is crucial for a comprehensive evaluation. Below are detailed protocols for key experiments cited in the comparison.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet-rich plasma (PRP) sample.

  • PRP Preparation: Whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to separate the PRP. Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.

  • Baseline Calibration: The aggregometer is calibrated using PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation with Antagonist: PRP is incubated with varying concentrations of the PAR4 antagonist (e.g., this compound) or vehicle control for a specified time at 37°C.

  • Initiation of Aggregation: A PAR4 agonist, such as PAR4 activating peptide (PAR4-AP) or γ-thrombin, is added to the PRP to induce aggregation.

  • Data Recording and Analysis: The change in light transmission is recorded over time. The maximum percentage of aggregation is determined, and the IC50 value (the concentration of antagonist required to inhibit 50% of the maximal aggregation) is calculated.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a key event in platelet activation, upon receptor stimulation.

  • Cell Loading: Platelets or cells expressing PAR4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Incubation with Antagonist: The loaded cells are incubated with different concentrations of the PAR4 antagonist or a vehicle control.

  • Agonist Stimulation: A PAR4 agonist is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is measured, and the IC50 value for the inhibition of calcium mobilization is determined.

In Vivo Thrombosis Model (Electrolytic Carotid Artery Thrombosis in Cynomolgus Monkeys)

This model assesses the antithrombotic efficacy of a compound in a living animal.

  • Animal Preparation: A cynomolgus monkey is anesthetized, and a section of the carotid artery is exposed.

  • Drug Administration: The PAR4 antagonist (e.g., this compound) or vehicle is administered orally.

  • Thrombus Induction: An electrical current is applied to the exposed artery to induce endothelial injury and thrombus formation.

  • Thrombus Measurement: After a set period, the arterial segment containing the thrombus is excised and the weight of the thrombus is measured.

  • Bleeding Time Assessment: Bleeding time is measured, for example, by making a small incision in the mesenteric artery and recording the time to cessation of bleeding.

Visualizing the Mechanisms

To better understand the biological context of these antagonists, the following diagrams illustrate the PAR4 signaling pathway and a typical experimental workflow.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) PAR4_inactive->PAR4_active Activation Gq Gq PAR4_active->Gq PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca_release->Platelet_Activation PKC->Platelet_Activation BMS986120 This compound BMS986120->PAR4_active Inhibits

Caption: Simplified PAR4 signaling pathway in platelets.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development receptor_binding Receptor Binding Assays (Determine Affinity) calcium_assay Calcium Mobilization Assay (Functional Response) receptor_binding->calcium_assay aggregation_assay Platelet Aggregation Assay (Cellular Response) calcium_assay->aggregation_assay pk_pd Pharmacokinetics/Pharmacodynamics (Animal Models) aggregation_assay->pk_pd thrombosis_model Thrombosis Models (Efficacy Assessment) pk_pd->thrombosis_model bleeding_model Bleeding Models (Safety Assessment) thrombosis_model->bleeding_model phase1 Phase I Trials (Safety & Tolerability in Humans) bleeding_model->phase1 phase2 Phase II Trials (Efficacy & Dosing) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy & Safety) phase2->phase3

Caption: Drug development workflow for PAR4 antagonists.

Concluding Remarks

This compound stands out as a potent and selective oral PAR4 antagonist with promising preclinical data suggesting a favorable efficacy and safety profile compared to the standard-of-care antiplatelet agent, clopidogrel.[4][5] Its backup compound, BMS-986141, also demonstrates robust antithrombotic activity with a longer half-life, which may offer different dosing advantages.[6] While direct head-to-head clinical trial data with other PAR4 antagonists is not yet available, the preclinical evidence positions the Bristol Myers Squibb compounds as leading candidates in this novel class of antiplatelet agents. The research tools YD-3 and ML354 have been invaluable in validating PAR4 as a therapeutic target, but their pharmacological properties are less optimized for clinical development compared to this compound and BMS-986141.[4] The continued clinical investigation of PAR4 antagonists like this compound will be crucial in determining their ultimate role in the management of thrombotic diseases.

References

Navigating the Nuances of Antiplatelet Therapy: A Comparative Analysis of BMS-986120 and Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a potent antiplatelet agent with a favorable safety profile is a paramount objective in the management of atherothrombotic diseases. This guide provides a detailed comparison of BMS-986120, a novel protease-activated receptor 4 (PAR4) antagonist, with the established standard of care, focusing on P2Y12 inhibitors such as clopidogrel. Through an examination of their therapeutic windows, mechanisms of action, and supporting experimental data, this document aims to offer a clear and objective assessment to inform future research and development in antithrombotic therapy.

Executive Summary

This compound is an orally active and reversible antagonist of the PAR4 receptor, a key player in thrombin-mediated platelet activation.[1] Preclinical studies have suggested that this compound may offer a wider therapeutic window compared to standard antiplatelet agents like clopidogrel.[2][3] This is characterized by a potent antithrombotic effect with a potentially lower risk of bleeding. This guide will delve into the quantitative data from preclinical and Phase I clinical studies to substantiate these claims, detail the experimental protocols used to generate this data, and visually represent the distinct signaling pathways through which these agents exert their effects. While clinical development of this compound has been discontinued for undisclosed reasons, the exploration of its therapeutic potential provides valuable insights into the future of antiplatelet therapy.[4]

Comparative Data on Therapeutic Window

The therapeutic window of an antiplatelet agent is a critical measure of its clinical utility, representing the balance between its efficacy in preventing thrombotic events and its primary safety concern—bleeding. Preclinical data from studies in cynomolgus monkeys provide a direct comparison of the therapeutic window of this compound and the standard of care, clopidogrel.

DrugDoseAntithrombotic Efficacy (Thrombus Weight Reduction)Bleeding Risk (Fold Increase in Bleeding Time)Therapeutic Window
This compound 1 mg/kg82% reduction[5]2.2-fold increase (mesenteric artery)[5]Markedly wider than clopidogrel[2][3]
Clopidogrel -Dose-dependent reduction[6]8-fold increase[5]Narrower than this compound[2][3]
Aspirin --2.2-fold increase[5]-
BMS-986141 (analogue) 0.5 mg/kg88% reduction[5]1.2-fold increase (mesenteric artery)[5]-

Table 1: Preclinical Comparison of Antithrombotic Efficacy and Bleeding Risk in Cynomolgus Monkeys.

In a Phase I clinical trial involving healthy volunteers, a single 60 mg oral dose of this compound demonstrated a significant reduction in ex vivo thrombus formation under high shear stress, a key indicator of its antithrombotic potential.[7][8]

TreatmentReduction in High Shear Thrombus Formation (at 2 hours)
This compound (60 mg) 29.2%[7][8]
Aspirin (600 mg) + Clopidogrel (600 mg) 41.7% (platelet-rich thrombus area)[9]
Clopidogrel (300 mg single dose) 18.7%[7]

Table 2: Ex Vivo Antithrombotic Efficacy in Healthy Volunteers.

Notably, this compound did not significantly affect thrombus formation at low shear rates, which are more commonly associated with bleeding-prone vessels.[9][10] This selectivity for high-shear conditions, characteristic of thrombotic arteries, may contribute to its wider therapeutic window.[10]

Mechanism of Action: Distinct Signaling Pathways

The differing therapeutic windows of this compound and standard of care P2Y12 inhibitors can be attributed to their distinct mechanisms of action at the molecular level.

This compound: Targeting the PAR4 Signaling Pathway

This compound acts as a selective and reversible antagonist of the PAR4 receptor on platelets.[1] Thrombin, a potent platelet activator, cleaves and activates PAR1 and PAR4. While PAR1 mediates the initial, rapid phase of platelet activation, PAR4 is responsible for a more sustained and prolonged signaling response, leading to stable thrombus formation.[11] By specifically inhibiting PAR4, this compound is hypothesized to dampen the prothrombotic signaling cascade without completely ablating the initial hemostatic response mediated by PAR1.

The PAR4 signaling cascade is primarily mediated through the G-protein subunits Gq and G12/13.[12] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[7] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in platelet granule secretion and aggregation.[11] The G12/13 pathway activates Rho/Rho-kinase, which is involved in platelet shape change.[13]

PAR4_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates G1213 G12/13 PAR4->G1213 Activates BMS986120 This compound BMS986120->PAR4 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA Activation RhoGEF->RhoA Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC PlateletActivation Platelet Granule Secretion & Aggregation Ca2->PlateletActivation PKC->PlateletActivation ShapeChange Platelet Shape Change RhoA->ShapeChange

Figure 1: Simplified PAR4 signaling pathway in platelets.

Standard of Care: Targeting the P2Y12 Signaling Pathway

Standard-of-care antiplatelet agents like clopidogrel, prasugrel, and ticagrelor are antagonists of the P2Y12 receptor. The P2Y12 receptor is a G-protein coupled receptor that is activated by adenosine diphosphate (ADP), a key platelet agonist released from dense granules upon initial platelet activation.

The P2Y12 receptor is coupled to the inhibitory G-protein subunit, Gi.[12] Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation. Additionally, the βγ subunits of the Gi protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling events that contribute to platelet aggregation.[2]

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi P2Y12->Gi Activates Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12 Inhibits AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP Akt Akt Activation PI3K->Akt PKA ↓ PKA Activity cAMP->PKA PlateletActivation Platelet Aggregation PKA->PlateletActivation Inhibits Akt->PlateletActivation

Figure 2: Simplified P2Y12 signaling pathway in platelets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and standard of care.

Cynomolgus Monkey Arterial Thrombosis Model

This preclinical model is designed to assess the in vivo antithrombotic efficacy of novel compounds.

  • Animal Model: Anesthetized cynomolgus monkeys.

  • Procedure:

    • An electrolytic injury is induced in the carotid artery to initiate thrombus formation.

    • The test compound (e.g., this compound) or vehicle/comparator (e.g., clopidogrel) is administered orally prior to the injury.

    • Blood flow through the artery is monitored to assess the time to occlusion.

    • After a set period, the thrombotic segment of the artery is excised, and the thrombus is weighed.

  • Primary Endpoints: Time to vascular occlusion and thrombus weight.

Thrombosis_Workflow A Anesthetize Cynomolgus Monkey B Administer Test Compound or Vehicle A->B C Induce Electrolytic Injury to Carotid Artery B->C D Monitor Blood Flow C->D E Excise Arterial Segment D->E F Measure Thrombus Weight E->F G Analyze Data F->G

References

Replicating Key Findings of the BMS-986120 Phase 1 Trial: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on replicating the pivotal findings of the BMS-986120 Phase 1 clinical trial. This guide provides a comparative overview of this compound and alternative research compounds, detailed experimental protocols for key assays, and a summary of the clinical findings in a research-applicable format.

The first-in-class oral protease-activated receptor 4 (PAR4) antagonist, this compound, demonstrated potent and selective antiplatelet effects with a favorable safety profile in its Phase 1 clinical trials.[1][2] Developed by Bristol Myers Squibb, this reversible antagonist of a key thrombin receptor on platelets has shown promise in the prevention and treatment of thrombotic diseases.[2][3] This guide outlines the methodologies to replicate the core findings of these trials in a laboratory setting, providing a framework for further investigation and comparison with other PAR4 antagonists.

Comparative Analysis of PAR4 Antagonists

This compound emerged from a high-throughput screening of 1.1 million compounds and was optimized for oral bioavailability, potency, and selectivity.[4][5] While this compound has advanced to clinical trials, other tool compounds are available for research purposes to probe the function of PAR4. A direct comparison of their in vitro efficacy is crucial for selecting the appropriate tool for specific research questions.

CompoundTargetIC50 (PAR4-AP induced platelet aggregation)Key FeaturesReference
This compound PAR4~7.80 nMOrally bioavailable, reversible, high selectivity over PAR1. Clinical development candidate.[6]
ML354 PAR4~140 nMCommercially available research tool, ~70-fold selectivity for PAR4 over PAR1. Not suitable for in vivo use due to a nitro group.[7]
YD-3 PAR4Not explicitly defined in similar assaysEarly tool compound, limited by lengthy synthesis and high lipophilicity.[7]

Key Phase 1 Clinical Trial Findings

The Phase 1 studies of this compound, including single ascending dose (SAD) and multiple ascending dose (MAD) trials in healthy volunteers, established its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[6][8]

ParameterKey FindingClinical Trial IdentifierReference
Safety & Tolerability Well-tolerated with an adverse event frequency similar to placebo. No drug-related discontinuations or significant bleeding events.NCT02208882[2][6]
Pharmacokinetics Rapid absorption and dose-proportional exposure.NCT02208882[8]
Pharmacodynamics Dose- and concentration-dependent inhibition of PAR4 agonist peptide (PAR4-AP)-induced platelet aggregation. Doses ≥10 mg daily resulted in complete inhibition for at least 24 hours.[2]NCT02208882[2][8]
Ex Vivo Thrombus Formation A single 60 mg dose significantly reduced high-shear thrombus formation by 29.2% at 2 hours and 21.4% at 24 hours.[9][10]NCT02439190[9][10]
P-selectin Expression A 60 mg oral dose inhibited ex vivo PAR4-stimulated P-selectin expression by 91.7% at 2 hours.[9][11]NCT02439190[9][11]

Experimental Protocols

To replicate the key pharmacodynamic findings of the this compound phase 1 trials, the following detailed protocols for essential in vitro and ex vivo assays are provided.

PAR4-AP Induced Platelet Aggregation Assay

This assay is fundamental to assessing the inhibitory effect of PAR4 antagonists on platelet function.

Objective: To measure the dose-dependent inhibition of PAR4 agonist-induced platelet aggregation by a test compound.

Methodology: Light Transmission Aggregometry (LTA)

Materials:

  • Whole blood collected in sodium citrate tubes.[12]

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • PAR4 Agonist Peptide (PAR4-AP): A-Phe(4-F)-PGWLVKNG.[8]

  • Test compound (e.g., this compound, ML354) dissolved in a suitable vehicle (e.g., DMSO).

  • Light Transmission Aggregometer (e.g., Chrono-Log).

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[12] Transfer the PRP to a new tube. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.[12]

  • Incubation: Pre-incubate PRP with various concentrations of the test compound or vehicle control for a specified time (e.g., 60 minutes) at 37°C.[8]

  • Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes with a stir bar. Set the baseline with PPP (representing 100% aggregation) and the test sample (representing 0% aggregation).

  • Initiate Aggregation: Add the PAR4-AP (e.g., 12.5 µM) to the PRP and record the change in light transmission for a set duration.[8]

  • Data Analysis: Quantify the percentage of platelet aggregation inhibition for each concentration of the test compound relative to the vehicle control.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood (Sodium Citrate) prp Platelet-Rich Plasma (PRP) blood->prp Low-speed centrifugation ppp Platelet-Poor Plasma (PPP) prp->ppp High-speed centrifugation incubation Incubate PRP with Test Compound/Vehicle prp->incubation lta Light Transmission Aggregometry incubation->lta quantify Quantify % Inhibition lta->quantify agonist Add PAR4 Agonist Peptide agonist->lta G cluster_setup Experimental Setup cluster_perfusion Perfusion cluster_analysis Analysis blood Treated Whole Blood pump Syringe Pump (High Shear) blood->pump chamber Perfusion Chamber (Collagen-coated) stain Fluorescent Staining chamber->stain pump->chamber image Microscopy & Imaging stain->image quantify Quantify Thrombus Area image->quantify G cluster_activation Receptor Activation cluster_signaling Downstream Signaling cluster_response Cellular Response thrombin Thrombin par4 PAR4 Receptor thrombin->par4 Cleavage gq Gq par4->gq g1213 G12/13 par4->g1213 plc PLC Activation gq->plc rho Rho Activation g1213->rho activation Platelet Activation plc->activation rho->activation aggregation Aggregation activation->aggregation thrombus Thrombus Formation aggregation->thrombus bms This compound bms->par4 Antagonism

References

Evaluating the Impact of PAR4 Genotype on the Efficacy of BMS-986120: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of BMS-986120, a first-in-class oral protease-activated receptor 4 (PAR4) antagonist, with a focus on the influence of the PAR4 A120T (rs773902) genetic variant. We will delve into the experimental data, detailed methodologies, and comparisons with alternative antiplatelet therapies to offer a clear perspective for researchers and drug development professionals.

Introduction to this compound and PAR4

This compound is a potent and selective, reversible antagonist of PAR4, a thrombin receptor on human platelets.[1][2][3] Thrombin plays a crucial role in thrombosis, and its effects are mediated through two protease-activated receptors on platelets: PAR1 and PAR4.[4][5][6] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in sustained signaling, which is critical for stable thrombus formation.[6] By selectively targeting PAR4, this compound aims to provide robust antithrombotic activity with a potentially lower bleeding risk compared to therapies that also inhibit PAR1.[6][7][8]

A common genetic variant in the F2RL3 gene, which encodes for PAR4, results in an alanine (Ala) to threonine (Thr) substitution at amino acid position 120 (A120T).[4][5] The Thr120 variant is more prevalent in individuals of African ancestry and has been associated with greater platelet aggregation in response to PAR4 activation.[4][5][9] This raises the important question of whether this genetic variation influences the efficacy of PAR4 antagonists like this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound, including its potency and the impact of the PAR4 A120T genotype on its efficacy.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/SystemReference
IC50 (PAR4-induced calcium mobilization)0.56 nMHEK293 cells[1][2][3]
IC50 (PAR4-induced platelet aggregation)9.5 nMHuman blood[1]
IC50 (PAR4-induced platelet aggregation)2.1 nMMonkey blood[1]
Thrombus Weight Reduction (1 mg/kg)~83%Monkeys[1][10]

Table 2: Impact of PAR4 A120T Genotype on this compound Efficacy (Phase I SAD and MAD Studies)

PAR4 GenotypeNumber of ParticipantsInhibition of Platelet Aggregation (vs. Placebo)Reference
AA (Ala/Ala)24No significant difference observed compared to other genotypes.[7]
AT (Ala/Thr)31No significant difference observed compared to other genotypes.[7]
TT (Thr/Thr)11No significant difference observed compared to other genotypes.[7]

Note: Data from pooled analysis of single-ascending dose (SAD) and multiple-ascending dose (MAD) studies. Platelet aggregation was induced by various concentrations of a PAR4-activating peptide (PAR4-AP).[7]

Table 3: Comparison with an Alternative PAR4 Antagonist (YD-3)

PAR4 GenotypeEffect on YD-3 EfficacyReference
Thr120 homozygotesRequired over 2 times higher concentrations of YD-3 to achieve the same level of PAR4 inhibition compared to Ala120 homozygotes.[4][8]

This comparison highlights that while a pharmacogenetic effect has been observed for other PAR4 antagonists, Phase I data for this compound did not show a significant impact of the A120T genotype on its platelet inhibitory effect.[4][7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound.

  • Objective: To determine the A120T (rs773902) variant for each study participant.

  • Method: TaqMan allelic discrimination real-time PCR.[11]

  • Procedure:

    • Genomic DNA is extracted from whole blood samples.

    • A PCR reaction is set up using primers and probes specific for the A and G alleles of the rs773902 single nucleotide polymorphism (SNP).

    • The real-time PCR instrument detects the fluorescence of the allele-specific probes to determine the genotype (AA, AT, or TT).

  • Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by a PAR4-activating peptide (PAR4-AP).

  • Method: Light Transmission Aggregometry (LTA).

  • Procedure:

    • Whole blood is collected from participants at baseline and various time points after this compound administration.

    • Platelet-rich plasma (PRP) is prepared by centrifugation.

    • A baseline light transmission is established for the PRP sample in an aggregometer.

    • A PAR4-activating peptide (e.g., AYPGKF-NH2) is added to the PRP at various concentrations (e.g., 12.5, 25, 50, and 100 µM) to induce platelet aggregation.[7]

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

    • The maximal aggregation response is measured and compared between pre-dose and post-dose samples to calculate the percent inhibition.

  • Objective: To determine the potency of this compound in inhibiting PAR4-mediated intracellular calcium release.

  • Method: Fluorescent calcium imaging in HEK293 cells expressing PAR4.

  • Procedure:

    • HEK293 cells are engineered to express either the A120 or T120 variant of the PAR4 protein.[7]

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The cells are then incubated with varying concentrations of this compound.

    • A PAR4-activating peptide is added to stimulate the cells.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium-sensitive dye.

    • The concentration of this compound that inhibits 50% of the maximal calcium response (IC50) is calculated.[1][2][3]

Visualizing the Landscape

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates BMS986120 This compound BMS986120->PAR4 Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation

Caption: Simplified PAR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Patient Recruitment & Genotyping cluster_1 This compound Administration & Sampling cluster_2 Efficacy Evaluation Recruitment Recruit Healthy Volunteers Genotyping PAR4 A120T Genotyping Recruitment->Genotyping Dosing Administer this compound (SAD/MAD) Genotyping->Dosing Blood_Sampling Collect Blood Samples (Pre- and Post-dose) Dosing->Blood_Sampling Aggregation_Assay Ex Vivo Platelet Aggregation Assay Blood_Sampling->Aggregation_Assay Data_Analysis Analyze Inhibition by Genotype Aggregation_Assay->Data_Analysis

Caption: Workflow for evaluating the impact of PAR4 genotype on this compound efficacy.

Comparison with Alternative Antiplatelet Therapies

The landscape of antiplatelet therapy is evolving, with a move towards more personalized approaches.[12][13]

  • Dual Antiplatelet Therapy (DAPT): The current standard of care for many cardiovascular conditions often involves a combination of aspirin and a P2Y12 inhibitor (e.g., clopidogrel, ticagrelor, prasugrel).[12] However, the efficacy of clopidogrel can be influenced by CYP2C19 genetic variants.[14][15]

  • PAR1 Antagonism: Vorapaxar is a PAR1 antagonist approved for the reduction of thrombotic cardiovascular events. However, its use is associated with an increased risk of bleeding.[8]

  • Other PAR4 Antagonists: While other PAR4 antagonists like YD-3 and ML354 exist, they have primarily been used as research tools and have not progressed to the same clinical development stage as this compound.[3][10] Studies with YD-3 have suggested a pharmacogenetic effect of the PAR4 A120T variant, which was not observed with this compound in the initial human studies.[4][7][8]

This compound, by selectively targeting PAR4, offers a potentially safer antiplatelet strategy with a wide therapeutic window.[16] The lack of a significant genotype effect in early clinical trials is a promising finding, suggesting that its efficacy may be more consistent across diverse patient populations.

Conclusion

This compound is a potent and selective PAR4 antagonist with a promising safety and efficacy profile in early clinical development.[7][8][17] Based on the available Phase I clinical trial data, the common PAR4 A120T genetic variant does not appear to have a clinically significant impact on the platelet inhibitory effects of this compound.[7][18] This contrasts with observations for other PAR4 antagonists and suggests that this compound may have a predictable response across different patient populations. Further larger-scale clinical trials are necessary to confirm these findings and to fully establish the clinical utility of this compound in the management of thrombotic diseases. The development of PAR4 antagonists like this compound represents an important step forward in the quest for more effective and safer antiplatelet therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of BMS-986120: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like BMS-986120 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a potent and selective PAR4 antagonist used in research. Adherence to these procedures is paramount to protect personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to be familiar with its safety profile. While specific quantitative exposure limits are not well-established for this research compound, standard laboratory chemical handling precautions should be strictly followed.

Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. Always wear appropriate PPE, including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air.

  • After Skin Contact: Wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting.

For any significant exposure, seek immediate medical attention.

Step-by-Step Disposal Procedures

The disposal of this compound and any associated contaminated materials must be conducted in accordance with federal, state, and local environmental regulations.[1][2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and other labware, in a designated and clearly labeled hazardous waste container.[4][5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with incompatible chemicals.[4]

  • Sharps Waste: Any chemically contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-resistant sharps container.[5]

2. Container Management:

  • All waste containers must be kept closed except when adding waste.[6]

  • Label all containers with "Hazardous Waste" and the full chemical name: "this compound".[4][7]

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

3. Spill Management:

  • Small Spills: In the case of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container.[1]

  • Large Spills: For larger spills, follow the same procedure as for small spills, ensuring the area is well-ventilated.[1]

  • Do not allow this compound to enter drains or waterways.[1]

  • Materials used for cleaning up spills (e.g., absorbent pads, paper towels) must also be disposed of as hazardous waste.[4]

4. Disposal of Empty Containers:

  • Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[8][9]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous waste.[8][9]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to this compound.

ParameterValueReference
IC50 (PAR4, human blood) 9.5 nM[8]
IC50 (PAR4, monkey blood) 2.1 nM[8]
Storage Temperature -20°C
Stability ≥ 4 years (at -20°C)[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Final Disposal Solid Waste\n(e.g., contaminated labware, PPE) Solid Waste (e.g., contaminated labware, PPE) Labeled Solid\nHazardous Waste Container Labeled Solid Hazardous Waste Container Solid Waste\n(e.g., contaminated labware, PPE)->Labeled Solid\nHazardous Waste Container Liquid Waste\n(e.g., solutions containing this compound) Liquid Waste (e.g., solutions containing this compound) Labeled Liquid\nHazardous Waste Container Labeled Liquid Hazardous Waste Container Liquid Waste\n(e.g., solutions containing this compound)->Labeled Liquid\nHazardous Waste Container Sharps Waste\n(e.g., contaminated needles, pipette tips) Sharps Waste (e.g., contaminated needles, pipette tips) Labeled Sharps\nContainer Labeled Sharps Container Sharps Waste\n(e.g., contaminated needles, pipette tips)->Labeled Sharps\nContainer Institutional Hazardous\nWaste Management Institutional Hazardous Waste Management Labeled Solid\nHazardous Waste Container->Institutional Hazardous\nWaste Management Labeled Liquid\nHazardous Waste Container->Institutional Hazardous\nWaste Management Labeled Sharps\nContainer->Institutional Hazardous\nWaste Management

References

Essential Safety and Logistical Guidance for Handling BMS-986120

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and operational plans for the handling and disposal of BMS-986120, a potent investigational compound. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

A risk-based approach is paramount when selecting Personal Protective Equipment for handling this compound. The level of protection should correspond to the specific procedures being undertaken and the potential for exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Task/Procedure Minimum PPE Requirements Enhanced PPE for High-Risk Operations
General Laboratory Access (No direct handling) • Standard laboratory coat• Safety glasses with side shields• Disposable nitrile gloves• Closed-toe shoesNot Applicable
Handling of Solubilized this compound • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves• Closed-toe shoes• Chemical splash goggles• Double-gloving (nitrile)
Weighing and Aliquoting of Powdered this compound • Disposable low-permeability laboratory coat or gown• Chemical splash goggles or a full-face shield• Double-gloving (e.g., nitrile)• N95 or higher-rated respirator• Closed-toe shoes with shoe covers• Disposable coveralls (e.g., Tyvek)• Powered Air-Purifying Respirator (PAPR)• Chemical-resistant boot covers
Compound Storage and Retrieval • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves• Closed-toe shoesNot Applicable
Waste Disposal • Disposable low-permeability laboratory coat or gown• Chemical splash goggles• Double-gloving (nitrile)• Closed-toe shoes with shoe covers• Face shield over goggles• Chemical-resistant apron

Operational and Disposal Plans

Engineering Controls:

  • Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.

  • Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound to prevent cross-contamination.

Procedural Guidance:

  • Weighing: Use a dedicated weighing station within a ventilated enclosure. Employ anti-static techniques to prevent powder dispersal.

  • Solubilization: Add solvent to the powdered compound slowly and carefully to avoid splashing.

  • Cleaning: Decontaminate all surfaces and equipment after use with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.

  • Spill Management: In the event of a spill, immediately evacuate the area and restrict access. Follow established laboratory procedures for hazardous material spills. Do not attempt to clean a large spill without appropriate training and PPE.

Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, wipes, and plasticware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Container Disposal: Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed vials can then be disposed of as regular laboratory glass waste.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow cluster_start Start cluster_procedure Procedure Type cluster_ppe_levels PPE Level cluster_verification Verification start Assess Task powder Handling Powder? start->powder high_risk High-Risk PPE: - Full Face Shield/PAPR - Disposable Coveralls - Double Gloves - Boot Covers powder->high_risk Yes (e.g., Weighing) medium_risk Medium-Risk PPE: - Fume Hood/Ventilated Enclosure - Goggles & Respirator - Disposable Lab Coat - Double Gloves powder->medium_risk No (e.g., Solution Prep) verify Verify Proper Fit & Function of PPE high_risk->verify low_risk Low-Risk PPE: - Lab Coat - Safety Glasses - Single Gloves medium_risk->low_risk Handling Dilute Solution medium_risk->verify Direct Handling low_risk->verify

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。